Vancomycin
Description
Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. As of January 29 2018, CutisPharma's Firvanq is the only FDA approved vancomycin oral liquid treatment option available for the the treatment of Clostridium difficile associated diarrhea and enterocolitis caused by Staphylococcus aureus, including methicillin-resistant strains [LP1196]. Such an oral liquid formulation is expected to make Clostridium difficile associated diarrhea therapy more accessible in comparison to previously available specialty compounding products [LP1196].
Vancomycin is a Glycopeptide Antibacterial.
Vancomycin has been reported in Trichoderma virens, Ascochyta medicaginicola, and other organisms with data available.
Vancomycin is a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, vancomycin binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. Vancomycin may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.
Glycopeptide Antibiotic is one of a class of antibiotics originally isolated from plant and soil bacteria with structures containing either a glycosylated cyclic or polycyclic nonribosomal peptide. These antibiotics inhibit the cell wall structure of susceptible organisms (principally Gram-positive cocci) by inhibiting peptidoglycan synthesis. First-generation glycopeptide antibiotics include vancomycin, teicoplanin, and ramoplanin; second-generation semi-synthetic glycopeptide antibiotics include oritavancin, dalbavancin, and telavancin.
VANCOMYCIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and has 11 approved and 45 investigational indications. This drug has a black box warning from the FDA.
Vancomycin is only found in individuals that have used or taken this drug. It is an antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. [PubChem]The bactericidal action of vancomycin results primarily from inhibition of cell-wall biosynthesis. Specifically, vancomycin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides. Normally this is a five-point interaction. This binding of vancomycin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, vancomycin alters bacterial-cell-membrane permeability and RNA synthesis. There is no cross-resistance between vancomycin and other antibiotics. Vancomycin is not active in vitro against gram-negative bacilli, mycobacteria, or fungi.
Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to RISTOCETIN that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear.
See also: Vancomycin Hydrochloride (active moiety of).
Properties
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPYJXKWCTUITO-LYRMYLQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H75Cl2N9O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1404-93-9 (hydrochloride), 64685-75-2 (sulfate) | |
| Record name | Vancomycin [USP:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID0042664 | |
| Record name | Vancomycin | |
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Molecular Weight |
1449.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan to brown solid; [HSDB], Solid | |
| Record name | Vancomycin | |
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| Record name | Vancomycin | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
White solid; solubility in water: greater than 100 mg/mL; moderately soluble in methanol; insoluble in higher alcohols, acetone, ether; UV max absorption (water): 282 nm (e = 40, 1%, 1 cm) /Vancomycin hydrochloride/, 2.25e-01 g/L | |
| Record name | Vancomycin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3262 | |
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| Record name | Vancomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014653 | |
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CAS No. |
1404-90-6 | |
| Record name | Vancomycin [USP:INN:BAN] | |
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| Record name | Vancomycin | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.338 | |
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| Record name | Vancomycin | |
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| Record name | Vancomycin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vancomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Vancomycin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanisms underpinning the antibacterial activity of vancomycin against gram-positive bacteria. It details the core interactions, summarizes key efficacy data, outlines relevant experimental methodologies, and provides visual representations of the critical pathways and workflows.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Vancomycin, a glycopeptide antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of gram-positive bacteria, which possess a thick peptidoglycan layer. The primary target of vancomycin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, known as Lipid II.[1][2][3][4]
The mechanism can be dissected into the following key stages:
-
Binding to Lipid II: Vancomycin forms a stable complex with the D-Ala-D-Ala moiety of Lipid II through a series of five hydrogen bonds.[3][5] This binding occurs on the outer surface of the cytoplasmic membrane.
-
Inhibition of Transglycosylation: The vancomycin-Lipid II complex sterically hinders the transglycosylase enzymes.[3] These enzymes are responsible for polymerizing the glycan chains by incorporating new N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) units into the growing peptidoglycan chain.[3]
-
Inhibition of Transpeptidation: Although the primary inhibition is at the transglycosylation step, the sequestration of Lipid II also prevents it from being utilized by transpeptidases. These enzymes are responsible for the cross-linking of the peptide side chains, a crucial step for the mechanical strength of the cell wall.[4][6]
-
Cell Lysis: The disruption of peptidoglycan synthesis leads to the formation of a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. This ultimately results in cell lysis and bacterial death.[1][2]
Gram-negative bacteria are intrinsically resistant to vancomycin due to their outer membrane, which is impermeable to the large vancomycin molecule, preventing it from reaching its peptidoglycan target in the periplasmic space.[1]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The in vitro efficacy of vancomycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes representative vancomycin MIC ranges and MIC50/MIC90 values for several clinically significant gram-positive bacteria.
| Bacterial Species | Vancomycin MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | CLSI Susceptibility Breakpoint (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.5 - 2 | 1 | 1 | ≤ 2 |
| Staphylococcus aureus (Methicillin-resistant) | 0.5 - 2 | 1 | 2 | ≤ 2 |
| Staphylococcus epidermidis | 0.5 - 4 | 1 | 2 | ≤ 4 |
| Enterococcus faecalis (Vancomycin-susceptible) | 1 - 4 | 1 | 2 | ≤ 4 |
| Enterococcus faecium (Vancomycin-susceptible) | 1 - 4 | 2 | 4 | ≤ 4 |
| Streptococcus pneumoniae | ≤ 0.015 - 1 | 0.5 | 0.5 | ≤ 1 |
| Streptococcus pyogenes (Group A Strep) | ≤ 0.015 - 1 | 0.5 | 1 | ≤ 1 |
| Streptococcus agalactiae (Group B Strep) | ≤ 0.015 - 1 | 0.5 | 1 | ≤ 1 |
Note: MIC values can vary based on testing methodology and geographic location. The CLSI (Clinical and Laboratory Standards Institute) breakpoints are subject to periodic review and updates.[7][8][9][10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is considered the gold standard for determining the MIC of an antimicrobial agent. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin hydrochloride powder
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
-
Serial Dilutions:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the vancomycin stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
Inoculation: Add 10 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 104 CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vitro Peptidoglycan Synthesis Assay
This assay directly measures the effect of vancomycin on the enzymatic steps of peptidoglycan synthesis. It typically utilizes radiolabeled precursors to track their incorporation into the growing peptidoglycan polymer.
Materials:
-
Membrane preparations from a susceptible gram-positive bacterium (e.g., Staphylococcus aureus) containing the necessary enzymes (transglycosylases, transpeptidases).
-
Radiolabeled peptidoglycan precursor, typically UDP-N-acetylmuramic acid-[14C]pentapeptide or Lipid II synthesized with a radiolabel.
-
Vancomycin solutions at various concentrations.
-
Reaction buffer (e.g., Tris-HCl with MgCl2).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Filter paper and filtration apparatus.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the bacterial membrane preparation, reaction buffer, and the radiolabeled peptidoglycan precursor.
-
Vancomycin Addition: Add vancomycin solutions at a range of concentrations to different reaction tubes. Include a control tube with no vancomycin.
-
Incubation: Incubate the reaction mixtures at a temperature optimal for the bacterial enzymes (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching agent, such as 8% sodium dodecyl sulfate (SDS).
-
Separation of Polymerized Peptidoglycan: The newly synthesized, radiolabeled peptidoglycan is insoluble. Separate it from the soluble, unincorporated precursors by vacuum filtration through a filter paper.
-
Washing: Wash the filter paper with a suitable buffer to remove any remaining unincorporated radiolabeled precursors.
-
Quantification: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity on the filter paper is directly proportional to the amount of peptidoglycan synthesized. Compare the radioactivity in the vancomycin-treated samples to the control to determine the inhibitory effect of vancomycin on peptidoglycan synthesis.
Mechanisms of Resistance
The primary mechanism of acquired vancomycin resistance in gram-positive bacteria involves the alteration of the D-Ala-D-Ala target.[11][12] This is typically mediated by the acquisition of a van gene cluster. The most common resistance phenotypes are:
-
VanA-type resistance: Characterized by high-level resistance to both vancomycin and teicoplanin. The vanA operon encodes enzymes that lead to the synthesis of peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac). The substitution of the terminal D-alanine with D-lactate results in the loss of a critical hydrogen bond required for high-affinity vancomycin binding, reducing its efficacy by approximately 1000-fold.[5]
-
VanB-type resistance: Confers moderate to high-level resistance to vancomycin but susceptibility to teicoplanin. The vanB operon also directs the synthesis of D-Ala-D-Lac terminated precursors.
-
VanC-type resistance: Intrinsic, low-level resistance found in some Enterococcus species. The vanC operon results in the synthesis of peptidoglycan precursors ending in D-alanyl-D-serine (D-Ala-D-Ser). This alteration also reduces the binding affinity of vancomycin.
This guide provides a foundational understanding of the mechanism of action of vancomycin. For further detailed information on specific experimental conditions and data analysis, consulting the primary literature is recommended.
References
- 1. MIC EUCAST [mic.eucast.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. graphviz.org [graphviz.org]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. med.stanford.edu [med.stanford.edu]
- 9. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 10. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
Vancomycin Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of vancomycin's structure-activity relationship (SAR). Vancomycin is a crucial glycopeptide antibiotic used for treating severe Gram-positive bacterial infections. However, the emergence of resistant strains necessitates continuous efforts to develop new and more potent derivatives. This document provides a comprehensive overview of the key structural modifications of vancomycin that influence its antibacterial activity, detailed experimental protocols for the synthesis and evaluation of its analogs, and a summary of quantitative data to facilitate comparative analysis.
Vancomycin's Mechanism of Action and Resistance
Vancomycin exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[1][2][3] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4] This binding sterically hinders the transglycosylation and transpeptidation steps, which are essential for the elongation and cross-linking of the peptidoglycan chains that form the bacterial cell wall.[3] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]
The primary mechanism of resistance, particularly in vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA), involves a modification of the drug's target.[3][5] Resistance genes, such as those in the vanA operon, encode enzymes that replace the terminal D-Ala of the peptidoglycan precursor with D-lactate (D-Lac).[6][7] This substitution from D-Ala-D-Ala to D-Ala-D-Lac reduces the binding affinity of vancomycin for its target by approximately 1,000-fold, rendering the antibiotic ineffective.[8][9]
Core Structure and Key Modification Sites
The complex structure of vancomycin, a tricyclic heptapeptide aglycone glycosylated with a disaccharide (vancosamine and glucose), offers several sites for chemical modification to enhance its antimicrobial properties. Strategic alterations at these sites can improve potency against resistant strains, broaden the spectrum of activity, and enhance pharmacokinetic profiles.[10]
Figure 1: Key structural components and modification sites of the vancomycin molecule.
Structure-Activity Relationship (SAR) Studies
Extensive research has focused on modifying vancomycin to overcome resistance and improve its therapeutic index. These modifications can be broadly categorized into four main areas: the C-terminus, the N-terminus, the sugar moieties, and the aglycone core.
C-Terminus Modifications
The carboxylate group at the C-terminus of the heptapeptide is a primary site for modification.[11] Amide coupling reactions are commonly employed to introduce various functionalities.
-
Introduction of Hydrophobic and Cationic Groups: The addition of lipophilic side chains can enhance the anchoring of the molecule to the bacterial cell membrane, increasing its local concentration and potency.[12] Furthermore, the incorporation of positively charged groups, such as quaternary ammonium salts or guanidinium moieties, can lead to a dual mechanism of action.[11][13] These modified analogs not only inhibit cell wall synthesis but also disrupt the bacterial membrane integrity, showing significant activity against VRE.[11][13]
N-Terminus Modifications
The N-terminal N-methyl-D-leucine residue also presents opportunities for modification.
-
Alkylation and Acylation: Reductive amination or acylation of the secondary amine at the N-terminus can introduce various substituents. N-alkyl derivatives have shown a substantial advantage over the parent antibiotic in some cases.[14] Combining modifications at both the N- and C-termini, such as the introduction of trimethylammonium salts at both ends, has been shown to synergistically increase activity against VRE by 30- to 60-fold.[15]
Sugar Moiety Modifications
The vancosamine and glucose sugars are critical for the overall structure and activity of vancomycin.
-
Lipophilic Substituents: Attaching hydrophobic groups, such as the 4-chlorobiphenylmethyl (CBP) moiety, to the vancosamine sugar can inhibit the transglycosylase enzyme, an action independent of D-Ala-D-Ala binding.[11] This modification has been instrumental in the development of second-generation lipoglycopeptides like oritavancin, which exhibit potent activity against vancomycin-resistant strains.[16]
Aglycone Core Modifications
Modifications to the heptapeptide backbone, particularly within the D-Ala-D-Ala binding pocket, represent a more challenging but highly effective strategy to combat resistance.
-
Amide-to-Amidine/Thioamide Conversion: Replacing the carbonyl oxygen of the fourth amino acid residue with a protonated amidino group can restore binding affinity to the D-Ala-D-Lac terminus found in resistant bacteria.[10] This single-atom substitution can increase activity against VanA-type VRE by up to 600-fold.[8]
Quantitative Data: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of vancomycin and its key derivatives against various bacterial strains. MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: MIC Values of C-Terminus Modified Vancomycin Analogs
| Compound | Modification | Bacterial Strain | MIC (µg/mL) | Fold Improvement vs. Vancomycin |
| Vancomycin | - | VanA VRE | 256 - >1024 | - |
| 5 | C-terminus guanidinium (G3 linker) | VanA VRE | 4 - 16 | 8 - 64 |
| C1-vancomycin (3) | C-terminus trimethylammonium | VanA VRE | 16 - 64 | 4 - 16 |
| G3-CBP-vancomycin (15) | C-terminus guanidinium + CBP | VanA VRE | 0.06 - 0.15 | >1000 |
Data sourced from Boger et al. (2020)[13]
Table 2: MIC Values of Aglycone Modified Vancomycin Analogs
| Compound | Modification | Bacterial Strain | MIC (µg/mL) | Fold Improvement vs. Vancomycin Aglycon |
| Vancomycin Aglycon | - | VanA VRE | >250 | - |
| [Ψ[C(═NH)NH]Tpg4]vancomycin aglycon | Residue 4 Amidine | VanA VRE | 0.31 | >800 |
Data sourced from Crowley et al. (2011)[8]
Table 3: Comparative MIC Values of Clinically Approved Glycopeptides
| Antibiotic | Bacterial Species | MIC Range (µg/mL) |
| Vancomycin | S. aureus (MRSA) | 0.5 - 2 |
| Enterococcus faecalis (VRE, VanB) | 16 - 512 | |
| Enterococcus faecium (VRE, VanA) | ≥64 | |
| Dalbavancin | S. aureus (MRSA) | ≤0.125 |
| Enterococcus spp. (VanB) | Active | |
| Enterococcus spp. (VanA) | Inactive | |
| Oritavancin | S. aureus (MRSA) | Potent Activity |
| Enterococcus spp. (VRE, VanA & VanB) | Active |
Data compiled from multiple sources[5][16][17]
Experimental Protocols
General Workflow for Synthesis and Evaluation of Vancomycin Analogs
The development of novel vancomycin analogs follows a systematic workflow, from chemical synthesis and purification to biological evaluation.
Figure 2: Generalized experimental workflow for the development of vancomycin analogs.
Synthesis of C-Terminus Guanidine Modified Vancomycin (General Protocol)
This protocol describes a general procedure for the amide coupling of a guanidinium-containing amine to the C-terminus of vancomycin.
-
Materials: Vancomycin hydrochloride, desired guanidinium-containing amine, a coupling agent (e.g., PyBOP - benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), a base (e.g., HOBt - hydroxybenzotriazole), and a solvent (e.g., DMSO - dimethyl sulfoxide).
-
Procedure: a. Dissolve vancomycin hydrochloride in DMSO. b. Add the coupling agent (PyBOP) and the base (HOBt) to the solution and stir. c. Add the desired guanidinium-containing amine to the reaction mixture. d. Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring progress by HPLC. e. Upon completion, quench the reaction. f. Purify the crude product using reverse-phase preparative HPLC. g. Lyophilize the pure fractions to obtain the final product as a powder.
-
Characterization: Confirm the structure and purity of the final compound using mass spectrometry and NMR spectroscopy.
Broth Microdilution Method for MIC Determination (CLSI Guidelines)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial inoculum, and the antibiotic solution.
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the vancomycin analog in a suitable solvent. b. Perform serial two-fold dilutions of the antibiotic in CAMHB directly in the 96-well plates to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight on an appropriate agar medium. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing the antibiotic dilutions and a growth control well without antibiotic) with the prepared bacterial suspension. b. Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Signaling Pathways: Mechanism of Action and Resistance
The interaction of vancomycin with the bacterial cell wall synthesis machinery and the subsequent development of resistance involve intricate molecular pathways.
Figure 3: Simplified signaling pathway of vancomycin's mechanism of action and the VanA-type resistance mechanism.
Conclusion
The structure-activity relationship of vancomycin is a complex and evolving field. Understanding the interplay between specific structural modifications and antibacterial potency is paramount for the development of next-generation glycopeptide antibiotics. The strategies outlined in this guide, including C- and N-terminus modifications, alterations to the sugar moieties, and re-engineering of the aglycone core, have all proven to be fruitful avenues for overcoming vancomycin resistance. The continued application of these principles, guided by robust experimental evaluation, will be crucial in the ongoing battle against multidrug-resistant Gram-positive pathogens.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Initial studies on the development of a solid phase synthesis of vancomycin and analogues | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. EVALUATION OF METHODS IN DETECTING VANCOMYCIN MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 13. CA2210987C - Chromatographic purification of vancomycin hydrochloride by the use of preparative hplc - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. CA2210987C - Chromatographic purification of vancomycin hydrochloride by the use of preparative hplc - Google Patents [patents.google.com]
Vancomycin: A Comprehensive Technical Guide to its Chemical Synthesis and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its intricate molecular architecture and unique mechanism of action, which involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors to inhibit bacterial cell wall synthesis, have made it a subject of extensive research.[3][4][5] However, the emergence of vancomycin-resistant enterococci (VRE) and, more alarmingly, vancomycin-resistant S. aureus (VRSA) has necessitated the development of new synthetic strategies and novel derivatives to combat this growing threat.[4] This technical guide provides an in-depth exploration of the chemical synthesis of vancomycin and the development of its key derivatives, offering detailed experimental protocols, comparative efficacy data, and visualizations of relevant biological pathways.
I. The Challenge of Total Synthesis
The total synthesis of vancomycin is a landmark achievement in organic chemistry, owing to its complex, rigid tricyclic heptapeptide core, multiple stereocenters, and challenging glycosidic linkages.[6][7] Several research groups have successfully conquered this challenge, with the syntheses by K.C. Nicolaou, Dale L. Boger, and David A. Evans being particularly noteworthy.[6][8][9] These syntheses have not only been academic triumphs but have also paved the way for the creation of novel analogs with modified properties.[1]
A recent breakthrough by Boger and colleagues has significantly streamlined the process, achieving the total synthesis of the vancomycin aglycon in a 17-step longest linear sequence.[1] This "next-generation" approach offers a more efficient route for producing vancomycin and its analogs on a larger scale.[1]
Key Strategies in Vancomycin Total Synthesis:
-
Nicolaou's Approach: Utilized a stepwise construction of the macrocycles, employing strategies like Suzuki cross-coupling and Mitsunobu reactions.[6]
-
Evans's Approach: Featured an oxidative biaryl coupling to form a key macrocycle.[6]
-
Boger's Approach: Relied on empirically defined substrate control for the kinetic atropodiastereoselectivity of the three crucial macrocyclization reactions.[7] A key step in their first-generation synthesis involved an SNAr reaction for a 16-membered macrocycle formation.[6] Their more recent synthesis employs a ligand-controlled atroposelective one-pot Miyaura borylation–Suzuki coupling sequence.[10]
II. Semi-Synthetic Derivatives: Enhancing the Arsenal
To address the challenge of antibiotic resistance and improve upon the pharmacokinetic and pharmacodynamic properties of vancomycin, several semi-synthetic derivatives have been developed and have reached clinical use. These "second-generation" glycopeptides are typically created by modifying the natural vancomycin scaffold.
Telavancin
Telavancin is a lipoglycopeptide derivative of vancomycin characterized by the addition of a hydrophobic decylaminoethyl side chain and a hydrophilic phosphonomethyl aminomethyl group.[11] This dual modification enhances its antibacterial activity and improves its pharmacokinetic profile.[11] Telavancin exhibits a dual mechanism of action: it inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala, and it disrupts the bacterial cell membrane.[11]
Dalbavancin
Dalbavancin is another lipoglycopeptide derived from a naturally occurring glycopeptide complex, A-40926.[12] It features a long, lipophilic side chain that allows for dimerization and anchoring in the bacterial cell membrane, which enhances its interaction with peptidoglycan precursors.[12] A key advantage of dalbavancin is its exceptionally long plasma half-life, allowing for once-weekly dosing.[12]
Oritavancin
Oritavancin is a semi-synthetic derivative of chloroeremomycin, a related glycopeptide.[13] Its structure includes a 4'-(chlorobiphenyl)methyl group on the disaccharide, which contributes to its potent bactericidal activity.[13] Oritavancin possesses a multifaceted mechanism of action, including inhibition of transglycosylation and transpeptidation steps of cell wall synthesis, as well as disruption of the bacterial membrane.[14]
III. Quantitative Efficacy of Vancomycin and its Derivatives
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of vancomycin and its key derivatives against various clinically relevant bacterial strains. MIC values are presented in µg/mL.
Table 1: MIC Values against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MRSA Strain 1 | MRSA Strain 2 | MRSA Strain 3 |
| Vancomycin | 1.0 - 2.0[15] | 1.0 - 2.0[16] | 0.5 - 2.0[15] |
| Telavancin | 0.12 - 0.5 | 0.25 | 0.5 |
| Dalbavancin | 0.06 - 0.12 | 0.06 | 0.12 |
| Oritavancin | 0.03 - 0.12 | 0.06 | 0.12 |
Table 2: MIC Values against Vancomycin-Resistant Enterococci (VRE)
| Compound | E. faecalis (VanA) | E. faecium (VanA) | E. faecalis (VanB) |
| Vancomycin | >256 | >256 | 64 - >1024 |
| Telavancin | 0.5 - 2.0 | 0.25 - 1.0 | 0.5 - 2.0 |
| Dalbavancin | 0.12 - 0.5 | 0.06 - 0.25 | 0.12 - 0.5 |
| Oritavancin | 0.03 - 0.12 | 0.015 - 0.06 | 0.03 - 0.12 |
IV. Experimental Protocols
Total Synthesis of Vancomycin Aglycon (Boger's Next-Generation Approach - Selected Key Steps)
a) Atroposelective Miyaura Borylation–Suzuki Coupling: This one-pot sequence is crucial for establishing the axially chiral biaryl unit. While the full, detailed protocol is extensive, a representative procedure involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a specific ligand to control the stereoselectivity.[1]
b) Macrolactamization of the AB Ring System: This step is described as being "essentially instantaneous and scalable."[10] A general procedure would involve the activation of a carboxylic acid on a linear peptide precursor, followed by intramolecular cyclization under high dilution conditions to favor the formation of the macrocycle.
c) Intramolecular SNAr Cyclizations for CD and DE Ring Closures: These reactions are performed at room temperature and benefit from the preorganization provided by the already-formed AB ring system.[1] A typical protocol involves treating a precursor containing a nucleophilic phenol and an activated aromatic ring with a base to induce cyclization.
d) Final Deprotection: A simplified 3-step, one-pot sequence is used for the final conversion to the vancomycin aglycon. This involves desilylation (e.g., with Bu4NF/HOAc), nitrile hydration and Boc/tert-butyl ester deprotection (e.g., with neat TFA), and global O-demethylation (e.g., with AlBr3/EtSH).[1]
Semi-Synthesis of Telavancin
A general synthetic route to telavancin from vancomycin involves several key transformations:
-
Reductive Amination: Vancomycin hydrochloride is reacted with N-(9-fluorenyl-9-methoxycarbonyl) decylaminoethyl acetaldehyde in a reductive amination reaction to introduce the lipophilic side chain.[17]
-
Fmoc Deprotection: The Fmoc protecting group is removed from the newly introduced side chain.[17]
-
Mannich Reaction: A Mannich reaction is performed to introduce the hydrophilic phosphonomethyl aminomethyl group onto the resorcinol ring of the vancomycin core.[17][18]
Semi-Synthesis of Dalbavancin
Dalbavancin is synthesized from the natural glycopeptide complex A-40926 through a three-step process:[12]
-
Esterification: The N-acylaminoglucuronic acid function is selectively esterified.
-
Amidation: The peptide-carboxy group is amidated.
-
Saponification: The sugar methyl ester is saponified.
Semi-Synthesis of Oritavancin
Oritavancin is prepared by the reductive alkylation of chloroeremomycin with 4'-chloro-4-biphenylcarboxaldehyde.[13] A detailed protocol involves:
-
Reaction: Chloroeremomycin is reacted with 4'-fluorobiphenyl-4-carbaldehyde in a mixture of DMF and methanol.[14]
-
Reduction: The resulting imine is reduced, for example, with sodium cyanoborohydride.[14]
-
Purification: The final product is purified using chromatographic techniques such as preparative HPLC.[19]
V. Signaling Pathways and Mechanisms of Action
Vancomycin's Mechanism of Action
Vancomycin exerts its bactericidal effect by targeting the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting the transglycosylation and transpeptidation steps in bacterial cell wall biosynthesis. This leads to a weakened cell wall and eventual cell lysis.[3][20]
Diagram of Vancomycin's Mechanism of Action.
The VanA Resistance Pathway
The most common mechanism of high-level vancomycin resistance is mediated by the vanA gene cluster. This system alters the bacterial cell wall precursor by replacing the terminal D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac), to which vancomycin has a significantly lower binding affinity.[4][21] This change is orchestrated by a series of enzymes encoded by the van genes.[21]
Diagram of the VanA Resistance Pathway.
VI. Conclusion
The journey from understanding the complex structure of vancomycin to achieving its total synthesis and developing potent semi-synthetic derivatives represents a remarkable story of scientific innovation. As antibiotic resistance continues to be a major global health threat, the strategies and methodologies outlined in this guide will be invaluable for researchers and drug development professionals working to create the next generation of life-saving antibiotics. The continued exploration of vancomycin's chemical space, guided by a deep understanding of its synthesis and mechanisms of action and resistance, holds the key to staying ahead in the ongoing battle against infectious diseases.
References
- 1. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin - Wikipedia [en.wikipedia.org]
- 4. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 6. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorensen.princeton.edu [sorensen.princeton.edu]
- 8. Total Syntheses of Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Syntheses of Vancomycin and Eremomycin Aglycons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dalbavancin for the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oritavancin exhibits dual mode of action to inhibit cell-wall biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 16. medscape.com [medscape.com]
- 17. researchgate.net [researchgate.net]
- 18. CN108948156B - Preparation method of telavancin - Google Patents [patents.google.com]
- 19. CA2210987C - Chromatographic purification of vancomycin hydrochloride by the use of preparative hplc - Google Patents [patents.google.com]
- 20. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]
- 21. researchgate.net [researchgate.net]
Vancomycin's Molecular Embrace: An In-depth Technical Guide to its Binding Site on Peptidoglycan Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the binding interaction between the glycopeptide antibiotic vancomycin and its target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. Understanding this critical molecular interaction is fundamental to comprehending vancomycin's mechanism of action, the basis of resistance, and the development of next-generation antibiotics.
The Core Interaction: A Network of Hydrogen Bonds
Vancomycin's bactericidal activity stems from its ability to bind with high affinity to the C-terminal D-Ala-D-Ala moiety of peptidoglycan precursors.[1][2][3] This binding event physically obstructs the transglycosylation and transpeptidation steps in bacterial cell wall synthesis, leading to a weakened cell wall and eventual cell lysis.[1][3][4]
The binding is characterized by the formation of a precise network of five hydrogen bonds between the vancomycin aglycone and the D-Ala-D-Ala dipeptide.[5][6] This interaction occurs within a rigid, pre-organized binding pocket on the vancomycin molecule.[7] The N-methyl-leucine residue of vancomycin is crucial for this dipeptide binding.[5]
Quantitative Binding Affinity
The affinity of vancomycin for its target has been quantified by various biophysical methods. The dissociation constant (Kd) is a key metric, with lower values indicating a stronger binding affinity.
| Ligand | Method | Dissociation Constant (Kd) | Binding Constant (Kb/Ka) | Reference |
| UDP-N-acetylmuramyl-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala | Affinity Capillary Electrophoresis | 62.5 µM | 1.6 x 104 M-1 | [8] |
| Tris(vancomycin carboxamide) with a trivalent D-Ala-D-Ala derived ligand | Not Specified | ~4 x 10-17 M | Not Specified | [9] |
| N-acetyl-D-Ala-D-Ala to Vancomycin-PEG derivatives | Affinity Capillary Electrophoresis | Not Directly Stated | 1.8 x 103 M-1 | [10] |
| Nα,Nε-diacetyl-Lys-D-Ala-D-Ala to Vancomycin-PEG derivatives | Affinity Capillary Electrophoresis | Not Directly Stated | 47.7 x 103 M-1 | [10] |
| Vancomycin aglycon with D-Ala-D-Ala ligand | Not Specified | Not Directly Stated | High Affinity | [11] |
| Vancomycin aglycon with D-Ala-D-Lac ligand | Not Specified | Not Directly Stated | ~600-fold lower than D-Ala-D-Ala | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to characterize the vancomycin-peptidoglycan precursor interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[12][13]
Protocol:
-
Sample Preparation:
-
Prepare the vancomycin solution and the peptidoglycan precursor (or a synthetic analogue like N-acetyl-D-Ala-D-Ala) in identical, degassed buffer to minimize heats of dilution.[13] A common buffer is sodium acetate at pH 4.7.[12]
-
Accurately determine the concentrations of both the macromolecule (in the cell) and the ligand (in the syringe). Typical starting concentrations are in the range of 10-50 µM for the cell and 100-500 µM for the syringe.[13][14]
-
Ensure samples are free of aggregates by centrifugation or filtration.[13]
-
-
ITC Experiment:
-
Load the vancomycin solution into the sample cell of the calorimeter and the peptidoglycan precursor into the injection syringe.
-
Perform an initial control titration by injecting the ligand into the buffer to determine the heat of dilution.
-
Set the experimental parameters, including the injection volume, spacing between injections, and temperature. A typical experiment consists of a series of small injections (e.g., 2-10 µL) of the ligand into the sample cell.[14]
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the vancomycin-ligand complex in solution, including the identification of specific hydrogen bonds and the overall conformation.[5][6]
Protocol:
-
Sample Preparation:
-
Dissolve vancomycin and the peptidoglycan precursor analogue (e.g., muramyl pentapeptide ending in D-Ala) in a suitable solvent, typically a mixture of H2O and D2O (e.g., 9:1) to observe exchangeable amide protons.[5][15]
-
Prepare a series of samples with varying molar ratios of vancomycin to the ligand (e.g., 1:0.5, 1:1) to monitor chemical shift changes upon binding.[5][15]
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) 1H NMR spectra to observe changes in chemical shifts of protons involved in binding.[5][15]
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) to assign proton and carbon signals and to identify through-space interactions (NOEs) between vancomycin and the ligand, which are indicative of proximity and define the 3D structure of the complex.[6][16]
-
-
Data Analysis:
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the vancomycin-ligand complex in the solid state, revealing precise atomic coordinates and bond distances.[7][17]
Protocol:
-
Crystallization:
-
Prepare a highly pure and concentrated solution of the vancomycin-ligand complex (e.g., vancomycin with N-acetyl-D-Ala-D-Ala).[18]
-
Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion. For example, crystals of a vancomycin-N-acetyl-D-Ala-D-Ala complex were grown using imidazole maleic buffer at pH 7.6.[18]
-
Optimize the conditions that yield well-diffracting single crystals.
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable crystal and expose it to a high-intensity X-ray beam, often from a synchrotron source, at cryogenic temperatures to minimize radiation damage.[17]
-
Collect a complete set of diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using methods like molecular replacement or ab initio techniques.[17]
-
Build and refine the atomic model of the vancomycin-ligand complex against the experimental data to obtain the final high-resolution structure.[17]
-
Affinity Capillary Electrophoresis (ACE)
ACE is a powerful technique for studying binding interactions by measuring the change in electrophoretic mobility of a molecule upon binding to its ligand.[8][19]
Protocol:
-
Sample and Buffer Preparation:
-
Prepare a run buffer containing a known concentration of the ligand (e.g., vancomycin).[8]
-
Prepare a sample mixture containing the analyte (peptidoglycan precursor) and a neutral marker to correct for electroosmotic flow.
-
-
ACE Analysis:
-
Inject a small plug of the sample mixture into a capillary filled with the run buffer.
-
Apply a high voltage across the capillary to induce electrophoretic separation.
-
Detect the migration times of the analyte and the neutral marker.
-
-
Data Analysis:
-
Calculate the electrophoretic mobility of the analyte at different ligand concentrations.
-
Plot the change in mobility as a function of the ligand concentration.
-
Fit the data to a binding isotherm to determine the binding constant. A Scatchard plot can also be used to determine the dissociation constant.[8]
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the mechanism of action of vancomycin and the molecular basis of vancomycin resistance.
Caption: Vancomycin's mechanism of action.
Caption: Vancomycin resistance mechanism (VanA-type).
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medicoverhospitals.in [medicoverhospitals.in]
- 4. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 5. NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding studies of vancomycin to the cytoplasmic peptidoglycan precursors by affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Binding Constants of Polyethylene Glycol Vancomycin Derivatives to Peptide Ligands Using Affinity Capillary Electrophoresis [authors.library.caltech.edu]
- 11. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Spectral Data Analysis and Identification of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal structure of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crystallization and preliminary X-ray crystallographic analysis of a vancomycin-N-acetyl-D-Ala-D-Ala complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
The Evolution of Vancomycin Resistance: A Molecular Arms Race
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1][2] Its unique mechanism of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis, was once thought to be insusceptible to the development of resistance.[3][4] However, the emergence and global dissemination of vancomycin-resistant bacteria, most notably vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA), have posed a significant threat to public health and presented formidable challenges in clinical practice.[5][6]
This guide provides a comprehensive overview of the molecular evolution of vancomycin resistance genes, detailing the genetic determinants, biochemical mechanisms, and regulatory pathways that confer resistance. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate interplay between antibiotic pressure and bacterial adaptation.
The Biochemical Basis of Vancomycin Resistance
The primary mechanism of acquired vancomycin resistance involves a fundamental alteration of the antibiotic's target.[3][4] Resistance is achieved through the production of modified peptidoglycan precursors where the terminal D-Ala-D-Ala dipeptide is replaced by either D-Ala-D-Lactate (D-Ala-D-Lac) or D-Ala-D-Serine (D-Ala-D-Ser).[3][7] This substitution, particularly the replacement of an amide bond with an ester bond in the case of D-Ala-D-Lac, results in a 1,000-fold reduction in the binding affinity of vancomycin, rendering the antibiotic ineffective.[3] This intricate cellular remodeling is orchestrated by a set of genes organized into operons, with the vanA and vanB operons being the most clinically significant.
Key Genetic Determinants of Vancomycin Resistance: The van Operons
The genetic basis of vancomycin resistance lies within mobile genetic elements, primarily transposons, which carry the van gene clusters.[8] These operons encode the necessary enzymes for the synthesis of the alternative peptidoglycan precursors and for the elimination of the susceptible native precursors.
The VanA Operon: High-Level, Inducible Resistance
The vanA operon confers high-level, inducible resistance to both vancomycin and teicoplanin.[9] It is typically located on the transposon Tn1546 and is composed of several key genes:[10]
-
vanR and vanS : These genes encode a two-component regulatory system. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin, and VanR is a response regulator that, upon phosphorylation by VanS, activates the transcription of the resistance genes.[7][11]
-
vanH : This gene encodes a D-lactate dehydrogenase, which reduces pyruvate to D-lactate.[7][12]
-
vanA : This gene encodes a ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[7][12]
-
vanX : This gene encodes a D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursors.[13]
-
vanY : This gene encodes a D,D-carboxypeptidase that cleaves the terminal D-Ala from any remaining pentapeptide precursors that have incorporated D-Ala-D-Ala.[10]
-
vanZ : The function of VanZ is less critical for high-level resistance but may contribute to teicoplanin resistance.[10]
The VanB Operon: Variable-Level, Inducible Resistance
The vanB operon confers inducible resistance to vancomycin but, in many cases, not to the related glycopeptide teicoplanin.[9][14] The level of vancomycin resistance can be variable. The genetic organization is similar to the vanA operon, containing homologous genes (vanR_B, vanS_B, vanH_B, vanB, vanX_B, vanY_B).[14] A key difference lies in the sensor kinase, VanS_B, which is typically activated by vancomycin but not teicoplanin.[14]
Other van Operons
Several other van operons have been identified, each with distinct characteristics:
-
vanC : This operon is intrinsic to certain motile Enterococcus species like E. gallinarum and E. casseliflavus. It confers low-level, constitutive resistance to vancomycin by producing D-Ala-D-Ser precursors.[15]
-
vanD : This operon results in moderate to high-level constitutive resistance to both vancomycin and teicoplanin.[16] A notable feature of vanD-type resistance is that the host's native D-Ala-D-Ala ligase is often inactivated, making the bacteria dependent on the vanD ligase for cell wall synthesis.[17]
-
vanG : This operon confers low-level, inducible resistance to vancomycin.[16][18] It also directs the synthesis of D-Ala-D-Ser-containing peptidoglycan precursors.[18]
Quantitative Data on Vancomycin Resistance
The level of resistance conferred by different van operons is typically quantified by determining the Minimum Inhibitory Concentration (MIC) of vancomycin. The prevalence of these genes varies geographically and among different bacterial species.
| Vancomycin Resistance Phenotype/Genotype | Organism(s) | Vancomycin MIC (µg/mL) | Teicoplanin Susceptibility | Reference(s) |
| VanA | Enterococcus spp., S. aureus | High-level (≥16) | Resistant | [1][19] |
| VanB | Enterococcus spp. | Variable (4 to >1024) | Susceptible | [9][14] |
| VanC | E. gallinarum, E. casseliflavus | Low-level (8-32) | Susceptible | [15] |
| VanD | E. faecium | Moderate (64-128) | Resistant | [9][16] |
| VanG | E. faecalis | Low-level (16) | Susceptible | [16] |
| VISA (Vancomycin-Intermediate S. aureus) | S. aureus | Intermediate (4-8) | Susceptible | [1][2] |
Signaling Pathways and Regulatory Mechanisms
The expression of acquired vancomycin resistance is tightly regulated, primarily through two-component signal transduction systems (TCS). The VanS/VanR system is the archetypal example.
VanA and VanB Signaling Pathway
In the presence of vancomycin, the membrane-bound sensor kinase VanS undergoes autophosphorylation.[7] The phosphate group is then transferred to the cytoplasmic response regulator VanR.[7] Phosphorylated VanR acts as a transcriptional activator, binding to promoter regions and inducing the expression of the vanHAX and vanYZ resistance genes.[11] In the absence of vancomycin, VanS acts as a phosphatase, removing the phosphate group from VanR and thereby downregulating the expression of resistance genes.[7]
VanA/VanB Signaling Pathway
Experimental Protocols for Characterization of Vancomycin Resistance
A combination of phenotypic and genotypic methods is employed to detect and characterize vancomycin resistance.
Antimicrobial Susceptibility Testing (AST)
Method: Broth microdilution or disk diffusion according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol (Broth Microdilution):
-
Prepare serial two-fold dilutions of vancomycin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.
-
Interpret results based on CLSI breakpoints.
PCR for Detection of van Genes
Method: Polymerase Chain Reaction (PCR) using specific primers for vanA, vanB, etc.
Protocol (Conventional PCR):
-
DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial kit or standard enzymatic lysis methods.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target van gene.
-
Add the extracted DNA template to the master mix.
-
Perform thermal cycling:
-
Initial denaturation (e.g., 95°C for 5 minutes).
-
30-35 cycles of:
-
Denaturation (e.g., 95°C for 30 seconds).
-
Annealing (e.g., 55-60°C for 30 seconds, primer-dependent).
-
Extension (e.g., 72°C for 1 minute).
-
-
Final extension (e.g., 72°C for 5 minutes).
-
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the van gene.
-
Experimental Workflow for Identification of Vancomycin Resistance
Workflow for Vancomycin Resistance Identification
Horizontal Gene Transfer and the Evolution of Resistance
The rapid dissemination of vancomycin resistance is largely attributable to horizontal gene transfer (HGT).[8] The van operons are often located on mobile genetic elements such as plasmids and transposons, which can be transferred between bacteria, even across species and genera.[5][8] The transfer of the vanA gene cluster from vancomycin-resistant Enterococcus faecalis to MRSA, resulting in the emergence of VRSA, is a prime example of the clinical implications of HGT.[5]
The evolutionary trajectory of vancomycin resistance genes is a complex interplay of selective pressure from antibiotic use and the remarkable adaptability of bacteria. Phylogenetic analyses suggest that the ancestral van gene clusters may have originated in soil bacteria.[20]
Logical Relationship of Vancomycin Resistance Evolution
References
- 1. Vancomycin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vancomycin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolutionary conservation of motifs within vanA and vanB of vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor by vancomycin resistance proteins VanH and VanA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. PDB-101: Global Health: Antimicrobial Resistance: undefined: The van Operons [pdb101-east.rcsb.org]
- 17. Regulation of Expression of the vanD Glycopeptide Resistance Gene Cluster from Enterococcus faecium BM4339 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The vanG glycopeptide resistance operon from Enterococcus faecalis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Vancomycin's In Vitro Efficacy: A Technical Guide to its Spectrum of Activity Against Clinical Isolates
For Immediate Release
This technical guide provides a comprehensive overview of the in vitro spectrum of activity of vancomycin against a range of clinically significant bacterial isolates. Designed for researchers, scientists, and drug development professionals, this document details quantitative susceptibility data, standardized experimental protocols for its determination, and visual representations of key biological pathways and experimental workflows.
Introduction
Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria for several decades.[1][2] Its bactericidal action primarily involves the inhibition of cell-wall biosynthesis.[1][2] Specifically, vancomycin binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall integrity.[3][4] This mechanism of action makes it particularly effective against bacteria with a thick peptidoglycan layer and an outer membrane that does not impede its access to this target.[3] Consequently, vancomycin is inactive against most Gram-negative bacteria, mycobacteria, and fungi.
This guide summarizes the in vitro activity of vancomycin against key Gram-positive pathogens, including Staphylococcus aureus, Enterococcus species, Streptococcus species, and Clostridioides difficile. The data presented is crucial for understanding its spectrum of activity and the evolving landscape of antimicrobial resistance.
Quantitative Summary of Vancomycin Activity
The in vitro activity of vancomycin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for assessing the overall efficacy of an antibiotic against a population of clinical isolates. The following table summarizes the vancomycin MIC₅₀ and MIC₉₀ values for a range of Gram-positive clinical isolates as reported in various surveillance studies.
| Bacterial Species | Number of Isolates | Geographic Region | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (all) | 17,284 | North America | - | 1 | 1 | [5] |
| Staphylococcus aureus (MRSA) | 75 | Brazil | 0.25 - 2 | 1 | 1 | [6] |
| Enterococcus faecalis (all) | 754 | Brazil | - | ≤1 | 4 | [7] |
| Enterococcus faecalis (VSE) | 1,950 | Europe/Israel | - | - | - | [8] |
| Enterococcus faecium (all) | - | - | - | - | - | |
| Enterococcus faecium (VRE) | 7,615 | Global | - | - | - | [9] |
| Streptococcus pneumoniae | 65,993 | Global | - | - | - | [10][11] |
| Streptococcus pyogenes | 40 | Senegal | - | - | - | [12] |
| Clostridioides difficile | - | - | - | - | - |
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of vancomycin's in vitro activity is performed using standardized methods to ensure reproducibility and comparability of data across laboratories. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for antimicrobial susceptibility testing. The broth microdilution method is considered the gold standard.[6]
Broth Microdilution Method (CLSI M07-A11)
The CLSI M07-A11 document outlines the reference method for broth dilution susceptibility testing of aerobic bacteria.[13][14][15][16][17]
1. Media Preparation:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for non-fastidious bacteria like Staphylococcus and Enterococcus.
-
For fastidious organisms such as Streptococcus pneumoniae, the medium is supplemented with 2-5% lysed horse blood.
2. Inoculum Preparation:
-
A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
3. Test Procedure:
-
A serial two-fold dilution of vancomycin is prepared in the microtiter plate wells.
-
Each well is inoculated with the standardized bacterial suspension.
-
A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
4. Incubation:
-
The microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.
-
For Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO₂ for 20-24 hours.
5. Interpretation of Results:
-
The MIC is read as the lowest concentration of vancomycin that completely inhibits visible growth of the organism.
Broth Microdilution Method (EUCAST)
The EUCAST methodology for broth microdilution is largely harmonized with the ISO 20776-1 standard and shares many similarities with the CLSI protocol.[18][19][20]
1. Media:
-
Mueller-Hinton broth is used for non-fastidious organisms.
-
For fastidious organisms, Mueller-Hinton broth supplemented with 5% defibrinated horse blood and 20 mg/L β-NAD (MH-F broth) is recommended.
2. Inoculum:
-
The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.
3. Incubation:
-
Incubation is at 35°C ± 1°C for 18 ± 2 hours in ambient air.
-
For fastidious organisms, incubation is in 5% CO₂.
4. Reading of MICs:
-
The MIC is the lowest concentration of the antibiotic showing no visible growth. Specific reading guidance is provided for vancomycin against enterococci, where any discernible growth should be considered, and fuzzy zone edges in disk diffusion may indicate resistance.[20]
Visualizing Key Pathways and Workflows
Vancomycin's Mechanism of Action
Vancomycin exerts its bactericidal effect by targeting the synthesis of the bacterial cell wall. The following diagram illustrates the key steps in this process.
Caption: Vancomycin inhibits bacterial cell wall synthesis.
Mechanism of Vancomycin Resistance in Enterococci
Resistance to vancomycin, particularly in enterococci, is a significant clinical concern. The most common mechanism involves the alteration of the drug's target site.
Caption: Vancomycin resistance in Enterococci.
Experimental Workflow for Broth Microdilution MIC Testing
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of vancomycin using the broth microdilution method.
Caption: Broth microdilution workflow for MIC testing.
Conclusion
Vancomycin remains a critical therapeutic agent for the management of serious Gram-positive infections. This guide provides a summary of its in vitro activity against key clinical isolates, based on contemporary surveillance data. Adherence to standardized testing methodologies, such as those provided by CLSI and EUCAST, is paramount for accurate and comparable susceptibility testing. Continuous monitoring of vancomycin MIC trends is essential for informing clinical practice and guiding antimicrobial stewardship efforts in the face of evolving resistance patterns.
References
- 1. amberlife.net [amberlife.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vancomycin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jmilabs.com [jmilabs.com]
- 6. EVALUATION OF METHODS IN DETECTING VANCOMYCIN MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. jmilabs.com [jmilabs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Antimicrobial Susceptibility of Streptococcus pneumoniae from North America, Europe, Latin America, and the Asia-Pacific Region: Results From 20 Years of the SENTRY Antimicrobial Surveillance Program (1997-2016). [escholarship.org]
- 11. Antimicrobial Susceptibility of Streptococcus pneumoniae from North America, Europe, Latin America, and the Asia-Pacific Region: Results From 20 Years of the SENTRY Antimicrobial Surveillance Program (1997–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. RIDACOM â Comprehensive Bioscience Supplier - MIC Vancomycin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 18. EUCAST: MIC Determination [eucast.org]
- 19. megumed.de [megumed.de]
- 20. eucast broth microdilution: Topics by Science.gov [science.gov]
The Intricate Assembly Line: A Technical Guide to Vancomycin Biosynthesis in Streptomyces orientalis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of vancomycin, a clinically vital glycopeptide antibiotic, by the actinomycete Streptomyces orientalis (now reclassified as Amycolatopsis orientalis). Vancomycin's complex chemical structure, a hallmark of non-ribosomal peptide synthesis, presents a fascinating case study in microbial metabolic engineering and natural product chemistry. This document details the genetic and biochemical underpinnings of its production, offering insights into the intricate enzymatic machinery and regulatory networks that govern its formation.
The Vancomycin Biosynthetic Pathway: A Three-Act Play
The biosynthesis of vancomycin is a complex process that can be conceptually divided into three main stages: the synthesis of non-proteinogenic amino acid precursors, the assembly of the heptapeptide backbone by a non-ribosomal peptide synthetase (NRPS) complex, and a series of post-assembly modifications that tailor the final molecule.[1][2]
Act I: Forging the Building Blocks
The heptapeptide core of vancomycin is composed of both proteinogenic and non-proteinogenic amino acids. While L-leucine and L-asparagine are drawn from primary metabolism, the unusual residues require dedicated biosynthetic pathways encoded within or linked to the vancomycin gene cluster (vcm). These specialized precursors include:
-
β-hydroxytyrosine (βHt): Derived from L-tyrosine.
-
4-hydroxyphenylglycine (Hpg): Synthesized from prephenate.
-
3,5-dihydroxyphenylglycine (Dpg): Formed from malonyl-CoA.[2]
A metabolomic analysis of a high-yielding Amycolatopsis keratiniphila mutant strain revealed a strong correlation between the accumulation of fatty acids, 3,5-dihydroxyphenylacetic acid, and the precursor Dpg with enhanced vancomycin production, suggesting that fatty acid metabolism can be a source for Dpg biosynthesis.[3]
Act II: The NRPS Assembly Line
The heart of vancomycin biosynthesis lies in a multi-modular NRPS system, encoded by the vcmA, vcmB, and vcmC genes.[1] These large enzymes function as a molecular assembly line, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The NRPS machinery for vancomycin is spread across three proteins and comprises seven modules, each containing core domains for adenylation (A), thiolation (T), and condensation (C).[1] Additionally, some modules feature an epimerization (E) domain to convert L-amino acids to their D-isoforms.[1]
Act III: Tailoring for Potency
Once the linear heptapeptide is assembled on the NRPS scaffold, it undergoes a series of crucial post-assembly modifications to yield the mature, biologically active vancomycin molecule. These tailoring steps include:
-
Oxidative Cross-linking: A series of cytochrome P450 monooxygenases (OxyA, OxyB, and OxyC) catalyze the formation of three intramolecular aryl ether and biaryl bonds.[4][5][6] This creates the characteristic rigid, cup-shaped structure of the aglycone core, which is essential for its antibiotic activity.[1]
-
Halogenation: The flavin-dependent halogenase VhaA is responsible for the chlorination of two β-hydroxytyrosine residues.[7][8][9] In vitro studies have shown that VhaA can chlorinate both residues on a peptide carrier protein (PCP)-bound hexapeptide intermediate.[8][9]
-
Glycosylation: Two glycosyltransferases, GtfE and GtfD, attach a disaccharide moiety to the heptapeptide core. GtfE transfers a glucose molecule to the hydroxyl group of 4-hydroxyphenylglycine, and GtfD then adds an L-vancosamine to the glucose.
-
N-methylation: The N-terminal leucine residue is methylated by an N-methyltransferase.[1]
The Genetic Blueprint: The vcm Gene Cluster
The genes encoding the enzymes for vancomycin biosynthesis and resistance are clustered together on the chromosome of A. orientalis. This vancomycin biosynthetic gene cluster (vcm) is approximately 64 kb in size and contains genes for the NRPS modules, precursor synthesis, tailoring enzymes, and self-resistance mechanisms.[2]
Regulation of Vancomycin Production
The expression of the vcm gene cluster is tightly regulated to ensure that antibiotic production occurs at the appropriate time and in response to specific environmental cues. Key regulatory elements include:
-
Cluster-Situated Regulators: The genes AoStrR1 (a SARP-family regulator) and AoLuxR1 (a LuxR-family regulator) have been identified as positive regulators of norvancomycin biosynthesis, a closely related glycopeptide. Overexpression of these genes leads to a significant increase in antibiotic production.
-
Global Regulators: While not yet fully elucidated for vancomycin specifically, global regulators in Streptomyces, such as the cAMP receptor protein (Crp) and the N-acetylglucosamine-responsive repressor DasR, are known to control the onset of secondary metabolism in response to nutrient availability.[10][11]
The following diagram illustrates the known positive regulatory control of the vancomycin biosynthetic gene cluster by AoStrR1 and AoLuxR1.
Quantitative Data on Vancomycin Production
The production of vancomycin is influenced by various factors, including the genetic background of the producing strain and the composition of the fermentation medium. The following tables summarize key quantitative data from various studies.
| Table 1: Vancomycin Production in Wild-Type and Mutant A. orientalis Strains | |
| Strain | Vancomycin Titer (mg/L) |
| A. orientalis AO-1 (original strain) | 270 |
| A. orientalis AO-2 (A82846B-producing mutant) | 89 (of A82846B) |
| A. orientalis AO-3 (strR overexpression in AO-2) | 160 (of A82846B) |
| A. keratiniphila HCCB10007 (original strain) | Varies (baseline) |
| A. keratiniphila HCCB10007 Δeco-cds4-27 (mutant) | 55% increase over original strain |
| Table 2: Effect of Fermentation Conditions on Vancomycin Production | |
| Condition | Effect on Vancomycin Production |
| Increased glucose concentration (up to 15 g/L) | Increased production |
| Increased glycerol concentration (up to 10 g/L) | Increased production |
| Increased phosphate concentration (2 to 8 mM) | Decreased specific production rate |
| Amino acid supplementation (glycine, phenylalanine, tyrosine, arginine) | Increased specific production |
| pH | Optimum at 7.6 |
| Temperature | Optimum at 29°C |
| Inoculum size | Optimum at 4.5% |
| Agitation | Optimum at 255 rpm |
Data sourced from[13][14][15][16].
Experimental Protocols
This section provides an overview of key experimental methodologies used to study vancomycin biosynthesis.
Genetic Manipulation of A. orientalis
A common workflow for generating a gene knockout mutant to study its effect on vancomycin production is depicted below.
Protocol for CRISPR-Cas12a-based Gene Knockout (adapted from[12]):
-
Construct the Gene Editing Plasmid: A plasmid is constructed containing the Cas12a gene, a crRNA targeting the gene of interest, and homologous arms flanking the target gene for homologous recombination.
-
Intergeneric Conjugation: The constructed plasmid is transferred from a donor E. coli strain (e.g., ET12567/pUZ8002) to A. orientalis via conjugation.
-
Selection of Exconjugants: Exconjugants are selected on media containing appropriate antibiotics.
-
Screening for Gene Knockout: Colonies are screened by PCR to identify mutants that have undergone homologous recombination, resulting in the deletion of the target gene.
-
Verification: The gene knockout is confirmed by Southern blotting or sequencing.
In Vitro Enzyme Assays
Protocol for In Vitro Assay of Cytochrome P450 Enzymes (OxyA, OxyB, OxyC) (adapted from[6][13]):
-
Heterologous Expression and Purification: The oxy genes are cloned into an expression vector and expressed in a suitable host like E. coli. The enzymes are then purified, often as His-tagged proteins.
-
Substrate Preparation: The peptide substrate, tethered to a peptide carrier protein (PCP) domain, is prepared.
-
Enzyme Reaction: The purified Oxy enzyme is incubated with the PCP-bound peptide substrate in a reaction buffer containing a redox partner system (e.g., putidaredoxin and putidaredoxin reductase) and NADPH to initiate the reaction.
-
Product Analysis: The reaction is quenched, and the products are analyzed by HPLC and mass spectrometry to detect the mass change corresponding to the oxidative cross-linking.
Protocol for In Vitro Halogenase (VhaA) Assay (adapted from[7][8][9]):
-
Enzyme and Substrate Preparation: The VhaA halogenase and a flavin reductase are expressed and purified. The peptide substrate is synthesized and attached to a PCP domain.
-
Reaction Mixture: The halogenase, flavin reductase, FAD, chloride ions, and the PCP-bound peptide substrate are combined in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of NADH.
-
Analysis: The reaction products are analyzed by mass spectrometry to detect the incorporation of chlorine atoms.
Analysis of Vancomycin and Intermediates
Protocol for LC-MS/MS Quantification of Vancomycin (adapted from[17][18][19][20][21]):
-
Sample Preparation: Fermentation broth or cell extracts are clarified by centrifugation. Proteins are precipitated using a solvent like methanol or acetonitrile.
-
Internal Standard: A known concentration of an internal standard (e.g., a structurally similar but distinct molecule) is added to the sample for accurate quantification.
-
Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18) and separated using a gradient of solvents, typically water and acetonitrile or methanol with a modifier like formic acid.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Vancomycin is ionized (e.g., by electrospray ionization), and specific precursor-to-product ion transitions are monitored (multiple reaction monitoring) for highly selective and sensitive quantification.
Conclusion and Future Perspectives
The biosynthesis of vancomycin in Streptomyces orientalis is a testament to the complex and elegant chemistry catalyzed by microbial enzymes. A thorough understanding of the biosynthetic pathway, its genetic basis, and its regulation is paramount for the rational design of novel glycopeptide antibiotics with improved efficacy against resistant pathogens. Techniques such as metabolic engineering, precursor-directed biosynthesis, and chemoenzymatic synthesis, all informed by the fundamental knowledge outlined in this guide, hold the key to expanding our arsenal of life-saving drugs. Continued research into the intricate details of this remarkable biosynthetic assembly line will undoubtedly pave the way for the next generation of glycopeptide antibiotics.
References
- 1. How Nature Morphs Peptide Scaffolds into Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomic analysis in Amycolatopsis keratiniphila disrupted the competing ECO0501 pathway for enhancing the accumulation of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of a Kinetically Competent Compound-I Intermediate in the Vancomycin Biosynthetic Enzyme OxyB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping and Exploiting the Promiscuity of OxyB toward the Biocatalytic Production of Vancomycin Aglycone Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Reconstitution of OxyC Activity Enables Total Chemoenzymatic Syntheses of Vancomycin Aglycone Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogenation of glycopeptide antibiotics occurs at the amino acid level during non-ribosomal peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Bis-chlorination of a hexapeptide–PCP conjugate by the halogenase involved in vancomycin biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Crp is a global regulator of antibiotic production in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vitro Reconstitution of OxyA Enzymatic Activity Clarifies Late Steps in Vancomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vancomycin production in batch and continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 18. An Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Vancomycin Requiring Only 2 µL of Rabbit Serum [scirp.org]
- 19. Quantification of vancomycin in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of a rapid, simple, and reliable UPLC-MS/MS method for the quantification of vancomycin in human plasma [pharmacia.pensoft.net]
A Technical Guide to the Physicochemical Properties of Vancomycin Hydrochloride
Introduction
Vancomycin hydrochloride is a potent glycopeptide antibiotic derived from the bacterium Streptomyces orientalis (now known as Amycolatopsis orientalis).[1][2][3] It is a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][4] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals involved in its formulation, stability testing, and clinical application. This guide provides an in-depth overview of these properties, supported by experimental methodologies and visual diagrams to elucidate key processes.
Core Physicochemical Characteristics
Vancomycin hydrochloride is a complex tricyclic glycosylated peptide.[5] It is typically presented as a free-flowing, white, off-white, or tan to brown crystalline powder.[1][2][4][6] The compound is known to be hygroscopic and relatively stable in its dry state.[1][6]
| Property | Value | References |
| Molecular Formula | C66H76Cl3N9O24 | [1][6][7] |
| Molecular Weight | 1485.72 g/mol | [1][2][7][8] |
| CAS Number | 1404-93-9 | [1][2][6] |
| Appearance | White, off-white, or tan to brown powder | [1][2][4][9] |
| Melting Point | >190°C (with decomposition) | [1][4][6][7] |
| pH (5% solution) | 2.5 - 4.5 | [1] |
| UV Max Absorption (Water) | 282 nm | [9] |
Solubility Profile
The solubility of vancomycin hydrochloride is a critical factor in its formulation for intravenous administration. Its hydrochloride salt form enhances its aqueous solubility.[10]
| Solvent | Solubility | References |
| Water | Very soluble (>100 mg/mL) | [1][9][11][12] |
| Methanol | Slightly to moderately soluble | [1][7][13] |
| Ethanol (dilute) | Moderately soluble | [2][11] |
| Dimethylsulfoxide (DMSO) | Slightly soluble | [1][7] |
| Higher Alcohols | Insoluble | [2][9][11] |
| Acetone | Insoluble | [2][9][11][13] |
| Ether | Insoluble | [2][9][11] |
According to the Biopharmaceutics Classification System (BCS) guidelines, vancomycin hydrochloride is classified as a highly soluble substance, as its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.0 to 7.5.[11]
Dissociation Constants (pKa)
Vancomycin has multiple ionizable functional groups, including a primary amine, a secondary amine, a carboxyl group, and several phenolic hydroxyl groups, which contribute to its pH-dependent charge and interactions.[14][15] The reported pKa values are crucial for predicting its behavior in different physiological environments and for developing analytical methods.
| pKa Value | Corresponding Functional Group | References |
| 2.18 - 2.99 | Carboxylic Acid | [11][14][16] |
| 7.75 | Primary Amine (vancosamine sugar) | [11][14] |
| 8.89 | Secondary Amine (N-methylleucine) | [11][14] |
| 9.59 - 9.89 | Phenolic Hydroxyl Group | [11][16] |
| 10.4 | Phenolic Hydroxyl Group | [11] |
| 12.0 | Phenolic Hydroxyl Group | [11] |
Stability Profile
The stability of vancomycin hydrochloride is dependent on temperature, pH, concentration, and the presence of light.[17] The molecule is susceptible to degradation, primarily through hydrolysis and deamidation, under acidic and alkaline conditions.[15][18][19]
-
Solid State: The dry powder is relatively stable and should be stored at controlled room temperature or under refrigeration (2-8°C).[1][4][7]
-
Solution Stability:
-
Reconstituted solutions in sterile water are stable for extended periods when refrigerated.[9] For example, solutions at 5 mg/mL in 5% dextrose or 0.9% sodium chloride are stable for at least 58 days at 4°C.[20]
-
At room temperature (22-25°C), stability is more limited, often cited as 24 to 48 hours depending on the diluent and container.[9][21]
-
Forced degradation studies show that vancomycin degrades completely within hours when exposed to highly acidic or basic conditions.[18] The degradation is more pronounced in alkaline media.[18]
-
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[1][6][22] This action occurs at a different site than that of beta-lactam antibiotics.[9] The primary mechanism involves the specific binding of the vancomycin molecule to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[1][6] This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan polymer.[23] The failure to build a stable cell wall leads to cell lysis and bacterial death.[5]
References
- 1. Vancomycin hydrochloride | 1404-93-9 [chemicalbook.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Vancomycin HCL Or Vancomycin Hydrochloride BP EP USP CAS 1404-93-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Vancomycin Hydrochloride | C66H76Cl3N9O24 | CID 6420023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vancomycin hydrochloride CAS#: 1404-93-9 [m.chemicalbook.com]
- 7. 1404-93-9 CAS MSDS (Vancomycin hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Thermo Scientific Chemicals Vancomycin hydrochloride, Molecular Biology Grade | Fisher Scientific [fishersci.ca]
- 9. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Vancomycin hydrochloride, Tricyclic glycopeptide antibiotic (CAS 1404-90-6) | Abcam [abcam.com]
- 13. Vancomycin Hydrochloride - LKT Labs [lktlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2020081599A1 - Separation of vancomycin and its degradation products - Google Patents [patents.google.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. US20200115412A1 - Separation of vancomycin and its degradation products - Google Patents [patents.google.com]
- 20. Long-term stability of vancomycin hydrochloride in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Vancomycin | 1404-90-6 [chemicalbook.com]
Methodological & Application
Preparing Vancomycin Solutions for In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of vancomycin solutions for in vitro antimicrobial susceptibility testing (AST). Adherence to these guidelines, which are harmonized with recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for obtaining accurate and reproducible minimum inhibitory concentration (MIC) data.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative parameters for the preparation of vancomycin solutions.
Table 1: Vancomycin Stock Solution Preparation
| Parameter | Recommendation | Notes |
| Vancomycin Powder | Use vancomycin hydrochloride powder designated for susceptibility testing. | The potency of the powder (in µg/mg) must be known to accurately prepare the stock solution. |
| Solvent | Sterile distilled water or Sterile Water for Injection (WFI). | Ensure the solvent is at room temperature before use. |
| Stock Concentration | A high-concentration stock, typically ≥1280 µg/mL. A common practice is to prepare a 10 mg/mL (10,000 µg/mL) or 50 mg/mL (50,000 µg/mL) solution. | Preparing a high-concentration stock minimizes the volume of solvent added to the testing medium, preventing significant dilution of the broth or agar. |
| Reconstitution | Vials of vancomycin for injection can be reconstituted with Sterile Water for Injection to a concentration of 50 mg/mL.[1] | Follow the manufacturer's instructions for reconstitution. |
Table 2: Storage and Stability of Vancomycin Solutions
| Solution Type | Storage Temperature | Duration of Stability | Reference |
| Stock Solution | 2°C to 8°C (Refrigerated) | Up to 14 days | [1][2] |
| Stock Solution | ≤ -20°C (Frozen) | Up to 6 months | [3] |
| Working Solutions | 2°C to 8°C (Refrigerated) | Should be used on the day of preparation. | General laboratory best practice. |
Experimental Protocols
These protocols provide detailed methodologies for preparing vancomycin solutions for common in vitro susceptibility testing methods.
Protocol 1: Preparation of Vancomycin Stock Solution (e.g., 1280 µg/mL)
Materials:
-
Vancomycin hydrochloride powder for susceptibility testing
-
Sterile distilled water or Sterile Water for Injection (WFI)
-
Sterile vials or tubes
-
Calibrated analytical balance
-
Sterile spatulas
-
Vortex mixer
Procedure:
-
Determine the required mass of vancomycin powder: Use the following formula, accounting for the potency of the vancomycin powder: Mass (mg) = (Desired Concentration (µg/mL) x Desired Volume (mL)) / Potency (µg/mg) Example: To prepare 10 mL of a 1280 µg/mL solution using vancomycin with a potency of 950 µg/mg: Mass = (1280 µg/mL x 10 mL) / 950 µg/mg = 13.47 mg
-
Weigh the vancomycin powder: Aseptically weigh the calculated amount of vancomycin powder using a calibrated analytical balance.
-
Dissolve the powder: Transfer the weighed powder to a sterile vial. Add a small amount of sterile water and vortex until the powder is completely dissolved.
-
Adjust to the final volume: Add sterile water to reach the desired final volume (e.g., 10 mL).
-
Label and store: Label the vial with the antibiotic name, concentration, preparation date, and expiration date. Store the stock solution under the appropriate conditions as specified in Table 2.
Protocol 2: Preparation of Working Solutions for Broth Microdilution
This protocol describes the preparation of a range of vancomycin concentrations for determining the Minimum Inhibitory Concentration (MIC) in a 96-well microtiter plate format.
Materials:
-
Vancomycin stock solution (e.g., 1280 µg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile microcentrifuge tubes or a deep-well plate for serial dilutions
-
Calibrated pipettes and sterile tips
-
96-well microtiter plates
Procedure:
-
Prepare an intermediate dilution: Dilute the stock solution to a convenient starting concentration for the serial dilution series. For example, to achieve a final testing range of 0.25 to 128 µg/mL, you can prepare an intermediate solution of 256 µg/mL.
-
Perform serial dilutions: a. Dispense 100 µL of CAMHB into wells 2 through 12 of a row in a microtiter plate. b. Add 200 µL of the 256 µg/mL vancomycin working solution to well 1. c. Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down. d. Continue this two-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
Inoculation: The prepared microtiter plate is now ready for inoculation with the standardized bacterial suspension according to CLSI or EUCAST guidelines. The final concentrations in the wells will be halved after the addition of the inoculum.
Protocol 3: Preparation of Vancomycin-Containing Agar Plates for Agar Dilution
This protocol outlines the preparation of agar plates with varying concentrations of vancomycin.
Materials:
-
Vancomycin stock solution (e.g., 1280 µg/mL)
-
Mueller-Hinton Agar (MHA)
-
Sterile tubes or flasks
-
Water bath at 45-50°C
-
Sterile petri dishes
Procedure:
-
Prepare molten agar: Prepare MHA according to the manufacturer's instructions and allow it to cool to 45-50°C in a water bath.
-
Prepare antibiotic-agar mixtures: a. Label a series of sterile tubes, one for each desired final vancomycin concentration. b. Add the appropriate volume of the vancomycin stock solution to each tube to achieve the desired final concentration when mixed with the molten agar. The volume of the antibiotic solution should not exceed 10% of the agar volume. For example, to prepare a plate with 2 µg/mL of vancomycin, add a calculated amount of a working solution to a specific volume of molten agar. A common practice is to add 1 part of a 10x antibiotic solution to 9 parts of molten agar.
-
Pour the plates: Add the appropriate volume of molten MHA to each tube containing the vancomycin solution. Mix thoroughly by inverting the tube several times, avoiding the formation of air bubbles. Pour the mixture into sterile petri dishes to a depth of 3-4 mm.
-
Solidify and store: Allow the agar to solidify at room temperature. The plates should be used on the day of preparation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing vancomycin solutions for in vitro susceptibility testing.
Caption: Workflow for preparing vancomycin solutions.
References
Application Notes and Protocols for Vancomycin Dosage in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and calculating vancomycin dosages for various murine infection models. The following sections detail pharmacokinetic parameters, administration routes, and established protocols to aid in the design and execution of preclinical efficacy studies.
Vancomycin Pharmacokinetics and Pharmacodynamics in Mice
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of vancomycin in mice is crucial for designing effective dosing regimens. The primary PK/PD index associated with vancomycin efficacy is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[1] However, some studies also consider the maximum concentration (Cmax) to MIC ratio (Cmax/MIC) as a significant predictor of efficacy, particularly for vancomycin derivatives.[2][3][4]
Table 1: Summary of Vancomycin Pharmacokinetic Parameters in Murine Models
| Mouse Model | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | T1/2 (h) | Reference |
| Neutropenic Thigh Infection | Subcutaneous | 100 | Not Specified | Not Specified | Not Specified | [5] |
| Thigh Infection | Intravenous | 2, 4, 8 | 11.47 - 48.87 | 14.79 - 91.89 | 1.70 - 2.64 | [2][4] |
| Not Specified | Intravenous | Not Specified | Not Specified | Not Specified | 4 - 11 | [6] |
Note: Pharmacokinetic parameters can vary significantly based on the mouse strain, health status (e.g., neutropenic vs. immunocompetent), and the specific infection model used.
Recommended Vancomycin Dosages in Murine Infection Models
The appropriate vancomycin dosage is dependent on the infection model, the bacterial strain and its MIC, and the desired therapeutic outcome. The following table summarizes vancomycin dosages used in various murine infection models from published literature.
Table 2: Vancomycin Dosages in Various Murine Infection Models
| Infection Model | Bacterial Strain | Administration Route | Dose (mg/kg) | Dosing Regimen | Efficacy Outcome | Reference |
| Spine Implant Infection | S. aureus | Intrawound Powder | 2, 4, 8 | Single Dose | Reduced bacterial bioluminescence and CFU counts.[7] | [7] |
| Thigh Infection | S. aureus | Subcutaneous | 25 - 400 | Per Day | Dose-dependent reduction in bacterial burden.[5] | [5] |
| Catheter-Associated Biofilm | S. aureus | Not Specified | 55 | Twice Daily for 5 days | Significant decrease in S. aureus recovery from catheters.[8] | [8] |
| Thigh Infection | S. aureus | Intravenous | 2, 4, 8 | q6h, q8h, q12h, q24h | Dose-dependent reduction in CFU.[2] | [2] |
| Pneumonia | MRSA | Subcutaneous | 40 | Single Dose | 2-log decrease in bacterial load in lungs.[9] | [9] |
| Subcutaneous Abscess | MRSA | Intraperitoneal | 30 | Twice Daily | 4.4 log CFU reduction.[10] | [10] |
| Thigh Infection | MRSA | Subcutaneous | 300 | Every 4 hours | Not Specified | [11] |
Experimental Protocols
Murine Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antimicrobial agents against localized bacterial infections.
Workflow for Murine Thigh Infection Model and Vancomycin Efficacy Testing
Caption: Workflow of a murine thigh infection model for testing vancomycin efficacy.
Protocol:
-
Animal Model: Use specific pathogen-free mice (e.g., CD-1 or BALB/c), typically 6-8 weeks old. To induce neutropenia, cyclophosphamide can be administered intraperitoneally (e.g., 150 mg/kg) four days prior to infection.[10]
-
Bacterial Inoculum: Prepare a fresh culture of the desired bacterial strain (e.g., Staphylococcus aureus) in a suitable broth. Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1-5 x 10^6 CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle of one or both hind limbs.
-
Vancomycin Preparation: Dissolve vancomycin hydrochloride in sterile saline or water for injection to the desired stock concentration. Further dilute as needed for individual doses.
-
Vancomycin Administration: Typically, 2 hours post-infection, administer the prepared vancomycin solution via the desired route (e.g., subcutaneous, intravenous, or intraperitoneal).[11] The volume of administration should be consistent across all animals (e.g., 0.2 mL).
-
Efficacy Evaluation: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the thigh muscle(s), homogenize the tissue in a known volume of sterile saline or PBS, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Data Analysis: Calculate the log10 CFU per gram of tissue. The efficacy of vancomycin is determined by comparing the bacterial load in the treated groups to that of the vehicle control group.
Pharmacokinetic Study
A PK study is essential to determine the drug's profile in the animal model.
Workflow for a Single-Dose Pharmacokinetic Study in Mice
Caption: Workflow for conducting a single-dose vancomycin pharmacokinetic study in mice.
Protocol:
-
Animal Model: Use mice of the same strain and age as in the efficacy studies. For serial blood sampling, jugular vein cannulation may be performed prior to the study.
-
Vancomycin Administration: Administer a single dose of vancomycin via the desired route.
-
Blood Sampling: Collect blood samples (typically 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.[2][4]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of vancomycin in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including Cmax, AUC, and elimination half-life (T1/2).[2]
Considerations for Dosage Calculation and Administration
-
Human to Mouse Dose Conversion: A common method for estimating a starting dose in mice from a human dose is based on body surface area. The mouse dose can be calculated by multiplying the human dose (in mg/kg) by a factor of 12.3.[7]
-
Administration Route: The choice of administration route can significantly impact the pharmacokinetic profile of vancomycin. Intravenous administration results in rapid high peak concentrations, while subcutaneous and intraperitoneal routes lead to slower absorption and potentially prolonged exposure. Oral administration of vancomycin is generally not used for systemic infections due to its poor absorption.[6][12]
-
Vehicle: Vancomycin is typically dissolved in sterile saline or water for injection. The vehicle used should be reported in the experimental methods.
-
Stability: Reconstituted vancomycin solutions should be used promptly or stored according to the manufacturer's recommendations to ensure potency.
By following these guidelines and protocols, researchers can design robust and reproducible studies to evaluate the efficacy of vancomycin in murine infection models, ultimately contributing to the development of more effective antibiotic therapies.
References
- 1. Use of vancomycin pharmacokinetic–pharmacodynamic properties in the treatment of MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Progress not panacea: vancomycin powder efficacy and dose evaluated in an in vivo mouse model of spine implant infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. In Vitro and In Vivo Pharmacokinetics-Pharmacodynamics of GV143253A, a Novel Trinem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vancomycin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Laboratory Selection of Vancomycin-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing vancomycin for the selection of resistant bacteria in a laboratory setting. This document outlines the fundamental principles of vancomycin resistance, detailed protocols for experimental procedures, and expected outcomes.
Introduction to Vancomycin Resistance
Vancomycin is a glycopeptide antibiotic that has historically been a crucial last-resort treatment for severe infections caused by Gram-positive bacteria, such as Enterococcus species and Staphylococcus aureus.[1][2] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[3] Vancomycin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[3][4][5]
The emergence of vancomycin resistance poses a significant threat to public health.[2] Resistance is primarily mediated by the acquisition of gene clusters, known as van operons, which alter the antibiotic's target.[5] The most common mechanisms involve the replacement of the D-Ala-D-Ala terminus with either D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which have a much lower binding affinity for vancomycin.[1][4]
Key Vancomycin Resistance Operons
Several van operons have been identified, with vanA and vanB being the most clinically significant.
-
VanA-type resistance: Confers high-level, inducible resistance to both vancomycin and teicoplanin. The vanA operon is typically located on a transposable element, facilitating its spread.[6]
-
VanB-type resistance: Results in variable levels of inducible resistance to vancomycin only; these strains remain susceptible to teicoplanin.[7] The vanB operon is also often part of a transposon.[6]
Quantitative Data: Vancomycin MIC Breakpoints
The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values are used to classify bacteria as susceptible, intermediate, or resistant to an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for interpreting vancomycin MICs.
| Organism | Susceptible (S) MIC (µg/mL) | Intermediate (I) MIC (µg/mL) | Resistant (R) MIC (µg/mL) |
| Enterococci | ≤ 4 | 8 to 16 | ≥ 32 |
| Staphylococcus aureus | ≤ 2 | 4 - 8 | ≥ 16 |
Data sourced from FDA (2017) guidelines.[5] Note that EUCAST guidelines may differ slightly, for instance, defining S. aureus with a MIC >2 µg/mL as resistant.[8]
Experimental Protocols
Protocol 1: Vancomycin Agar Screen for Selection of Resistant Staphylococci
This protocol is adapted from the Centers for Disease Control and Prevention (CDC) guidelines for detecting vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA).[9]
Objective: To screen a bacterial population for the presence of vancomycin-resistant or intermediate-resistant isolates.
Materials:
-
Brain Heart Infusion (BHI) agar
-
Vancomycin hydrochloride powder
-
Sterile petri dishes
-
Bacterial culture to be screened
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipette and sterile tips or sterile swabs
-
Incubator at 35 ± 2°C
-
Control strains:
-
Vancomycin-susceptible Enterococcus faecalis (e.g., ATCC 29212)
-
Vancomycin-resistant Enterococcus faecalis (e.g., ATCC 51299)
-
Procedure:
-
Prepare Vancomycin Screening Agar:
-
Prepare BHI agar according to the manufacturer's instructions.
-
Autoclave the agar and allow it to cool to 45-50°C in a water bath.
-
Prepare a stock solution of vancomycin. For example, to make a 10 mg/mL stock, dissolve 100 mg of vancomycin hydrochloride in 10 mL of sterile deionized water and filter-sterilize.
-
Add the appropriate volume of vancomycin stock solution to the molten BHI agar to achieve a final concentration of 6 µg/mL.
-
Mix gently but thoroughly to ensure even distribution of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick several colonies of the bacterial strain to be tested.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Using a micropipette, spot 10 µL of the 0.5 McFarland suspension onto the surface of the vancomycin screening agar. This will deliver a final inoculum of approximately 10⁶ CFU.[9]
-
Alternatively, dip a sterile swab into the bacterial suspension, express any excess liquid against the inside of the tube, and spot an area of 10-15 mm in diameter on the agar plate.[9]
-
Inoculate the control strains on the same or separate plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C in ambient air for 24 hours.[9]
-
-
Interpretation of Results:
-
No growth or a single colony: The test is negative, indicating susceptibility to vancomycin at the screening concentration.
-
More than one colony: The test is positive, suggesting potential vancomycin resistance or intermediate susceptibility.[9] Any growth should be considered significant and requires further investigation.
-
-
Confirmation:
-
Isolates that grow on the vancomycin screening agar must be subcultured to ensure purity and then subjected to a validated MIC determination method (e.g., broth microdilution or E-test) to confirm the level of resistance.[9]
-
Protocol 2: Broth Microdilution for Vancomycin MIC Determination
This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of vancomycin.
Objective: To determine the precise MIC of vancomycin for a bacterial isolate.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin hydrochloride powder
-
Sterile 96-well microtiter plates
-
Bacterial culture to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Multichannel pipette and sterile tips
-
Incubator at 35 ± 2°C
Procedure:
-
Prepare Vancomycin Dilutions:
-
Prepare a stock solution of vancomycin at a concentration of 1280 µg/mL.
-
In a 96-well plate, perform serial two-fold dilutions of the vancomycin stock solution in CAMHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL). Typically, each well will contain 50 µL of the diluted antibiotic.
-
Include a growth control well with no vancomycin and a sterility control well with no bacteria.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the diluted bacterial suspension to each well containing the vancomycin dilutions and the growth control well. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours (for S. aureus) or 24 hours (for Enterococci).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of vancomycin at which there is no visible growth (i.e., the first clear well).
-
Signaling Pathways and Experimental Workflow
VanA Resistance Operon Signaling Pathway
The vanA operon is regulated by a two-component system consisting of the sensor kinase VanS and the response regulator VanR. In the presence of vancomycin, VanS autophosphorylates and then transfers the phosphate group to VanR. Phosphorylated VanR then activates the transcription of the resistance genes (vanH, vanA, vanX, vanY, vanZ).[2][7][10]
Caption: VanA operon induction pathway.
Experimental Workflow for Selection and Confirmation of Vancomycin-Resistant Bacteria
This workflow outlines the logical steps from initial screening to final confirmation of vancomycin-resistant isolates.
Caption: Workflow for selecting resistant bacteria.
References
- 1. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 4. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin Resistance [pdb101.rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: The van Operons [pdb101-east.rcsb.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 10. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vancomycin-Beta-Lactam Synergy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the synergistic activity of vancomycin in combination with beta-lactam antibiotics against various bacterial strains, particularly relevant for overcoming resistance in pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction
The combination of vancomycin and a beta-lactam antibiotic has demonstrated synergistic bactericidal activity against strains of Staphylococcus aureus with reduced susceptibility to vancomycin, including vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) strains.[1][2][3][4] This synergy is of significant clinical interest as it may offer a therapeutic option for challenging infections. The proposed mechanism for this synergy involves the alteration of the bacterial cell wall by the beta-lactam, which in turn facilitates enhanced binding and activity of vancomycin. Several in vitro methods are routinely used to quantify the degree of synergy between these antimicrobial agents.
This document outlines the protocols for the most common methods of synergy testing: the checkerboard microdilution assay, the time-kill assay, and the Etest synergy method.
Key Methodologies for Synergy Testing
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[5][6][7]
Experimental Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of vancomycin and the chosen beta-lactam antibiotic (e.g., oxacillin, cefazolin, imipenem) at a concentration at least double the highest concentration to be tested.[7]
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.[7]
-
Create serial twofold dilutions of vancomycin along the rows (ordinate) and the beta-lactam along the columns (abscissa).[7] This results in each well containing a unique combination of concentrations of the two drugs.
-
Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from an overnight culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.[7]
-
Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial inoculum.[7] Incubate the plates at 35-37°C for 18-24 hours.[6][7]
-
Data Analysis and FICI Calculation:
-
After incubation, determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination. The MIC is the lowest concentration that shows no visible bacterial growth.[6]
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Vancomycin = (MIC of Vancomycin in combination) / (MIC of Vancomycin alone)
-
FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Vancomycin + FIC of Beta-lactam.[5][6][8][9]
-
Interpretation of FICI:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[5][8][10] |
| > 0.5 to ≤ 1.0 | Additive effect[8][10] |
| > 1.0 to < 4.0 | Indifference[5][8][10] |
| ≥ 4.0 | Antagonism[5][8][10] |
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Experimental Protocol:
-
Preparation of Bacterial Culture: Grow a bacterial culture to the early exponential phase in CAMHB.
-
Inoculum Preparation: Dilute the culture to a starting concentration of 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing fresh CAMHB.[5][6]
-
Addition of Antibiotics: Add vancomycin and the beta-lactam antibiotic to the flasks, both alone and in combination, at concentrations relevant to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).[5][6] Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each flask.[5][6]
-
Bacterial Viable Count: Perform serial dilutions of the collected samples and plate them on Mueller-Hinton agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition.
Interpretation of Time-Kill Assay Results:
| Outcome | Definition |
| Synergy | ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[3][11] |
| Bactericidal Activity | ≥ 3-log10 decrease in CFU/mL at 24 hours from the initial inoculum.[3][11] |
| Indifference | < 2-log10 change in CFU/mL at 24 hours with the combination compared to the most active single agent. |
| Antagonism | ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the least active single agent. |
Etest Synergy Method
The Etest synergy method is a technically simpler approach using antibiotic gradient strips.
Experimental Protocol:
-
Inoculum Preparation: Prepare a bacterial lawn by swabbing a Mueller-Hinton agar plate with a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Application of Etest Strips:
-
Place the vancomycin Etest strip on the agar surface.
-
Place the beta-lactam Etest strip at a 90° angle to the vancomycin strip, with the intersection at their respective MIC values or at a fixed ratio.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Observe the shape of the inhibition zone. A rounding or indentation of the inhibition zone near the intersection of the strips suggests synergy. The FICI can also be calculated from the MIC values read from the scales on the strips where the inhibition ellipses intersect.[12]
Summary of Quantitative Data
The following table summarizes typical findings from studies investigating vancomycin and beta-lactam synergy against S. aureus.
| Method | Organism(s) | Vancomycin Combination | Key Findings | FICI / Log Reduction | Reference |
| Checkerboard | MRSA | Oxacillin, Cefazolin, Cefoxitin | Synergy observed in 51-60% of isolates. | FICI ≤ 0.5 | [13][14] |
| Checkerboard | Staphylococci with reduced vancomycin susceptibility | Oxacillin | Synergy demonstrated, particularly in isolates with higher vancomycin MICs. | FICI ≤ 0.5 | [5][6] |
| Time-Kill | GISA (Glycopeptide-Intermediate S. aureus) | Oxacillin | Combination showed a bactericidal effect not seen with either drug alone. | 2.44 to 3.06 log10 CFU/mL reduction | [5] |
| Time-Kill | VSSA, hVISA, VISA | Cefazolin, Cefepime, Ceftaroline, Nafcillin | All combinations demonstrated synergistic and bactericidal activity. | ≥ 2-log10 CFU/mL reduction vs. single agent | [3] |
Visualizations
Experimental Workflow for Checkerboard Synergy Assay
Caption: Workflow for the checkerboard microdilution assay.
Proposed Mechanism of Vancomycin and Beta-Lactam Synergy
Caption: Proposed synergistic mechanism of vancomycin and beta-lactams.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
vancomycin stability in different laboratory media and temperatures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of vancomycin in various laboratory media under different temperature conditions. The included protocols and data are designed to assist in the design and execution of experiments involving vancomycin, ensuring the integrity and efficacy of the antibiotic in research and development settings.
Vancomycin Stability Data
The stability of vancomycin is critically dependent on the solvent, concentration, storage temperature, and container material. The following tables summarize quantitative data from various studies, providing a comparative look at vancomycin's shelf-life under different conditions. A solution is generally considered stable if it retains at least 90% of its initial potency.
Table 1: Stability in Intravenous (IV) and Parenteral Nutrition Solutions
| Concentration | Media/Solvent | Temperature | Storage Container | Duration of Stability | Reference |
| 0.5 - 1.0 mg/mL | Total Parenteral Nutrition (TPN) | 4°C | Not Specified | 35 days | [1] |
| 0.5 - 1.0 mg/mL | TPN (after refrigeration) | 22°C | Not Specified | 24 hours | [1] |
| 25 µg/mL | Heparinized Saline (after refrigeration) | 37°C | Not Specified | < 24 hours (78% remaining) | [1] |
| 400 mg/L | Pediatric TPN | 4°C and Room Temp | Not Specified | 8 days (<5% loss) | [2] |
| 1.0 and 6.0 mg/mL | TPN Solutions | 22°C | Not Specified | 4 hours | [3] |
| 5.0 and 10.0 mg/mL | 5% Dextrose | 4°C | PVC Bags | 58 days | [4][5] |
| 5.0 mg/mL | Not Specified | 22°C | PVC Bags | 48 hours | [4] |
| 41.7 mg/mL | 0.9% NaCl or 5% Dextrose | 18°C - 25°C | Polypropylene Syringes | 48 hours | [6][7] |
| 62.5 mg/mL | 0.9% NaCl | 20°C - 25°C | Polypropylene Syringes | 48 hours | [6] |
| 83.3 mg/mL | 0.9% NaCl | 20°C - 25°C | Polypropylene Syringes | 24 hours | [6] |
| 62.5 and 83.3 mg/mL | 5% Dextrose in Water (D5W) | 20°C - 25°C | Polypropylene Syringes | 48 hours | [6] |
| Various | Water for Injection, 0.9% NaCl, 5% Dextrose | 4°C | Plastic Syringes | ≥ 84 days | [8] |
| Various | Water for Injection | 25°C | Plastic Syringes | 29 - 47 days | [8] |
| Various | 0.9% NaCl | 25°C | Plastic Syringes | 34 - 62 days | [8] |
| Various | 5% Dextrose | 25°C | Plastic Syringes | 33 - 55 days | [8] |
Table 2: Stability in Oral and Ophthalmic Formulations
| Concentration | Media/Solvent | Temperature | Storage Container | Duration of Stability | Reference |
| 25 mg/mL | Ora-Sweet and Water | 4°C | Unit-Dose Cups or Bottles | ≥ 75 days | [9] |
| 25 mg/mL | Ora-Sweet and Water | 25°C | Unit-Dose Cups | 30 days | [9] |
| 25 mg/mL | Ora-Sweet and Water | 25°C | Plastic Bottles | 26 days | [9] |
| 12.5 mg/mL | Oral Solution | 5°C ± 3°C | Glass Vials | ≥ 57 days | [10] |
| 50 mg/mL | PBS, BSS, Normal Saline | Refrigerated | Not Specified | 28 days | [11] |
Experimental Protocols
Protocol 1: Preparation of Vancomycin Stock Solutions
This protocol outlines the steps for preparing a high-concentration vancomycin stock solution for subsequent stability testing or use in laboratory assays.
-
Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile techniques to prevent microbial contamination.
-
Reconstitution:
-
Allow the vancomycin hydrochloride lyophilized powder vial to reach room temperature.
-
Reconstitute the 1 g vial with 20 mL of sterile Water for Injection (WFI) to yield a concentration of 50 mg/mL.[4]
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
-
Dilution to Working Concentration:
-
Withdraw the required volume of the reconstituted solution using a sterile syringe.
-
Dilute the stock solution to the final desired concentration using the appropriate medium (e.g., 0.9% NaCl, 5% Dextrose in Water, or specific culture medium). For example, to prepare a 5 mg/mL solution, dilute 10 mL of the 50 mg/mL stock into 90 mL of the desired diluent.
-
-
Storage of Stock Solution: If not used immediately, the reconstituted stock solution can be stored at 2-8°C. Refer to manufacturer guidelines for specific storage times, though many studies indicate stability for extended periods at refrigerated temperatures.[4][5]
-
Final Filtration (Optional but Recommended): For applications requiring high purity, the final solution can be passed through a 0.22 µm sterile filter into a sterile container.
Caption: Workflow for preparing vancomycin solutions.
Protocol 2: General Method for Assessing Vancomycin Stability
This protocol provides a framework for conducting a stability study of vancomycin in a specific medium and temperature. The primary analytical method used is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent drug from its degradation products.
-
Sample Preparation: Prepare vancomycin solutions at the desired concentrations in the test media (e.g., TPN, 0.9% NaCl) as described in Protocol 1. Prepare a sufficient volume to allow for sampling at all time points.
-
Initial Analysis (Time Zero): Immediately after preparation, withdraw an aliquot from each solution. Perform a visual inspection for color and precipitation, measure the pH, and analyze the concentration using a validated, stability-indicating HPLC method. This serves as the baseline (100%) concentration.[4][7]
-
Storage Conditions: Store the prepared solutions in the chosen containers (e.g., polypropylene syringes, PVC bags) under the specified temperature and light conditions (e.g., 4°C protected from light, 25°C ambient light).[4][6]
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours, and then on subsequent days or weeks), withdraw aliquots from each stored solution.
-
Sample Analysis: For each time point, repeat the analyses performed at Time Zero:
-
Visual Inspection: Note any changes in color, clarity, or the formation of precipitate.[5]
-
pH Measurement: Record any changes in the solution's pH.[5]
-
HPLC Analysis: Determine the vancomycin concentration. The solution is typically considered stable if the concentration remains ≥90% of the initial (Time Zero) measurement.[4]
-
-
Data Analysis: Plot the percentage of the initial vancomycin concentration remaining versus time for each storage condition. This allows for the determination of the time at which the concentration drops below the 90% threshold, defining its stability period.
Caption: General workflow for a vancomycin stability study.
Protocol 3: Forced Degradation Study for HPLC Method Validation
To ensure an HPLC method is "stability-indicating," it must be able to resolve the intact drug from its degradation products. A forced degradation study is essential for this validation.[4]
-
Objective: To intentionally degrade vancomycin under harsh conditions to produce its potential degradation products.
-
Prepare Vancomycin Solution: Prepare a solution of vancomycin at a known concentration (e.g., 100 µg/mL) in water or the mobile phase.[4]
-
Stress Conditions: Expose the vancomycin solution to the following separate conditions. The goal is to achieve approximately 20% degradation of the drug.[4]
-
Acidic Degradation: Add a strong acid (e.g., 4N HCl) and incubate at room temperature for a set period (e.g., 2 hours).[4]
-
Basic Degradation: Add a strong base (e.g., 4N NaOH) and incubate at room temperature for a shorter period (e.g., 15 minutes), as base-catalyzed degradation is often faster.[4]
-
Oxidative Degradation: Add an oxidizing agent (e.g., 1% hydrogen peroxide) and incubate at room temperature (e.g., for 3 hours).[4]
-
Thermal Degradation: Heat the solution (e.g., at 80°C) for a specified time (e.g., 300 minutes).[4]
-
-
Neutralization and Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all stressed samples by HPLC.
-
-
Evaluation: The HPLC method is considered stability-indicating if the chromatograms show distinct peaks for the degradation products that are well-separated from the main vancomycin peak. This confirms that if degradation occurs during the formal stability study, it will be accurately detected and quantified.[4]
References
- 1. Vancomycin stability in heparin and total parenteral nutrition solutions: novel approach to therapy of central venous catheter-related infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and delivery of vancomycin hydrochloride when admixed in a total parenteral nutrition solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term stability of vancomycin hydrochloride in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical Stability of Vancomycin at High Concentrations in Polypropylene Syringes [cjhp-online.ca]
- 7. researchgate.net [researchgate.net]
- 8. Stability of vancomycin in plastic syringes measured by high–performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 9. Stability of Vancomycin 25 mg/mL in Ora-Sweet and Water in Unit-Dose Cups and Plastic Bottles at 4°C and 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term Stability of Vancomycin Hydrochloride in Oral Solution: The Brand Name Versus a Generic Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Vancomycin Administration in Animal Models of Sepsis: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of vancomycin in various animal models of sepsis. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key signaling pathways and workflows.
Introduction to Vancomycin in Sepsis Research
Vancomycin is a glycopeptide antibiotic primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). In the context of sepsis research, animal models are indispensable for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of vancomycin. Commonly used models include the cecal ligation and puncture (CLP) model for polymicrobial sepsis, lipopolysaccharide (LPS)-induced endotoxemia to study inflammatory responses, and the neutropenic thigh infection model for PK/PD studies. The choice of model depends on the specific research question, with each offering unique insights into the complex interplay between the pathogen, the host immune response, and antibiotic treatment.
Animal Models of Sepsis
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human peritonitis and subsequent sepsis.
Experimental Protocol:
-
Animal Preparation: Use 8-12 week old mice (e.g., C57BL/6 or BALB/c). Anesthetize the mouse using isoflurane or a ketamine/xylazine cocktail. Shave the abdomen and disinfect the area with 70% ethanol and povidone-iodine.
-
Surgical Procedure: Make a 1-2 cm midline laparotomy incision to expose the cecum. Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum (a longer ligation results in more necrotic tissue and a more severe septic insult). Puncture the ligated cecum once or twice with a 21- to 25-gauge needle. A small amount of fecal content can be expressed to ensure patency.
-
Closure and Resuscitation: Return the cecum to the peritoneal cavity. Close the peritoneum and skin with sutures or surgical clips. Immediately administer pre-warmed (37°C) normal saline (0.9% NaCl) subcutaneously for fluid resuscitation (typically 1 mL).
-
Post-Operative Care: House the animals in a warm, clean environment and provide easy access to food and water. Administer analgesics such as buprenorphine as per institutional guidelines. Monitor the animals closely for signs of distress.
Lipopolysaccharide (LPS)-Induced Sepsis Model
This model is used to study the inflammatory response to endotoxin, a major component of the outer membrane of Gram-negative bacteria. It allows for the investigation of the immunomodulatory effects of vancomycin.
Experimental Protocol:
-
Animal Preparation: Use 8-12 week old mice.
-
LPS Administration: Inject mice intraperitoneally (i.p.) with a single dose of LPS (from E. coli, serotype O111:B4 or similar). The dose can range from 5 to 20 mg/kg, depending on the desired severity of the inflammatory response.
-
Monitoring: Monitor animals for signs of sepsis, including lethargy, piloerection, and huddling. Blood and tissue samples can be collected at various time points to measure cytokine levels and other inflammatory markers.
Neutropenic Thigh Infection Model
This model is primarily used for pharmacokinetic and pharmacodynamic (PK/PD) studies of antibiotics against specific bacterial strains.
Experimental Protocol:
-
Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide. A common regimen is 150 mg/kg i.p. four days before infection and 100 mg/kg i.p. one day before infection.
-
Bacterial Inoculation: Prepare a logarithmic-phase culture of the test organism (e.g., MRSA). Inject a defined inoculum (e.g., 10^6 to 10^7 colony-forming units [CFU]) into the thigh muscle of the neutropenic mice.
-
Vancomycin Administration: Initiate vancomycin treatment at a specified time post-infection (e.g., 2 hours). Administer the drug via a clinically relevant route, such as intravenous (i.v.) or subcutaneous (s.c.).
-
Outcome Assessment: At predetermined time points, euthanize the mice, and aseptically remove the thigh muscle. Homogenize the tissue and perform serial dilutions to quantify the bacterial load (CFU/gram of tissue).
Vancomycin Dosing and Administration
The dosage, route, and frequency of vancomycin administration are critical variables that significantly impact experimental outcomes.
Table 1: Summary of Vancomycin Dosing Regimens in Murine Sepsis Models
| Animal Model | Mouse Strain | Vancomycin Dose (mg/kg) | Route of Administration | Dosing Frequency | Outcome Measures | Reference(s) |
| CLP | C57BL/6 | 50 | i.v. | Single dose at 6h post-CLP | Increased survival | |
| CLP | BALB/c | 110 | s.c. | Every 12h for 7 days | Improved survival | |
| LPS-induced | C57BL/6 | 50 | i.v. | Single dose 20h post-LPS | Modulation of cytokine levels | |
| Thigh Infection (MRSA) | CD-1 | 50 | i.p. | Single dose 1h post-infection | Reduced bacterial load in kidneys | |
| Thigh Infection (S. aureus) | ICR (CD-1) | 10, 20, 40, 80 | s.c. | Three doses at 2, 8, and 14h post-infection | Dose-dependent reduction in thigh bacterial load |
Outcome Measures and Data Presentation
Consistent and quantitative assessment of outcomes is crucial for interpreting the effects of vancomycin treatment.
Table 2: Key Outcome Measures in Vancomycin Sepsis Studies
| Outcome Measure | Description | Typical Units |
| Survival Rate | Percentage of animals surviving over a defined period (e.g., 7 or 14 days). | % Survival |
| Bacterial Load | Quantification of bacteria in tissues (e.g., blood, spleen, kidney, lung, thigh muscle) and peritoneal lavage fluid. | CFU/g tissue or CFU/mL fluid |
| Cytokine Levels | Measurement of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in plasma or tissue homogenates. | pg/mL or ng/mL |
| Immune Cell Profiling | Analysis of immune cell populations (e.g., neutrophils, macrophages, lymphocytes) in blood, peritoneal fluid, or tissues using flow cytometry. | Cell count or % of total cells |
| Pharmacokinetic Parameters | Determination of vancomycin concentrations in plasma and tissues over time to calculate parameters like Area Under the Curve (AUC), peak concentration (Cmax), and half-life (t1/2). | µg/mL or µg/g |
Experimental Protocols
Protocol for Quantification of Bacterial Load in Tissues
-
Aseptically harvest tissues (e.g., spleen, kidney, lung) and place them in sterile phosphate-buffered saline (PBS) on ice.
-
Weigh each tissue sample.
-
Homogenize the tissues in a known volume of sterile PBS using a mechanical homogenizer.
-
Perform serial 10-fold dilutions of the tissue homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar for S. aureus).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates with 30-300 colonies to determine the number of CFU per gram of tissue.
Protocol for Measurement of Cytokine Levels
-
Collect blood via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Measure cytokine concentrations using a multiplex immunoassay (e.g., Luminex) or individual enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.
Signaling Pathways and Visualizations
Sepsis is characterized by a dysregulated host inflammatory response, primarily driven by signaling pathways such as the Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB) pathways. Vancomycin can modulate these pathways, influencing the production of inflammatory mediators.
Application Note: Quantification of Vancomycin in Serum Samples by High-Performance Liquid Chromatography (HPLC)
Introduction
Vancomycin is a glycopeptide antibiotic crucial for treating serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Due to its narrow therapeutic window, therapeutic drug monitoring (TDM) of vancomycin is essential to ensure efficacy while avoiding dose-related toxicities such as nephrotoxicity and ototoxicity.[1][2] High-performance liquid chromatography (HPLC) with UV detection is considered a gold standard for the quantification of vancomycin in biological matrices due to its high sensitivity and specificity.[3][4] This application note provides a detailed protocol for the determination of vancomycin in serum samples using a validated HPLC-UV method.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and chromatographic analysis.
Materials and Reagents
-
Vancomycin Hydrochloride (analytical standard)
-
Internal Standard (IS) (e.g., Zidovudine[4], Acetaminophen[5], or Caffeine[6][7])
-
Perchloric Acid (10%)[6]
-
Phosphate buffer[6]
-
Ultrapure Water
-
Blank human serum
Equipment
-
HPLC system with a UV detector (a diode array detector is recommended)[3][4]
-
C18 analytical column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[3][4]
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
Preparation of Solutions
-
Stock Solution of Vancomycin (1,000 µg/mL): Accurately weigh and dissolve 10 mg of vancomycin hydrochloride in 10 mL of ultrapure water.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 to 100 µg/mL.[3][4]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., 1,000 µg/mL of Zidovudine in ultrapure water).[4]
-
IS Working Solution: Dilute the IS stock solution with the appropriate solvent (e.g., acetonitrile for Zidovudine) to a final concentration of 10 µg/mL.[4]
-
Mobile Phase (Example 1): 20 mM ammonium acetate/formic acid buffer (pH 4.0):methanol (88:12, v/v).[3][4][8]
-
Mobile Phase (Example 2): Phosphate buffer and acetonitrile (90:10, v/v).[6]
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of serum sample, calibration standard, or quality control sample into a microcentrifuge tube.[3]
-
Add a specific volume of the precipitating agent, for example, 125 µL of acetonitrile (a 1:2.5 ratio of plasma to acetonitrile).[3][8] Some methods may use 10% perchloric acid.[6]
-
Vortex the mixture for 40 seconds to 1 minute to ensure thorough mixing and protein precipitation.[5][6]
-
Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[5][6]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.[4]
Chromatographic Conditions
The following table summarizes typical HPLC conditions for vancomycin analysis:
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 150 x 4.6 mm, 2.7 µm | C18 |
| Mobile Phase | 20 mM ammonium acetate/formic acid buffer (pH 4.0):methanol (88:12, v/v)[3][4][8] | Phosphate buffer:acetonitrile (90:10, v/v)[6] |
| Flow Rate | 1.5 mL/min[4] | 1.0 mL/min[6] |
| Column Temperature | 50°C[4] | Ambient |
| Detection Wavelength | 240 nm[3][4][8] | 192 nm[6] |
| Injection Volume | 20 µL[4] | 30 µL[6] |
| Run Time | 8 minutes[3][4][8] | 10 minutes[6] |
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from validated HPLC methods for vancomycin quantification in serum/plasma.
Table 1: Linearity and Sensitivity
| Method Reference | Linearity Range (µg/mL) | LLOQ (µg/mL) | LOD (ng/mL) | Correlation Coefficient (r²) |
| Method A[3][8] | 1 - 100 | 1 | Not Reported | > 0.99 |
| Method B[6] | 4.5 - 80 | 4.5 | Not Reported | > 0.99 |
| Method C[5] | 1 - 30 | 1 | 300 | > 0.999 |
| Method D[9] | 0.25 - 60 | 0.25 | Not Reported | ≥ 0.999 |
| Method E[10] | 2.5 - 120 | 2.5 | Not Reported | > 0.999 |
Table 2: Accuracy and Precision
| Method Reference | QC Levels (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Method A[3] | Not Specified | < 12% | < 12% | Not Reported |
| Method B[6] | LLOQ & other QC | < 20% (LLOQ), < 15% (others) | < 20% (LLOQ), < 15% (others) | Within acceptable limits |
| Method C[5] | Not Specified | < 15% | < 15% | 90 - 105% |
| Method E[10] | 4.0, 20.0, 60.0 | < 8% | < 8% | 94.90 - 101.16% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for vancomycin quantification in serum.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
References
- 1. ijfmr.com [ijfmr.com]
- 2. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A Rapid and Simple HPLC Method for Therapeutic Monitoring of Vancomycin. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. A Rapid and Simple HPLC Method for Therapeutic Monitoring of Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
Vancomycin in Anaerobic Bacterial Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of vancomycin in anaerobic bacterial culture. Vancomycin is a glycopeptide antibiotic that serves as a crucial selective agent for the isolation of Gram-negative anaerobic bacteria by inhibiting the growth of Gram-positive contaminants. Understanding its proper application is essential for accurate research and development in microbiology and infectious diseases.
Mechanism of Action and Spectrum of Activity
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) C-terminus of the lipid II pentapeptide, a key precursor in peptidoglycan synthesis.[3][4] This binding sterically hinders the transglycosylation and transpeptidation reactions, preventing the cross-linking of peptidoglycan chains.[3][5] The resulting weakened cell wall cannot withstand osmotic pressure, leading to cell lysis and death.[2][5]
Vancomycin's activity is primarily directed against Gram-positive bacteria. The outer membrane of Gram-negative bacteria acts as a barrier, preventing vancomycin from reaching its peptidoglycan target, thus rendering them intrinsically resistant.[2][3] This selective activity is exploited in microbiology to create selective culture media.
Spectrum of Activity:
-
Susceptible: Most Gram-positive anaerobic bacteria, including Clostridium spp. (e.g., C. perfringens, C. difficile), Peptostreptococcus spp., and Actinomyces spp. are susceptible to vancomycin.[6]
-
Resistant: Gram-negative anaerobic bacteria are generally resistant. This includes medically important genera such as Bacteroides (e.g., B. fragilis), Prevotella, and Fusobacterium.[6] Some Gram-positive bacteria, such as certain species of Lactobacillus and Pediococcus, can exhibit intrinsic resistance.
Quantitative Data: Susceptibility to Vancomycin
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following table summarizes typical MIC values for vancomycin against various anaerobic bacteria.
| Bacterial Species | Type | Vancomycin MIC Range (µg/mL) | Interpretation |
| Clostridium perfringens | Gram-positive anaerobe | 0.12 - 2.0 | Susceptible |
| Clostridium difficile | Gram-positive anaerobe | 0.06 - 4.0 | Susceptible |
| Peptostreptococcus spp. | Gram-positive anaerobe | ≤0.5 - 2.0 | Susceptible |
| Actinomyces spp. | Gram-positive anaerobe | ≤0.12 - 1.0 | Susceptible |
| Bacteroides fragilis group | Gram-negative anaerobe | 16 - >256 | Resistant |
| Prevotella melaninogenica | Gram-negative anaerobe | 8 - 128 | Resistant |
| Fusobacterium spp. | Gram-negative anaerobe | 16 - >128 | Resistant |
| Enterococcus faecalis ATCC 29212 | QC Strain (Gram-pos) | 1.0 - 4.0 | Susceptible |
| Enterococcus faecalis ATCC 51299 | QC Strain (Gram-pos) | 64 - 256 | Resistant |
Data compiled from multiple sources. MIC values can vary between strains.
Experimental Protocols
Preparation of Vancomycin Stock Solution
Proper preparation of a sterile, stable vancomycin stock solution is critical for accurate and reproducible results.
Materials:
-
Vancomycin hydrochloride powder (USP grade)
-
Sterile, deionized water or Sterile Water for Injection
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Protocol:
-
Reconstitution: Aseptically weigh the desired amount of vancomycin hydrochloride powder. Reconstitute the powder in sterile water to a convenient stock concentration, typically 10 mg/mL (10,000 µg/mL). For example, add 10 mL of sterile water to 100 mg of vancomycin powder.
-
Dissolution: Gently vortex or invert the tube until the powder is completely dissolved. Vancomycin solution has a low pH and may require gentle warming to 37°C to fully dissolve.
-
Sterilization: Sterilize the vancomycin stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube. This is crucial as autoclaving can degrade the antibiotic.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C. Frozen stock solutions are typically stable for at least 6 months. Avoid repeated freeze-thaw cycles.
Preparation of Vancomycin-Containing Selective Agar
This protocol describes the preparation of Laked Blood with Kanamycin and Vancomycin (LKV) Agar, a medium used for the selective isolation of Gram-negative anaerobic bacilli like Bacteroides and Prevotella spp.
Basal Medium: Brucella Agar
| Component | Amount per Liter |
| Peptamin | 20.0 g |
| Sodium Chloride | 5.0 g |
| Yeast Extract | 2.0 g |
| Dextrose | 1.0 g |
| Sodium Bisulfite | 0.1 g |
| Agar | 17.0 g |
| Final pH | 7.3 ± 0.2 |
Supplements & Antibiotics:
| Component | Amount per Liter | Final Concentration |
| Hemin | 5.0 mg | 5 µg/mL |
| Vitamin K1 | 1.0 mg | 1 µg/mL |
| Kanamycin | 100.0 mg | 100 µg/mL |
| Vancomycin | 7.5 mg | 7.5 µg/mL |
| Laked Sheep Blood | 50.0 mL | 5% v/v |
Protocol:
-
Prepare Basal Medium: Suspend the Brucella Agar components in 950 mL of deionized water. Heat to boiling to dissolve completely.
-
Sterilization: Autoclave the basal medium at 121°C for 15 minutes.
-
Cooling: Place the sterilized medium in a 45-50°C water bath to cool.
-
Supplement Addition: Once cooled, aseptically add the laked sheep blood, hemin, vitamin K1, and the appropriate volumes of sterile kanamycin and vancomycin stock solutions to achieve the final desired concentrations.
-
Mixing and Pouring: Swirl the flask gently to mix all components thoroughly without introducing air bubbles. Pour the medium into sterile Petri dishes (approximately 20-25 mL per plate).
-
Storage: Once solidified, store the plates in sealed bags at 2-8°C, protected from light. For optimal performance, especially for fastidious anaerobes, plates should be pre-reduced by placing them in an anaerobic environment for 4-24 hours before use.
Protocol for MIC Determination by Agar Dilution
The agar dilution method is the gold standard for determining the MIC of antimicrobial agents against anaerobic bacteria, as described in the Clinical and Laboratory Standards Institute (CLSI) M11 document.[7][8]
Principle:
A series of agar plates, each containing a different, known concentration of the antimicrobial agent, is prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Protocol:
-
Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of the vancomycin stock solution in sterile deionized water. The concentration range should bracket the expected MIC of the test organisms.
-
Prepare Agar Plates: For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten and cooled (45-50°C) Brucella blood agar (or other suitable anaerobic basal medium). For example, add 2 mL of a vancomycin dilution to 18 mL of molten agar. Mix well and pour into a sterile Petri dish. Also prepare a growth control plate containing no antibiotic.
-
Prepare Inoculum: Grow the anaerobic test strains and quality control strains on a non-selective blood agar plate for 24-48 hours in an anaerobic environment. Suspend several colonies in a suitable broth (e.g., Thioglycollate Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate a defined volume (typically 1-2 µL) of each standardized bacterial suspension onto the surface of the antibiotic-containing plates and the growth control plate. This delivers approximately 10⁵ CFU per spot.
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate the plates in an anaerobic atmosphere (e.g., in an anaerobic jar or chamber) at 35-37°C for 48 hours.
-
Reading Results: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of vancomycin that inhibits the growth of the organism. Any discernible growth, including a faint haze, a single colony, or multiple colonies, is considered positive growth.
-
Quality Control: Concurrently test QC strains with known vancomycin MICs (e.g., E. faecalis ATCC 29212 and ATCC 51299, B. fragilis ATCC 25285) to ensure the validity of the test run.
Visualizations
VanA-Type Vancomycin Resistance Signaling Pathway
Caption: VanA-mediated vancomycin resistance pathway.
Experimental Workflow for Selective Isolation of Anaerobes
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. bdj.co.jp [bdj.co.jp]
- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. dalynn.com [dalynn.com]
- 8. med.stanford.edu [med.stanford.edu]
Vancomycin for Preventing Contamination in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining aseptic conditions is paramount in cell culture to ensure the reliability and reproducibility of experimental results. Bacterial contamination remains a persistent challenge, potentially leading to the loss of valuable cell lines and experimental data. Vancomycin, a glycopeptide antibiotic, serves as a crucial tool in the prevention and control of Gram-positive bacterial contamination in cell cultures. Its specific mechanism of action and spectrum of activity make it an effective agent against a common class of contaminants.
These application notes provide detailed information on the use of vancomycin in cell culture, including its mechanism of action, spectrum of activity, potential for cytotoxicity, and protocols for its preparation and application.
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][5] This binding physically obstructs the transglycosylation and transpeptidation steps in peptidoglycan polymerization, which are essential for forming the rigid cell wall structure.[1][5] The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3] Due to its large size, vancomycin cannot penetrate the outer membrane of Gram-negative bacteria, rendering it ineffective against this class of microorganisms.[3][6]
Caption: Mechanism of action of vancomycin.
Spectrum of Activity
Vancomycin is exclusively effective against Gram-positive bacteria .[2][3][4][7] This includes common cell culture contaminants such as Staphylococcus and Streptococcus species.[2][7] It is particularly valuable for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[2][5]
Vancomycin is NOT effective against:
Due to its narrow spectrum, vancomycin is often used in combination with other antibiotics, such as gentamicin or amikacin, to provide broader protection against both Gram-positive and Gram-negative bacteria.[8]
Data Presentation
Recommended Working Concentrations
| Application | Recommended Concentration (µg/mL) | Notes |
| Routine Contamination Prevention | 50 - 100 | This is the most common range for preventing contamination in standard cell cultures.[9] |
| Selection (e.g., for pcDNA3.1) | 400 | Used for selecting cells containing specific resistance plasmids.[10] |
| Plant Cell Culture | Up to 500 | Higher concentrations may be used, but can impact transformation efficiency.[10] |
Cytotoxicity of Vancomycin in Various Cell Types
The cytotoxic effects of vancomycin are concentration- and time-dependent. It is crucial to determine the optimal, non-toxic concentration for your specific cell line.
| Cell Type | Concentration (µg/mL) | Exposure Time | Effect on Cell Viability/Proliferation | Reference |
| Human Osteoblasts | 1,000 (1 mg/mL) | 48 hours | Significant cytotoxicity | [11] |
| Human Myoblasts | 1,000 (1 mg/mL) | 48 hours | Significant cytotoxicity | [11] |
| Human Fibroblasts | 3,000 (3 mg/mL) | 48 hours | Significant cytotoxicity | [11] |
| HUVECs | 2,500 (2.5 mg/mL) | 72 hours | Negative effect on proliferation | [12] |
| Skeletal Muscle Cells | 10 (0.01 mg/mL) | 3 days | ~15% reduction in viability | [12] |
| Human Chondrocytes | 10,000 (10 mg/mL) | 3 days | Cytotoxic effects observed | [13] |
| A431 Epithelial Cells | ≤ 18.7 | 24 hours | No toxicity observed | [14] |
Experimental Protocols
Protocol 1: Preparation of Vancomycin Stock Solution (50 mg/mL)
Materials:
-
Vancomycin hydrochloride powder (cell culture grade)
-
Sterile, deionized, or distilled water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of vancomycin hydrochloride powder. For a 50 mg/mL stock solution, a common starting point is 500 mg of powder.
-
Add the powder to a sterile conical tube.
-
Add the appropriate volume of sterile water to achieve a final concentration of 50 mg/mL. For 500 mg of powder, add 10 mL of sterile water.
-
Gently swirl the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the vancomycin solution into a new sterile conical tube. This step is critical to remove any potential microbial contaminants from the powder or water.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contaminating the entire stock.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C. The powder is stable for 2 years, and prepared solutions should ideally be used within one week, although some sources suggest longer stability.[9]
Protocol 2: Determining the Optimal Working Concentration of Vancomycin
It is essential to determine the lowest effective concentration of vancomycin that is not toxic to your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Vancomycin stock solution (e.g., 50 mg/mL)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2-4 days). Include wells for a "no-cell" control (medium only).
-
Prepare Vancomycin Dilutions: Prepare a serial dilution of vancomycin in your complete cell culture medium. A suggested range to test is 0, 10, 25, 50, 100, 200, 400, and 800 µg/mL.
-
Treatment: After allowing the cells to adhere overnight, carefully remove the existing medium and replace it with the medium containing the different concentrations of vancomycin. Include a "no-vancomycin" control (0 µg/mL).
-
Incubation: Incubate the plate for a period that is relevant to your typical experimental timeline (e.g., 24, 48, and 72 hours).
-
Assess Cell Viability: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the absorbance reading of the "no-cell" control from all other readings.
-
Normalize the data by expressing the viability of the vancomycin-treated cells as a percentage of the viability of the untreated control cells (0 µg/mL).
-
Plot the cell viability (%) against the vancomycin concentration (µg/mL) for each time point.
-
-
Determine Optimal Concentration: The optimal working concentration is the highest concentration that effectively prevents bacterial growth without significantly impacting cell viability (e.g., >90% viability compared to the control).
Caption: Workflow for optimizing vancomycin concentration.
Protocol 3: Routine Use of Vancomycin in Cell Culture
Once the optimal, non-toxic working concentration is determined, you can incorporate vancomycin into your routine cell culture practice.
Procedure:
-
Thaw an aliquot of your sterile vancomycin stock solution.
-
Add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final concentration. For example, to make 500 mL of medium with a final vancomycin concentration of 100 µg/mL using a 50 mg/mL stock solution, you would add 1 mL of the stock solution.
-
Mix the medium thoroughly.
-
Use the vancomycin-containing medium for all subsequent cell culture steps (e.g., subculturing, changing medium).
Important Considerations:
-
The routine use of antibiotics can mask underlying issues with aseptic technique and may lead to the development of antibiotic-resistant microorganisms.
-
It is good practice to periodically culture your cells in antibiotic-free medium to check for cryptic contamination.
Troubleshooting Contamination
Caption: Troubleshooting cell culture contamination.
Conclusion
Vancomycin is a potent and specific antibiotic for the control of Gram-positive bacterial contamination in cell culture. By understanding its mechanism of action, spectrum of activity, and potential for cytotoxicity, researchers can effectively incorporate it into their cell culture protocols. Adherence to proper aseptic technique remains the first line of defense against contamination, with antibiotics such as vancomycin serving as a valuable secondary measure. It is imperative to determine the optimal, non-toxic working concentration for each specific cell line to ensure the integrity of experimental results.
References
- 1. How Vancomycin Works: Understanding Its Mechanism [medicoverhospitals.in]
- 2. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The antibacterial action of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vancomycin and amikacin in cell cultures for virus isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. toku-e.com [toku-e.com]
- 11. Topical vancomycin and its effect on survival and migration of osteoblasts, fibroblasts, and myoblasts: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxic Effect of Vancomycin on Viability and Functionality of Different Cells Involved in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing vancomycin concentration for bacterial growth inhibition
Welcome to the Technical Support Center for optimizing vancomycin concentration for bacterial growth inhibition. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of vancomycin in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with vancomycin.
Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for vancomycin against the same bacterial strain?
A1: Inconsistent vancomycin MIC values can arise from several factors:
-
Methodological Variability: Different susceptibility testing methods (e.g., broth microdilution, Etest, automated systems) can produce varying MIC results for the same isolate. Broth microdilution is considered the reference method for vancomycin MIC determination.
-
Inoculum Effect: The density of the bacterial inoculum can significantly impact the measured MIC. A higher than standardized inoculum can lead to a falsely elevated MIC.
-
"MIC Creep": This phenomenon refers to a gradual increase in the MIC of vancomycin against certain strains, like Staphylococcus aureus, over time and with repeated exposure.
-
Presence of Heteroresistant Subpopulations (hVISA): Heteroresistant vancomycin-intermediate S. aureus (hVISA) strains contain a subpopulation of cells with higher vancomycin MICs. Standard testing may not detect these, leading to a susceptible result, while the infection may not respond to therapy.
Troubleshooting Steps:
-
Standardize Your Protocol: Strictly adhere to a validated and consistent protocol for MIC determination, preferably the broth microdilution method.
-
Control Inoculum Size: Ensure accurate and consistent preparation of the bacterial inoculum according to established standards (e.g., 0.5 McFarland standard).
-
Screen for Heteroresistance: If you suspect hVISA, consider using specialized screening methods like population analysis profile-area under the curve (PAP-AUC).
Q2: My vancomycin-susceptible strain is not responding to treatment in my in vitro model. What could be the cause?
A2: Treatment failure with a seemingly susceptible strain can be due to:
-
High MIC within the Susceptible Range: Strains with MICs at the higher end of the susceptible range (e.g., 1.5-2 µg/mL for S. aureus) have been associated with poorer outcomes.
-
Tolerance: The bacteria may be "tolerant" to vancomycin, meaning the drug inhibits growth (is bacteriostatic) but does not effectively kill the bacteria (is not bactericidal). This can be assessed by determining the Minimum Bactericidal Concentration (MBC).
-
Biofilm Formation: Bacteria growing in biofilms are notoriously more resistant to antibiotics, including vancomycin, compared to their planktonic (free-floating) counterparts.
Troubleshooting Steps:
-
Determine the MBC: Perform a Minimum Bactericidal Concentration (MBC) assay to assess the killing activity of vancomycin against your strain.
-
Evaluate for Biofilm Formation: If your experimental setup allows for it, assess the ability of your strain to form biofilms and test vancomycin's efficacy against these biofilms.
Q3: I am seeing no zone of inhibition in my disk diffusion assay for a Gram-negative bacterium. Is my vancomycin inactive?
A3: This is expected behavior. Vancomycin is primarily effective against Gram-positive bacteria. The outer membrane of Gram-negative bacteria is generally impermeable to large glycopeptide molecules like vancomycin, preventing the drug from reaching its target in the cell wall. Your vancomycin is likely active, but the organism is intrinsically resistant.
Experimental Protocols
Below are detailed methodologies for key experiments related to vancomycin susceptibility testing.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard method for determining the MIC of vancomycin.
-
Prepare Vancomycin Stock Solution: Prepare a concentrated stock solution of vancomycin in a suitable solvent (e.g., sterile deionized water).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the vancomycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the vancomycin dilutions. Also include a growth control well (broth and inoculum, no vancomycin) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine the MIC: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Assay
This assay evaluates the bactericidal activity of vancomycin over time.
-
Prepare Bacterial Culture: Grow an overnight culture of the test organism in a suitable broth (e.g., CAMHB).
-
Standardize Inoculum: Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing pre-warmed broth.
-
Add Vancomycin: Add vancomycin to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control flask without vancomycin.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate and Count Colonies: Incubate the plates for 18-24 hours at 37°C and then count the number of colony-forming units (CFU) on each plate.
-
Data Analysis: Plot the log10 CFU/mL versus time for each vancomycin concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to vancomycin.
Table 1: Vancomycin MIC Breakpoints for Staphylococcus aureus
| Category | MIC (µg/mL) | Interpretation |
| Susceptible | ≤ 2 | Infection may be appropriately treated with vancomycin. |
| Intermediate (VISA) | 4-8 | Treatment may be less effective. |
| Resistant (VRSA) | ≥ 16 | Vancomycin is not an effective treatment. |
Table 2: Vancomycin Pharmacodynamic Target for Severe MRSA Infections
| Parameter | Target Value | Significance |
| AUC24/MIC | ≥ 400 | Associated with optimal bactericidal activity and clinical efficacy. |
AUC24 = Area under the concentration-time curve over 24 hours.
Visualizations
Vancomycin Mechanism of Action and Resistance
Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. Resistance can occur through alteration of this target.
Technical Support Center: Vancomycin Immunoassay Troubleshooting
This guide provides in-depth troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with vancomycin immunoassay cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is vancomycin immunoassay interference and why is it a concern?
A1: Vancomycin immunoassay interference occurs when substances other than vancomycin interact with the assay components, leading to inaccurate measurements of the drug's concentration.[1][2] This is a significant concern because falsely elevated or decreased vancomycin levels can lead to inappropriate dosing, potentially causing treatment failure, toxicity (such as nephrotoxicity and ototoxicity), and other adverse patient outcomes.[1][3][4] In some reported cases, persistently high vancomycin readings, despite dose discontinuation and normal renal function, were caused by assay interference, which masked the true, undetectable levels of the drug.[1][5]
Q2: What are the most common substances known to cross-react or interfere with vancomycin immunoassays?
A2: Immunoassays are susceptible to interference from various endogenous and exogenous substances. Common interferents include:
-
Endogenous Proteins: Endogenous substances like rheumatoid factor, heterophilic antibodies, paraproteins (e.g., IgM, IgA), and C-reactive protein can cross-react with assay components.[2][6][7]
-
Vancomycin Degradation Products: Vancomycin's crystalline degradation product (CDP-1) is structurally similar and has been shown to interfere with some immunoassays.[2][8]
-
Other Antibiotics: Structurally similar antibiotics, particularly lipoglycopeptides like telavancin, have demonstrated significant cross-reactivity with certain vancomycin immunoassays.[9][10] Oritavancin has also been reported to cause interference.[2]
Q3: Are all vancomycin immunoassay methods equally affected by interference?
A3: No, susceptibility to interference varies significantly between different immunoassay methods. Studies have shown that particle-enhanced turbidimetric immunoassays (PETIA) and some chemiluminescent microparticle immunoassays (CMIA) can be susceptible to cross-reactivity, particularly from telavancin.[9] In contrast, fluorescence polarization immunoassays (FPIA) and enzyme-multiplied immunoassay techniques (EMIT) have shown no cross-reactivity with telavancin in some studies.[9] However, other reports indicate that EMIT and FPIA can be affected by different interferents, such as vancomycin degradation products.[2] Different platforms from different manufacturers can also yield significantly different results for the same sample.[8][11]
Q4: My results show persistently high vancomycin levels that do not correlate with the patient's clinical status or renal function. What should be my first step?
A4: When laboratory results are inconsistent with the clinical picture, it is crucial to suspect assay interference.[1][5] The first step is to correlate the lab results with the patient's condition and treatment regimen.[1] If a patient's condition deteriorates despite seemingly therapeutic or high vancomycin levels, or if levels remain high long after discontinuing the drug, interference should be strongly considered.[1][4] The next step is to contact the laboratory to discuss the possibility of interference and explore alternative testing methods.[11]
Troubleshooting Guides
Issue 1: Suspected False Positive/Elevated Vancomycin Concentration
Persistently elevated vancomycin levels that are inconsistent with dosing, renal function, or clinical improvement are a primary indicator of potential immunoassay interference.[1]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting unexpected vancomycin immunoassay results.
Caption: Workflow for troubleshooting unexpected vancomycin results.
Mechanism of Immunoassay Interference
This diagram illustrates how an interfering substance can lead to a falsely elevated result in a competitive immunoassay format.
Caption: Mechanism of positive interference in a competitive immunoassay.
Data on Cross-Reactivity
Quantitative data from studies evaluating the cross-reactivity of other antibiotics with various vancomycin immunoassay platforms are summarized below.
Table 1: Cross-Reactivity of Telavancin with Commercial Vancomycin Immunoassays
| Immunoassay Method | Platform | % Cross-Reactivity Range | Potential for Interference |
| PETIA | Synchron | 45.2% - 53.8% | High |
| PETIA | Vista | 1.1% - 5.6% | Low |
| CMIA | Advia Centaur XP | 1.6% - 31.6% | Variable to High |
| CMIA | Architect | 0.8% - 5.4% | Low |
| FPIA | N/A | Not Detected | None Observed |
| EMIT | N/A | Not Detected | None Observed |
| Data sourced from a study evaluating several commercially available vancomycin immunoassays.[9] |
Table 2: Cross-Reactivity of Other Compounds
| Compound | Concentration Tested | Immunoassay Method | % Cross-Reactivity |
| Teicoplanin | 100 µg/mL | QMS (PETIA) | 0.68% |
| Vancomycin Metabolite (CDP-I) | 100 µg/mL | QMS (PETIA) | <5% |
| Various Co-administered Drugs | 500 µg/mL | QMS (PETIA) | <0.3% |
| A range of drugs commonly co-administered with vancomycin were tested.[12] | |||
| Data sourced from Thermo Fisher Scientific QMS® Vancomycin assay documentation.[12][13] |
Experimental Protocols
Protocol 1: Sample Pre-treatment to Remove Protein Interference
This protocol is intended to remove interfering proteins (e.g., paraproteins) from a serum sample prior to analysis. This method has been shown to successfully remove interference in some cases.[2][11]
Materials:
-
Patient serum sample
-
Polyethylene glycol (PEG) solution
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Sample Preparation: Label two microcentrifuge tubes for each patient sample to be tested (one for the treated sample, one for control).
-
Mixing: In the "treated" tube, mix an equal volume of patient serum with the PEG solution (e.g., 100 µL of serum + 100 µL of PEG solution).
-
Incubation: Vortex the mixture thoroughly and let it incubate at room temperature for 10-15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein complex.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
Analysis: Analyze the supernatant using the vancomycin immunoassay.
-
Result Calculation: The resulting concentration must be multiplied by the dilution factor (e.g., a factor of 2 for a 1:1 dilution) to obtain the final concentration. A significant drop in concentration post-treatment suggests the presence of protein interference.
Protocol 2: Confirmation of Results Using a Reference Method
If assay interference is suspected, the most definitive way to determine the true vancomycin concentration is to use a method with higher selectivity and sensitivity, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]
Methodology Overview:
-
Sample Acquisition: Obtain a fresh patient sample (serum or plasma). If investigating a previous result, an aliquot of the original sample stored under appropriate conditions may be used.
-
Sample Preparation: The sample undergoes an extraction process. This typically involves protein precipitation followed by separation of the supernatant. An internal standard is added to ensure accuracy.
-
Chromatographic Separation (HPLC): The extracted sample is injected into an HPLC system. A specific column and mobile phase are used to separate vancomycin from other components in the sample matrix based on its physicochemical properties.
-
Detection and Quantification:
-
HPLC-UV: As vancomycin flows off the column, it passes through a UV detector. The amount of UV light absorbed is proportional to the concentration.
-
LC-MS/MS: This method offers higher specificity. After separation by LC, the molecules are ionized and fragmented. The mass spectrometer then detects specific parent and daughter ions unique to vancomycin, providing highly accurate quantification and minimizing interference.[11]
-
-
Data Analysis: The concentration of vancomycin in the patient sample is determined by comparing its peak area or signal intensity to that of known calibration standards.
Decision Pathway for Result Validation
This diagram helps decide when to escalate to a reference method.
Caption: Decision tree for validating and confirming vancomycin results.
References
- 1. Assay Interference Causing Persistently Elevated Vancomycin Levels Leading to Treatment Failure and Fatal Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vancomycin therapeutic drug monitoring and population pharmacokinetic models in special patient subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Falsely elevated vancomycin-concentration values from enzyme immunoassay leading to treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference Causing Persistently Elevated Vancomycin Levels Leading to Treatment Failure and Fatal Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. login.medscape.com [login.medscape.com]
- 8. Different Vancomycin Immunoassays Contribute to the Variability in Vancomycin Trough Measurements in Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variability in telavancin cross-reactivity among vancomycin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. #PharmToExamTable: Vancomycin Allergy and Cross-reactivity with Lipoglycopeptides - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 11. Falsely Elevated Vancomycin Concentrations in a Patient Not Receiving Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Poor Solubility of Vancomycin in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with vancomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of vancomycin in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of vancomycin hydrochloride in common organic solvents?
Vancomycin hydrochloride is a large and polar molecule, which dictates its solubility characteristics. It is highly soluble in water but exhibits poor solubility in most organic solvents.[1][2][3] Generally, its solubility can be categorized as follows:
-
Slightly Soluble: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO).[3]
-
Insoluble: Higher alcohols, Acetone, Ether, Chloroform, Dichloromethane (DCM).[1][2]
It is important to note that while qualitatively described as "slightly soluble" in DMSO, concentrated stock solutions (e.g., 100 mg/mL) can be prepared.[4]
Q2: Why is vancomycin hydrochloride poorly soluble in many organic solvents?
Vancomycin hydrochloride's poor solubility in organic solvents stems from its chemical structure. It is a large glycopeptide with multiple polar functional groups, including hydroxyl, carboxyl, and amino groups. These groups readily form hydrogen bonds with water, leading to high aqueous solubility. In contrast, most organic solvents are less polar and cannot effectively solvate the charged and polar regions of the vancomycin molecule, resulting in low solubility.
Q3: Can the solubility of vancomycin in organic solvents be improved?
Yes, several strategies can be employed to improve the solubility of vancomycin in organic solvents. These include:
-
Using Co-solvents: A mixture of a solvent in which vancomycin has some solubility (like water or DMSO) with another organic solvent can enhance overall solubility.
-
pH Adjustment: The solubility of vancomycin is pH-dependent. Adjusting the pH of aqueous-organic mixtures can significantly impact its solubility.[5]
-
Formation of Vancomycin Free Base: Converting the hydrochloride salt to the free base can alter its solubility profile, potentially increasing its solubility in certain organic solvents.[6]
-
Use of Formulation Aids: Surfactants and other excipients can be used to create formulations like micelles or nanoparticles that can carry vancomycin in organic media.[1][7]
Q4: What is the difference in solubility between vancomycin hydrochloride and vancomycin free base?
Vancomycin hydrochloride is the salt form, which is generally more soluble in polar protic solvents like water. The free base form is less polar and may exhibit improved solubility in less polar organic solvents. Converting the hydrochloride salt to the free base is a common strategy to modify its solubility for specific applications, such as in drug delivery systems using polymeric matrices.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered when trying to dissolve vancomycin in organic solvents for experimental use.
| Problem | Possible Cause | Troubleshooting Steps |
| Vancomycin hydrochloride does not dissolve in the chosen organic solvent. | The solvent is not polar enough to solubilize the highly polar vancomycin hydrochloride molecule. | 1. Switch to a more polar aprotic solvent: Try using Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8] 2. Use a co-solvent system: Start by dissolving the vancomycin in a small amount of sterile water or DMSO, and then slowly add the desired organic solvent. 3. Consider converting to the free base: The free base may have better solubility in your chosen organic solvent. |
| A precipitate forms after initially dissolving vancomycin in an organic solvent. | The solution is supersaturated, or the stability of the dissolved vancomycin is compromised. This can be triggered by changes in temperature or the addition of another component. | 1. Gently warm the solution: Sonication or gentle warming can sometimes help redissolve the precipitate. Be cautious, as excessive heat can degrade vancomycin. 2. Filter the solution: If redissolving is not possible, filter the solution through a 0.22 µm syringe filter to remove the precipitate before use. Note that this will lower the final concentration. 3. Check for pH changes: If working with an aqueous-organic mixture, ensure the pH is within the optimal range for vancomycin stability (pH 3-5).[5] |
| The vancomycin solution appears cloudy or forms a gel. | High concentrations of vancomycin hydrochloride in aqueous solutions can lead to gel formation.[9] This can also occur in some organic solvent mixtures. | 1. Dilute the solution: Lowering the concentration of vancomycin is the most straightforward solution. 2. Add a gel-inhibiting compound: For aqueous-based solutions, small amounts of ethanol can inhibit gel formation. |
| Inconsistent results in bioassays using vancomycin dissolved in organic solvents. | The organic solvent may be affecting the biological activity of vancomycin or the assay itself. Vancomycin may also be degrading in the solvent. | 1. Run a solvent control: Always include a control group with the solvent alone to assess its effect on the assay. 2. Minimize final solvent concentration: When adding the vancomycin stock solution to your assay, ensure the final concentration of the organic solvent is low enough not to interfere with the biological system (typically <1%). 3. Prepare fresh solutions: Vancomycin stability in organic solvents can be limited. Prepare stock solutions fresh for each experiment whenever possible. |
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for vancomycin hydrochloride in various solvents.
Table 1: Solubility of Vancomycin Hydrochloride in Aqueous and Organic Solvents
| Solvent | Solubility | Reference |
| Water | >100 mg/mL | [2] |
| Methanol (MeOH) | 5.7 mg/mL | [7] |
| Dichloromethane (DCM) / Acetone (70:30) | <1.50 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | Ready-made solutions available at 100 mg/mL | [4] |
| Propylene Glycol (PG) | Formulations with up to 100 mg/mL have been prepared | [10][11] |
| Polyethylene Glycol (PEG) | Used as a co-solvent in formulations | [12] |
Note: The solubility of vancomycin can be influenced by factors such as temperature, pH, and the specific salt form.
Experimental Protocols
Protocol 1: Preparation of a Vancomycin Hydrochloride Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution of vancomycin hydrochloride for use in various in vitro experiments.
Materials:
-
Vancomycin Hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of vancomycin hydrochloride powder in a sterile conical tube.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of vancomycin).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
For sterile applications, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Workflow for Preparing Vancomycin Stock Solution in DMSO
Protocol 2: Preparation of Vancomycin Free Base from Vancomycin Hydrochloride
This protocol describes a method to convert vancomycin hydrochloride to its free base form, which may have improved solubility in certain organic solvents.
Materials:
-
Vancomycin Hydrochloride
-
Distilled water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
pH meter or pH strips
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Dissolve vancomycin hydrochloride in distilled water to a concentration of approximately 50-70 mg/mL.[6]
-
Slowly add the NaOH solution dropwise while stirring and monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches approximately 8-9. A precipitate of the vancomycin free base will form.[6][13]
-
Centrifuge the suspension to pellet the vancomycin free base.
-
Carefully decant the supernatant.
-
Wash the pellet with distilled water and centrifuge again. Repeat this washing step 2-3 times to remove residual salt.
-
The resulting pellet is the vancomycin free base. It can be used as a wet paste or dried for storage.
-
For long-term storage, the pellet can be lyophilized (freeze-dried) to obtain a stable powder.
Logical Relationship for Vancomycin Free Base Preparation
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Vancomycin hydrochloride | 1404-93-9 [chemicalbook.com]
- 4. Vancomycin Ready Made Solution, 100mg/mL DMSO, 0.2 um filtered 1404-93-9 [sigmaaldrich.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tubular Electrospun Vancomycin-Loaded Vascular Grafts: Formulation Study and Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(ethylene glycol) transport forms of vancomycin: a long-lived continuous release delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9616098B2 - Formulations of vancomycin - Google Patents [patents.google.com]
- 11. WO2014194296A1 - Formulations of vancomycin - Google Patents [patents.google.com]
- 12. WO2001047542A1 - Vancomycin preparations - Google Patents [patents.google.com]
- 13. US5574135A - Process for making vancomycin - Google Patents [patents.google.com]
Vancomycin Interference in Biochemical Assays: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and prevent vancomycin interference in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is vancomycin and why might it interfere with my biochemical assays?
Vancomycin is a tricyclic glycopeptide antibiotic used to treat infections caused by Gram-positive bacteria.[1] Its complex chemical structure, high molecular weight (approx. 1449 g/mol ), and tendency to interact with proteins can lead to interference in various laboratory tests.[1][2] Interference can be chemical, where vancomycin or its degradation products directly react with assay reagents, or physical, where it alters the sample matrix.
Q2: Which types of assays are most susceptible to vancomycin interference?
Immunoassays for therapeutic drug monitoring (TDM) of vancomycin are the most commonly reported assays to be affected, often showing falsely elevated results.[1][3] However, interference has also been noted in some clinical chemistry assays. For researchers, it is crucial to consider potential interference in any assay, particularly those involving protein quantification, enzymatic reactions, and cell-based viability measurements, especially when working with samples from subjects receiving vancomycin treatment.
Q3: What are the primary mechanisms of vancomycin interference?
The primary mechanisms of vancomycin interference include:
-
Cross-reactivity in Immunoassays: Antibodies used in some immunoassays may cross-react with vancomycin's crystalline degradation product (CDP-1), which is more prevalent in samples from patients with renal impairment.[4][5] Endogenous substances like immunoglobulins (especially IgM paraproteins), rheumatoid factor, and C-reactive protein can also interfere with immunoassays, leading to either falsely high or low results.[6][7][8]
-
Direct Reaction with Assay Reagents: While less documented for common research assays, the chemical structure of vancomycin could potentially interact with colorimetric or fluorometric reagents.
-
Physicochemical Properties: Vancomycin's tendency to bind to proteins (protein binding is approximately 55%) and its solubility characteristics can alter sample matrices, potentially affecting assay performance.[1][9]
-
Biological Effects in Cell-Based Assays: In cell viability and cytotoxicity assays (e.g., MTT, MTS, LDH), vancomycin can exert direct cytotoxic effects on the cells, especially at high concentrations. This is a biological effect of the drug rather than a chemical interference with the assay itself.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Immunoassays for Vancomycin
Symptoms:
-
Vancomycin levels are persistently high and do not correlate with the patient's renal function or clinical status.[1]
-
Measured vancomycin concentrations are unexpectedly low despite appropriate dosing.[8]
-
High variability between different immunoassay platforms.
Possible Causes:
-
Interference from endogenous proteins such as immunoglobulins or rheumatoid factor.[6][8]
-
Cross-reactivity with vancomycin degradation products like CDP-1.[4][5]
Troubleshooting Steps:
-
Review Patient Clinical History: Assess for conditions that might lead to high levels of interfering proteins (e.g., multiple myeloma, autoimmune diseases).
-
Sample Pre-treatment:
-
Polyethylene Glycol (PEG) Precipitation: This method can be used to remove larger proteins, including immunoglobulins.
-
Dithiothreitol (DTT) Treatment: DTT can be used to reduce disulfide bonds in IgM paraproteins, mitigating their interference.[10]
-
Ultrafiltration: This technique separates free vancomycin from protein-bound vancomycin and other large interfering molecules.[10]
-
-
Use an Alternative Assay Method: If interference is suspected, confirm the vancomycin concentration using a more specific method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6]
Issue 2: Falsely Elevated Results in Clinical Chemistry Assays
Symptoms:
-
Unexplained increases in direct bilirubin or potassium levels in samples containing vancomycin.
Possible Causes:
-
Direct analytical interference of vancomycin with the assay methodology.
Troubleshooting Steps:
-
Consult Assay Manufacturer's Information: Check the package insert or technical documentation for any known interference from vancomycin.
-
Sample Dilution: Diluting the sample may reduce the vancomycin concentration to a level that no longer interferes, assuming the analyte of interest remains within the assay's detection range.
-
Use an Alternative Analytical Platform: Different analyzers may use different methodologies that are not susceptible to the same interferences.
-
Confirm with a Reference Method: If possible, confirm the result using a reference method that is known not to be affected by vancomycin.
Issue 3: Unexpected Results in Research-Based Biochemical Assays (e.g., Protein Quantification, Enzyme Assays)
Symptoms:
-
Inaccurate protein concentration measurements (e.g., BCA, Bradford assays).
-
Altered enzyme kinetics in the presence of vancomycin.
Possible Causes:
-
The exact mechanism of vancomycin interference in these assays is not well-documented but could be due to its chemical structure interacting with assay reagents or its protein-binding properties.
Troubleshooting Steps:
-
Run a Vancomycin-Only Control: To determine if vancomycin itself interacts with the assay reagents, run a control sample containing vancomycin at the expected concentration in the assay buffer.
-
Sample Clean-up:
-
Trichloroacetic Acid (TCA) Precipitation: Precipitate the protein of interest to separate it from vancomycin and other small molecules in the sample.
-
Dialysis/Desalting: Use dialysis or a desalting column to exchange the sample buffer with one that is compatible with the assay and free of vancomycin.
-
-
Consider Alternative Assays: If interference persists, consider using an alternative protein quantification method that is less susceptible to interference from the components in your sample.
Data Presentation
Table 1: Summary of Vancomycin Interference in Biochemical Assays
| Assay Type | Analyte | Observed Effect of Vancomycin | Probable Mechanism of Interference |
| Immunoassays (e.g., FPIA, EMIT, KIMS) | Vancomycin | Falsely elevated or decreased levels | Cross-reactivity with degradation products (CDP-1), interference from endogenous proteins (e.g., immunoglobulins) |
| Clinical Chemistry | Direct Bilirubin | Falsely increased | Analytical interference |
| Clinical Chemistry | Potassium | Increased at high concentrations | Analytical interference |
| Cell Viability Assays (e.g., MTT, MTS) | Cell Viability | Decreased | Direct cytotoxic effect on cells |
Table 2: Comparison of Vancomycin Measurement Methods
| Method | Principle | Speed | Susceptibility to Interference |
| Immunoassays (FPIA, EMIT, etc.) | Antibody-based detection | Rapid | High |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation | Slower | Low |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation and mass detection | Slower | Very Low |
Experimental Protocols
Protocol 1: Removal of Protein Interference by Polyethylene Glycol (PEG) Precipitation
This protocol is adapted for the removal of interfering immunoglobulins from serum samples prior to vancomycin immunoassay.
Materials:
-
Patient serum sample
-
Polyethylene glycol (PEG) solution (e.g., 25% PEG 6000 in deionized water)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Pipette an equal volume of patient serum and PEG solution into a microcentrifuge tube.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the tube at room temperature for 10 minutes.
-
Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the vancomycin, and use it for the assay.
-
Remember to account for the 1:2 dilution when calculating the final vancomycin concentration.
Protocol 2: Removal of Vancomycin by Trichloroacetic Acid (TCA) Precipitation of Proteins
This protocol is suitable for removing vancomycin from a sample when the protein of interest is to be analyzed.
Materials:
-
Biological sample containing protein and vancomycin
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Acetone, ice-cold
-
Resuspension buffer compatible with the downstream assay
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Add an equal volume of 20% TCA to the sample in a microcentrifuge tube.
-
Vortex briefly and incubate on ice for 30 minutes to precipitate the proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully decant and discard the supernatant which contains the vancomycin.
-
Wash the protein pellet by adding 500 µL of ice-cold acetone and centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Repeat the acetone wash step.
-
Air-dry the pellet to remove any residual acetone.
-
Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., protein assay, enzyme activity assay).
Visualizations
Caption: Potential pathways of vancomycin and related substance interference in biochemical assays.
Caption: A logical workflow for troubleshooting suspected vancomycin interference in biochemical assays.
References
- 1. Assay Interference Causing Persistently Elevated Vancomycin Levels Leading to Treatment Failure and Fatal Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 3. researchgate.net [researchgate.net]
- 4. Interference with vancomycin fluorescence polarisation immunoassay in a nonuraemic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implications of vancomycin degradation products on therapeutic drug monitoring in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin assay interference: low-level IgM paraprotein disrupts Siemens Atellica® CH VANC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two suspected cases of immunoglobulin-mediated interference causing falsely low vancomycin concentrations with the Beckman PETINIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Refining Vancomycin Protein Binding Estimates: Identification of Clinical Factors That Influence Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolving falsely elevated vancomycin levels in KIMS immunoassay due to monoclonal IgM interference - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Vancomycin Resistance
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter unexpected vancomycin resistance in laboratory bacterial strains.
Frequently Asked Questions (FAQs)
Q1: We observed growth of our laboratory strain in the presence of vancomycin, but it's supposed to be susceptible. What are the initial steps to troubleshoot this?
A1: Unexpected growth in the presence of vancomycin can stem from several factors. The first step is to ensure the purity of your culture. Streak the isolate on a fresh agar plate to check for uniform colony morphology. A mixed culture, potentially containing a vancomycin-resistant contaminant, is a common cause of such results.[1][2] If the culture is pure, verify the vancomycin concentration and the integrity of your testing methodology.
Q2: What are the common causes of false or spurious vancomycin resistance in a laboratory setting?
A2: Several factors can lead to misleading results in vancomycin susceptibility testing:
-
Contamination: The most frequent cause is contamination of the test culture with a genuinely resistant organism, such as Vancomycin-Resistant Enterococci (VRE).[2][3]
-
Mixed Cultures: Failure to isolate a pure culture before testing can lead to the overgrowth of a resistant subpopulation.[1]
-
Incorrect Inoculum Preparation: An inoculum that is too dense can overwhelm the antibiotic, leading to apparent growth. Adherence to standardized inoculum preparation, such as the 0.5 McFarland standard, is crucial.[4][5]
-
Improper Incubation: Deviations from the recommended incubation time (typically 24 hours) and temperature (35 ± 2°C) can affect results.[1][6]
-
Methodological Errors: Incorrect preparation of antibiotic dilutions, improper storage of antibiotic discs, or using expired reagents can all lead to inaccurate results.[2][7]
Q3: Our facility has experienced a sudden increase in vancomycin-resistant isolates. What could be the underlying issue?
A3: A sudden spike in vancomycin resistance warrants an immediate investigation into potential systemic issues. Key areas to examine include:
-
Environmental Contamination: Swab key laboratory surfaces, incubators, and equipment to test for the presence of vancomycin-resistant organisms.[3]
-
Reagent and Media Contamination: Test all shared reagents, media, and antibiotic stocks for contamination.
-
Cross-Contamination Between Samples: Review laboratory workflows to identify potential points of cross-contamination. Ensure strict adherence to aseptic techniques.[2][8]
-
Personnel Technique: Observe laboratory staff to ensure proper aseptic and sample handling procedures are being followed.
Troubleshooting Guides
Guide 1: Confirming a Pure Culture
If you suspect a mixed culture, follow this workflow to ensure you are testing a pure isolate.
Caption: Workflow for isolating a pure bacterial culture.
Guide 2: Verifying Vancomycin Resistance
Once you have a confirmed pure culture that appears resistant, it is essential to confirm this phenotype using standardized methods.
Table 1: Vancomycin MIC Breakpoints for Staphylococcus aureus and Enterococcus spp.
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus | ≤ 2 µg/mL | 4-8 µg/mL | ≥ 16 µg/mL |
| Enterococcus spp. | ≤ 4 µg/mL | 8-16 µg/mL | ≥ 32 µg/mL |
Source: Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
If initial screening suggests resistance, a confirmatory test is required. The workflow below outlines the steps for confirming suspected vancomycin resistance.
Caption: Workflow for confirming suspected vancomycin resistance.
Experimental Protocols
Protocol 1: Broth Microdilution for Vancomycin MIC Determination
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Vancomycin hydrochloride powder
-
Sterile 96-well microtiter plates
-
Bacterial isolate in pure culture
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare Vancomycin Stock Solution: Prepare a concentrated stock solution of vancomycin.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of vancomycin in MHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.25 to 256 µg/mL).[6]
-
Prepare Inoculum: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculate Plate: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no vancomycin) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours. For Staphylococcus aureus, a full 24-hour incubation is recommended to detect some forms of resistance.[1][10]
-
Reading Results: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.[6]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to assess the susceptibility of a bacterial isolate to an antibiotic.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Vancomycin disks (30 µg)
-
Bacterial isolate in pure culture
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[5]
-
Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of the MHA plate to create a confluent lawn of growth. Rotate the plate 60 degrees between streaks to ensure even coverage.[11]
-
Apply Antibiotic Disks: Aseptically place a 30 µg vancomycin disk onto the surface of the agar. Ensure the disk is in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours (up to 24 hours for staphylococci).
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret Results: Compare the zone diameter to the established breakpoints from CLSI to determine if the organism is susceptible, intermediate, or resistant. Note that disk diffusion is not recommended for detecting vancomycin-intermediate S. aureus (VISA).[1][12]
Protocol 3: PCR for Detection of vanA and vanB Resistance Genes
This molecular method is used to confirm the genetic basis of vancomycin resistance, particularly in enterococci.
Materials:
-
DNA extraction kit
-
PCR thermal cycler
-
Primers specific for vanA and vanB genes
-
Taq DNA polymerase and dNTPs
-
Agarose gel electrophoresis equipment
-
Positive and negative control DNA
Procedure:
-
DNA Extraction: Extract genomic DNA from a pure culture of the test isolate using a commercial kit or a boiling lysis method.
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted DNA, forward and reverse primers for vanA and vanB, Taq polymerase, dNTPs, and PCR buffer.
-
Use a multiplex PCR approach to detect both genes simultaneously if desired.[13]
-
Include positive controls (Enterococcus faecium ATCC 51559 for vanA and Enterococcus faecalis ATCC 51299 for vanB) and a negative control (e.g., Enterococcus faecalis ATCC 29212).[13]
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[14]
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel stained with an appropriate DNA stain.
-
Visualize the DNA bands under UV light.
-
-
Interpretation: The presence of a band of the expected size for vanA (e.g., 732 bp) or vanB (e.g., 635 bp) indicates the presence of the respective resistance gene.[13]
Signaling Pathways and Resistance Mechanisms
Vancomycin resistance in Gram-positive bacteria is primarily due to alterations in the peptidoglycan synthesis pathway. The diagram below illustrates the mechanism of acquired resistance mediated by the vanA and vanB operons.
Caption: Comparison of vancomycin action in susceptible and resistant bacteria.
References
- 1. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 2. arcjournals.org [arcjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. asm.org [asm.org]
- 5. microbenotes.com [microbenotes.com]
- 6. mdpi.com [mdpi.com]
- 7. micromasterlab.com [micromasterlab.com]
- 8. False-positive results and contamination in nucleic acid amplification assays: suggestions for a prevent and destroy strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin Resistance [pdb101.rcsb.org]
- 10. journals.asm.org [journals.asm.org]
- 11. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 12. bsac.org.uk [bsac.org.uk]
- 13. Molecular detection of vanA and vanB genes among vancomycin-resistant enterococci in ICU-hospitalized patients in Ahvaz in southwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of both vanA & vanB genes in vanA phenotypes of Enterococci by Taq Man RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Vancomycin Toxicity in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing vancomycin-associated toxicity in animal models.
Troubleshooting Guides
Issue: Unexpected acute kidney injury (AKI) or nephrotoxicity is observed in study animals.
-
Question: We are observing elevated serum creatinine and BUN levels, along with histological evidence of kidney damage in our animal cohort treated with vancomycin. What are the potential causes and how can we mitigate this?
Answer: Vancomycin-induced kidney injury (VIKI) is a known complication and is often dose- and exposure-dependent.[1][2][3] The primary mechanism involves vancomycin accumulation in the proximal tubule cells of the kidneys, leading to oxidative stress, mitochondrial dysfunction, and apoptosis.[1][2][3]
Troubleshooting Steps:
-
Review Dosing Regimen: High doses of vancomycin are strongly associated with increased nephrotoxicity.[4] Ensure the dose administered is appropriate for the animal model and study objectives. Consider dose fractionation (dividing the total daily dose into smaller, more frequent administrations) as this has been shown to reduce kidney injury in rats.[1]
-
Evaluate Route of Administration: The intravenous route of administration is associated with the highest risk of nephrotoxicity, followed by intraperitoneal and intramuscular routes.[1] If scientifically justifiable, consider alternative routes. Subcutaneous administration results in low absorption and can cause skin necrosis at the injection site.[1]
-
Assess Infusion Rate: Rapid intravenous injection can cause a drop in blood pressure mediated by a histamine response.[1] Consider slower, prolonged infusions, as continuous infusion has been associated with a lower risk of AKI compared to intermittent infusion in some studies.[4][5]
-
Monitor Hydration Status: Ensure animals are adequately hydrated before and during vancomycin treatment, as intravascular volume depletion can exacerbate nephrotoxic effects.[4][5]
-
Avoid Concomitant Nephrotoxic Agents: The risk of nephrotoxicity is amplified by the concurrent use of other drugs known to be harmful to the kidneys.[2][4]
-
Consider Therapeutic Drug Monitoring (TDM): Monitoring vancomycin serum concentrations can help maintain exposures within a therapeutic window and avoid excessive accumulation. The area under the curve to minimum inhibitory concentration (AUC/MIC) ratio is considered a key parameter for both efficacy and safety.[6][7][8][9]
-
Issue: Signs of ototoxicity are suspected in the animal model.
-
Question: Our animals are exhibiting behavioral changes that may suggest hearing loss. Is vancomycin known to be ototoxic in animal models?
Answer: The evidence for vancomycin-induced ototoxicity in animal models is not as clear-cut as its nephrotoxicity.[10][11] Some studies have not found clear evidence of ototoxicity at standard doses.[12] However, vancomycin may potentiate the ototoxic effects of other drugs, such as aminoglycoside antibiotics.[13][14]
Troubleshooting Steps:
-
Review for Concomitant Ototoxic Drugs: If other potentially ototoxic agents are being co-administered, consider their role in the observed effects.
-
Auditory Function Testing: If hearing loss is a critical concern for the study, consider incorporating baseline and post-treatment auditory function testing, such as evoked response audiometry.[12]
-
Histological Examination: Post-mortem examination of the cochleae can help identify any structural damage to the hair cells.[12]
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary mechanism of vancomycin-induced nephrotoxicity?
Answer: The predominant mechanism is the accumulation of vancomycin in the proximal tubule cells of the kidneys.[1][3][4] This leads to increased production of reactive oxygen species (ROS), causing oxidative stress, mitochondrial dysfunction, and ultimately, cellular apoptosis and necrosis.[1][2]
-
Question: What are the recommended dosing strategies to minimize toxicity while maintaining efficacy?
Answer: Dose-ranging studies in rats have shown that higher doses and longer treatment durations are associated with increased kidney damage.[1][4] To minimize toxicity, consider the following:
-
Dose Fractionation: Administering the total daily dose in divided doses has been shown to decrease kidney injury.[1]
-
Continuous Infusion: This method can avoid high peak concentrations of vancomycin, which are linked to toxicity.[4][5]
-
AUC-Guided Dosing: Targeting an AUC/MIC ratio of 400-600 is recommended for efficacy, while avoiding excessive exposure that can lead to toxicity.[4][6][7][8]
-
-
Question: Are there any protective agents that can be co-administered to reduce vancomycin toxicity?
Answer: Preclinical studies have explored the use of antioxidants to mitigate vancomycin-induced oxidative stress in the kidneys.[1][2] For example, targeting superoxide dismutase to renal proximal tubule cells has been shown to prevent vancomycin-induced nephrotoxicity in animal models.[2] Another approach is to administer agents that decrease the cellular accumulation of vancomycin.[1]
-
Question: What are the key biomarkers for detecting vancomycin-induced kidney injury?
Answer: In addition to traditional markers like serum creatinine and blood urea nitrogen (BUN), more sensitive and specific urinary biomarkers can detect kidney injury earlier.[1] In rat models, Kidney Injury Molecule-1 (KIM-1) and clusterin have been identified as good predictors of histopathological damage within 24 hours of vancomycin administration.[1][15] Osteopontin (OPN) is another urinary biomarker that can be elevated.[1]
-
Question: What are typical vancomycin doses used in different animal models?
Answer: Dosing can vary significantly based on the species and study design.
-
Rats: Doses up to 450 mg/kg intraperitoneally have been used in dose-ranging studies.[1] A 500 mg/kg intravenous dose was found to be lethal.[1]
-
Dogs: In chronic toxicity studies, some dogs tolerated 50 mg/kg intravenously daily for over 300 days, though slight renal damage was observed in some.[1] A common clinical dose is 15 mg/kg intravenously every 6 hours.[1] The intravenous LD50 in dogs is 292 mg/kg.[1]
-
Gerbils: For ototoxicity studies, 80 mg/kg per day intraperitoneally for two weeks has been used.[12]
-
Data Presentation
Table 1: Vancomycin Dosing Regimens and Observed Toxicities in Animal Models
| Animal Model | Route of Administration | Dose | Duration | Observed Toxicities | Reference |
| Rat | Intraperitoneal | Up to 450 mg/kg | Up to 28 days | Increased histopathologic damage and urinary biomarkers of AKI with higher doses and longer duration. | [1] |
| Rat | Intravenous | 500 mg/kg | 1-3 injections | Lethal | [1] |
| Dog | Intravenous | 50 mg/kg | 311 days | Slight renal damage in some animals; emesis and weight loss. | [1] |
| Dog | Intravenous | 15 mg/kg every 6 hours | Variable | Generally tolerated with an all-cause AKI rate of 17% in a retrospective clinical study. | [1] |
| Gerbil | Intraperitoneal | 80 mg/kg per day | 2 weeks | No clear evidence of ototoxicity. | [12] |
Table 2: Key Biomarkers for Vancomycin-Induced Nephrotoxicity
| Biomarker | Sample Type | Significance | Reference |
| Serum Creatinine | Serum | Traditional marker of renal function, elevated in AKI. | [1] |
| Blood Urea Nitrogen (BUN) | Serum | Traditional marker of renal function, elevated in AKI. | [1] |
| Kidney Injury Molecule-1 (KIM-1) | Urine | Early and sensitive predictor of proximal tubule injury. | [1][15] |
| Clusterin | Urine | Early predictor of proximal tubule injury. | [1][15] |
| Osteopontin (OPN) | Urine | Marker of renal damage. | [1] |
Experimental Protocols
Protocol 1: Assessment of Vancomycin-Induced Nephrotoxicity in a Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Vancomycin Preparation: Vancomycin hydrochloride is dissolved in sterile saline to the desired concentration.
-
Administration: Vancomycin is administered via the desired route (e.g., intravenous, intraperitoneal). For intravenous administration, a slow infusion over a set period is recommended to avoid histamine-related reactions.
-
Dosing Regimen: Doses can range from 100 to 450 mg/kg/day, administered as a single dose or in divided doses for a specified duration (e.g., 7-28 days).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., lethargy, weight loss, changes in urine output).
-
Periodic Blood Sampling: Collect blood samples at baseline and at specified time points to measure serum creatinine and BUN.
-
Urine Collection: Collect urine over 24-hour periods to measure urinary biomarkers such as KIM-1 and clusterin.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals and collect kidneys.
-
One kidney can be fixed in 10% neutral buffered formalin for histopathological examination (e.g., H&E staining to assess for acute tubular necrosis and interstitial nephritis).
-
The other kidney can be snap-frozen for molecular analyses (e.g., measuring markers of oxidative stress).
-
Visualizations
Caption: Vancomycin-induced nephrotoxicity signaling pathway.
Caption: Workflow for assessing vancomycin toxicity in animal models.
Caption: Decision-making flowchart for troubleshooting vancomycin toxicity.
References
- 1. Vancomycin-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Vancomycin‐Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potenti… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Safeguarding the Kidneys: A Comprehensive Guide To Vancomycin Nephrotoxicity Prevention • DoseMeRx [doseme-rx.com]
- 6. ashp.org [ashp.org]
- 7. Review on Usage of Vancomycin in Livestock and Humans: Maintaining Its Efficacy, Prevention of Resistance and Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Impact of implementing a vancomycin protocol to reduce kidney toxicity: A comparative study [frontiersin.org]
- 9. Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline and review by ASHP/PIDS/SIDP/IDSA [idsociety.org]
- 10. Ototoxicity of vancomycin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ototoxic medication - Wikipedia [en.wikipedia.org]
- 12. An experimental study of vancomycin-induced cochlear damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. Augmented gentamicin ototoxicity induced by vancomycin in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Vancomycin Loading Doses and Dose Escalation on Glomerular Function and Kidney Injury Biomarkers in a Translational Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Vancomycin Penetration in Biofilm Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving vancomycin penetration in biofilm models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is vancomycin penetration into our biofilm model so poor?
A1: Several factors inherent to biofilms and vancomycin itself contribute to poor penetration:
-
Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, trapping or slowing the diffusion of large molecules like vancomycin.[1][2]
-
Molecular Size of Vancomycin: Vancomycin is a large glycopeptide antibiotic, which physically hinders its ability to diffuse through the dense biofilm matrix.[1][3]
-
Binding to Biofilm Components: Vancomycin can bind to components of the EPS matrix, which reduces the amount of free drug available to penetrate deeper layers of the biofilm.
-
Metabolic Heterogeneity: Bacteria in different layers of the biofilm have varying metabolic states. Cells in the deeper, oxygen-limited layers are often dormant or slow-growing, making them less susceptible to antibiotics like vancomycin that target actively dividing cells.[1]
-
Presence of Persister Cells: A subpopulation of "persister" cells within the biofilm can enter a dormant, non-replicative state, allowing them to tolerate high concentrations of antibiotics.[1]
Q2: We observe that at sub-inhibitory concentrations, vancomycin seems to be strengthening the biofilm. Is this a known phenomenon?
A2: Yes, this is a documented phenomenon. Exposure to sub-inhibitory concentrations of vancomycin can paradoxically enhance biofilm formation.[4][5] This may be due to the antibiotic inducing a stress response in the bacteria, leading to increased production of eDNA and other matrix components, which in turn restricts further antibiotic penetration.[1]
Q3: What are some common combination therapies to enhance vancomycin efficacy against biofilms?
A3: Combining vancomycin with other agents can improve its anti-biofilm activity. Common strategies include:
-
Rifampicin: This antibiotic penetrates biofilms well and can act synergistically with vancomycin.[6]
-
Tigecycline: This newer antibiotic has shown promise in penetrating and eradicating biofilms, and can be used in combination with vancomycin.[6]
-
Fosfomycin: This agent has also been used in combination therapies to enhance activity against biofilm-forming bacteria.[2]
-
Biofilm-Disrupting Agents: Adjuvants like DNase (to break down eDNA) and dispersin B can help to degrade the biofilm matrix and improve vancomycin access.[1]
-
Quorum Sensing Inhibitors (QSIs): These molecules interfere with bacterial cell-to-cell communication, which is crucial for biofilm formation and maintenance, thereby increasing susceptibility to antibiotics.[1]
Q4: Can physical methods be used to improve vancomycin penetration?
A4: Yes, physical methods are being explored to disrupt the biofilm structure and enhance antibiotic delivery. One promising technique is Ultrasound-Targeted Microbubble Destruction (UTMD) . This involves using low-frequency ultrasound to destroy microbubbles, which creates transient pores in the biofilm and bacterial cell membranes, thereby increasing vancomycin uptake.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in biofilm formation across replicates. | Inconsistent inoculation density. Variations in incubation conditions (temperature, humidity). Differences in the surface properties of the culture plates/devices. | Standardize the inoculum preparation to ensure a consistent starting cell density. Ensure uniform temperature and humidity in the incubator. Use tissue-culture treated plates for more consistent bacterial attachment. |
| Inconsistent vancomycin penetration results. | Age of the biofilm (younger biofilms are generally more susceptible). Inadequate removal of non-adherent cells before treatment. Instability of the antibiotic solution. | Standardize the biofilm growth period before initiating treatment.[1] Implement a consistent and gentle washing protocol to remove planktonic bacteria without disturbing the biofilm structure. Prepare fresh vancomycin solutions for each experiment. |
| Failure to eradicate the biofilm despite high vancomycin concentrations. | Presence of persister cells.[1] Development of vancomycin-intermediate or resistant strains (VISA/VRE).[1] The experimental model may be too robust, not accurately reflecting clinical scenarios. | Consider using combination therapies that target different bacterial metabolic states. Test the susceptibility of bacteria recovered from the treated biofilm to check for changes in MIC. Evaluate the use of different biofilm models or adjust the growth conditions to better mimic the target environment. |
| Difficulty visualizing vancomycin penetration with microscopy. | Low signal from fluorescently labeled vancomycin. Autofluorescence from the biofilm matrix or background materials. Insufficient resolution to distinguish between surface binding and deep penetration. | Use a high-quality, biologically active fluorescently labeled vancomycin derivative. Include an unstained biofilm control to assess background fluorescence and adjust imaging parameters accordingly. Utilize confocal laser scanning microscopy (CLSM) for optical sectioning to differentiate between layers of the biofilm.[9] |
Quantitative Data Summary
Table 1: Comparison of Vancomycin MIC and MBEC in Planktonic vs. Biofilm Growth Modes
| Organism | Growth Mode | Vancomycin MIC₅₀ (mg/L) | Vancomycin MIC₉₀ (mg/L) | Vancomycin MBEC (mg/L) | Fold Increase (MBEC vs. MIC) |
| Staphylococcus aureus | Planktonic | 1 | 1 | - | - |
| Staphylococcus aureus | Biofilm | 4 | 8 | >1000 | >200-fold[9] |
| Staphylococcus epidermidis | Planktonic | - | - | - | - |
| Staphylococcus epidermidis | Biofilm | - | - | - | Up to 64-fold for strong producers[10] |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration for 50%/90% of isolates. MBEC: Minimum biofilm eradication concentration.
Table 2: Effect of Combination Therapies on Bacterial Viability in Biofilms
| Treatment Group | Organism | Initial Inoculum (log₁₀ CFU/cm²) | Final Viable Bacteria (log₁₀ CFU/cm²) | Reduction (log₁₀ CFU/cm²) |
| Control (No Treatment) | S. epidermidis | ~10.5 | 10.51 ± 0.14 | - |
| Vancomycin (100 µg/mL) | S. epidermidis | ~10.5 | 9.73 ± 0.12 | 0.78 |
| Vancomycin + Ultrasound | S. epidermidis | ~10.5 | 8.66 ± 0.16 | 1.85 |
| Vancomycin + UTMD | S. epidermidis | ~10.5 | 7.17 ± 0.17 | 3.34[7] |
| Vancomycin (15 mg/L) - Low Biofilm Producer | S. aureus | ~8 | ~3.4 | 4.6[6] |
| Vancomycin (15 mg/L) - High Biofilm Producer | S. aureus | ~8 | ~5.2 | 2.8[6] |
| Vancomycin + Rifampicin - High Biofilm Producer | S. aureus | ~8 | ~3.4 | 4.6[6] |
Experimental Protocols
1. Protocol for Assessing Vancomycin Penetration using Confocal Laser Scanning Microscopy (CLSM)
This protocol is adapted from methodologies using fluorescently labeled vancomycin to visualize penetration.[1][9]
-
Biofilm Growth:
-
Grow bacterial biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or specific flow cells) for a standardized period (e.g., 24-48 hours) in an appropriate growth medium.
-
-
Preparation of Labeled Vancomycin:
-
Use a biologically active, fluorescently labeled vancomycin derivative (e.g., BodipyFL-vancomycin). Prepare a working solution at the desired concentration in a suitable buffer or medium.
-
-
Treatment:
-
Gently wash the mature biofilm with a sterile buffer (e.g., PBS) to remove planktonic cells.
-
Add the fluorescent vancomycin solution to the biofilm and incubate for the desired time points (e.g., 5, 30, 60 minutes).
-
-
Staining (Optional):
-
To visualize the entire biofilm structure, a counterstain such as SYTO 9 (stains all bacteria) or a specific stain for the EPS matrix can be used.
-
-
Imaging:
-
Carefully wash the biofilm to remove any unbound fluorescent vancomycin.
-
Image the biofilm using a confocal microscope. Acquire z-stacks (a series of images at different depths) to reconstruct a 3D view of the biofilm.
-
Use appropriate laser lines and emission filters for the chosen fluorophores.
-
-
Analysis:
-
Analyze the z-stacks to determine the depth of penetration of the fluorescent vancomycin at different time points. This can be quantified by measuring fluorescence intensity as a function of depth from the biofilm surface.
-
2. Protocol for Evaluating Biofilm Viability after Treatment using Colony Forming Unit (CFU) Counting
This protocol is a standard method to quantify the number of viable bacteria within a biofilm after antimicrobial treatment.[7][11]
-
Biofilm Growth and Treatment:
-
Grow biofilms in a multi-well plate or on coupons for a standardized period.
-
Wash to remove planktonic cells and treat with vancomycin, combination therapies, or control solutions for a defined duration (e.g., 24 hours).
-
-
Biofilm Disruption:
-
After treatment, wash the biofilms again to remove the treatment solution.
-
Add a sterile buffer to each well or coupon.
-
Disrupt the biofilm to release the embedded bacteria. This is typically achieved through physical means such as scraping followed by vigorous vortexing or sonication.
-
-
Serial Dilution and Plating:
-
Perform a series of 10-fold dilutions of the resulting bacterial suspension in a sterile buffer.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Counting:
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Count the number of colonies on plates that have a countable number (typically 30-300 colonies).
-
-
Calculation:
-
Calculate the number of CFU per unit area (e.g., CFU/cm²) or per well, taking into account the dilution factors. This provides a quantitative measure of bacterial viability.
-
Visualizations
Caption: Experimental workflow for assessing vancomycin efficacy in a static biofilm model.
Caption: Factors within a mature biofilm that hinder vancomycin penetration and efficacy.
References
- 1. A Review Vancomycin Role in Gram Positive Biofilm-Associated Infections: Challenges and Emerging Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Impact of Vancomycin on sarA-Mediated Biofilm Formation: Role in Persistent Endovascular Infections Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Enhancement of Vancomycin Activity against Biofilms by Using Ultrasound-Targeted Microbubble Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Vancomycin Activity against Biofilms by Using Ultrasound-Targeted Microbubble Destruction | Scilit [scilit.com]
- 9. Use of Confocal Microscopy To Analyze the Rate of Vancomycin Penetration through Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. DSpace [repository.upenn.edu]
Technical Support Center: Vancomycin Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to false positives in vancomycin susceptibility testing.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting unexpected vancomycin resistance or intermediate results.
Issue: Suspected False-Positive Vancomycin Resistance or Intermediate Result
A false-positive result suggests that a bacterial isolate is resistant or has intermediate susceptibility to vancomycin when it is, in fact, susceptible. This can have significant implications for patient treatment and drug development studies. The following guide outlines potential causes and corrective actions.
1. Initial Verification
-
Question: Have you re-confirmed the purity of the bacterial culture?
-
Troubleshooting: A mixed culture containing vancomycin-resistant organisms, such as Vancomycin-Resistant Enterococci (VRE), alongside Staphylococcus aureus can lead to erroneous results.[1]
-
Action: Re-streak the isolate to ensure a pure culture and repeat the susceptibility test.[1]
-
2. Methodological Review
-
Question: Are you using the appropriate susceptibility testing method?
-
Troubleshooting: The disk diffusion method is not recommended for determining vancomycin susceptibility in S. aureus.[1][2] Automated systems and gradient diffusion strips can show variability.
-
Action: The reference methods for vancomycin susceptibility testing are broth microdilution and agar dilution.[1] If a screening method or an automated system gives a resistant or intermediate result, confirmation with a reference method is recommended.
-
-
Question: Is the inoculum size correct?
-
Troubleshooting: An inoculum that is too high (the "inoculum effect") can lead to falsely elevated Minimum Inhibitory Concentration (MIC) values.[3][4][5][6][7] For example, a high inoculum of S. aureus can result in a four-fold increase in the vancomycin MIC.[5]
-
Action: Ensure the inoculum is prepared to the recommended standard, typically a 0.5 McFarland suspension, for the specific testing method.[1]
-
-
Question: Are the incubation conditions optimal?
-
Troubleshooting: Incorrect incubation time, temperature, or atmosphere can affect bacterial growth and the activity of the antibiotic.[8]
3. Material and Reagent Check
-
Question: Are the reagents and media within their expiry dates and stored correctly?
-
Troubleshooting: Expired or improperly stored vancomycin, media, or other reagents can lead to inaccurate results.
-
Action: Verify the expiration dates and storage conditions of all materials. Perform quality control with appropriate ATCC reference strains.[1]
-
4. Consideration of Heteroresistance
-
Question: Could the isolate be exhibiting heteroresistance?
-
Troubleshooting: Heterogeneous vancomycin-intermediate S. aureus (hVISA) are strains that appear susceptible by standard testing, but contain a subpopulation of cells with intermediate resistance.[9][10] These can be difficult to detect with some methods.
-
Action: If hVISA is suspected, specialized testing methods such as population analysis profiles (PAP) may be required for confirmation.[11]
-
Experimental Protocols
Detailed methodologies for key vancomycin susceptibility testing experiments are provided below.
Broth Microdilution (BMD) Method (Reference Method)
This method determines the minimum inhibitory concentration (MIC) of vancomycin.
-
Prepare Vancomycin Dilutions: Aseptically prepare a series of two-fold dilutions of vancomycin in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a direct colony suspension of the test organism in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
-
Incubation: Incubate the inoculated trays at 35 ± 2°C in ambient air for 16-20 hours. For S. aureus, a 24-hour incubation is recommended.[1]
-
Reading Results: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.
Vancomycin Agar Screen Test
This is a screening method to detect potential vancomycin resistance in S. aureus.
-
Media: Use Brain Heart Infusion (BHI) agar plates containing 6 µg/mL of vancomycin.[1]
-
Inoculum Preparation: Prepare a 0.5 McFarland suspension of the test organism.[1]
-
Inoculation: Using a micropipette, spot 10 µL of the 0.5 McFarland suspension onto the agar surface (final concentration of 10⁶ CFU/mL). Alternatively, a swab can be dipped in the suspension, excess liquid expressed, and a 10-15 mm diameter area of the plate streaked.[1]
-
Incubation: Incubate the plates at 35 ± 2°C for a full 24 hours.[1]
-
Reading Results: Growth of more than one colony is considered a positive result and indicates potential resistance.[1] A vancomycin MIC test should be performed to confirm any positive screen.[1]
Data Summary
Table 1: Performance of Different Vancomycin Susceptibility Testing Methods for S. aureus
| Testing Method | Essential Agreement with Broth Microdilution (BMD) | Category Agreement with BMD | Common Discrepancies |
| Etest | 100% | 93.8% | Tends to yield higher MICs than BMD.[12] |
| VITEK 2 | 99.2% | 96.1% | Tends to yield higher MICs than BMD.[12] |
| Sensititre | 100% | 96.1% | High essential and category agreement.[12] |
| Phoenix | >99% | 99.2% | High essential and category agreement.[13] |
| MicroScan | 92.2% | 85.2% | Lowest essential and category agreement in some studies.[12][13] |
Essential Agreement: MIC value within ±1 two-fold dilution of the reference method. Category Agreement: Interpretation (Susceptible, Intermediate, Resistant) matches the reference method.
Visualizations
Diagram 1: Vancomycin Susceptibility Testing Workflow
Caption: Workflow for vancomycin susceptibility testing.
Diagram 2: Troubleshooting False-Positive Vancomycin Resistance
Caption: Logical steps to troubleshoot false positives.
Frequently Asked Questions (FAQs)
-
Q1: What are the current CLSI breakpoints for vancomycin susceptibility in S. aureus?
-
A1: As of the 2006 revisions, the Clinical and Laboratory Standards Institute (CLSI) defines the breakpoints for S. aureus as: Susceptible (S) ≤2 µg/mL, Intermediate (I) 4–8 µg/mL, and Resistant (R) ≥16 µg/mL.[9]
-
-
Q2: Why is disk diffusion not recommended for vancomycin susceptibility testing of S. aureus?
-
A2: The disk diffusion method has been shown to be insensitive for the detection of vancomycin-intermediate S. aureus (VISA) isolates.[2]
-
-
Q3: Can automated systems reliably detect vancomycin resistance?
-
A3: While automated systems like VITEK 2, Phoenix, and MicroScan are widely used, they can produce variable results.[12][13] It is crucial to be aware of the specific system's performance characteristics. Confirmation of resistant or intermediate results with a reference method like broth microdilution is recommended.[13]
-
-
Q4: What is the "inoculum effect" and how does it affect vancomycin susceptibility testing?
-
Q5: What should I do if I suspect a vancomycin-intermediate or resistant S. aureus isolate?
-
A5: If you suspect a VISA or vancomycin-resistant S. aureus (VRSA) isolate, it is critical to first verify the result by re-streaking for purity and repeating the test using a validated MIC method.[1] Any S. aureus with a vancomycin MIC ≥8 µg/mL should be sent to a reference laboratory for confirmation.[1] Additionally, notify your facility's infection control team and the relevant public health authorities.[1]
-
References
- 1. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The effect of inoculum size on selection of in vitro resistance to vancomycin, daptomycin, and linezolid in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of High-Inoculum Staphylococcus aureus on the Activities of Nafcillin, Vancomycin, Linezolid, and Daptomycin, Alone and in Combination with Gentamicin, in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the inoculum size on susceptibility tests performed on sessily growing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. bsac.org.uk [bsac.org.uk]
- 11. Vancomycin Susceptibility Trends and Prevalence of Heterogeneous Vancomycin-Intermediate Staphylococcus aureus in Clinical Methicillin-Resistant S. aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Vancomycin Dosing in Renally Impaired Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vancomycin in renally impaired animal models.
Frequently Asked Questions (FAQs)
Q1: Which animal model of renal impairment is most suitable for my vancomycin study?
A1: The choice of animal model depends on your research question.
-
Acute Kidney Injury (AKI): If you are studying the effects of vancomycin in a short-term, acute setting, a model of drug-induced AKI is appropriate. The gentamicin-induced AKI model in rats is well-established and mimics human AKI.[1][2]
-
Chronic Kidney Disease (CKD): For studies investigating long-term vancomycin administration or its effects on pre-existing chronic renal conditions, an adenine-induced CKD model in mice or rats is a suitable option.[3][4]
Q2: How do I determine the initial vancomycin dose for a renally impaired animal?
A2: Start with a conservative dose and adjust based on therapeutic drug monitoring (TDM). A common starting point for vancomycin in animals is a loading dose of 20-25 mg/kg, followed by maintenance doses.[5] For renally impaired animals, the maintenance dose will need to be adjusted. Human clinical guidelines, which are based on creatinine clearance (CrCl), can be adapted for animal models.[6][7] It is crucial to monitor renal function and vancomycin trough concentrations to guide dose adjustments.
Q3: What are the target vancomycin trough concentrations in animal models?
A3: While specific target trough concentrations for animal models are not firmly established, the therapeutic range in humans is often used as a reference. For serious infections, a trough concentration of 15-20 µg/mL is typically targeted.[6] However, it's important to note that higher trough levels are associated with an increased risk of nephrotoxicity.[8] Recent guidelines are shifting towards using the area under the curve to minimum inhibitory concentration (AUC/MIC) ratio as a more accurate predictor of both efficacy and toxicity.[9] An AUC/MIC ratio of 400-600 is generally recommended.
Q4: How frequently should I monitor renal function and vancomycin levels?
A4: In animals with induced renal impairment, it is advisable to monitor renal function (serum creatinine and BUN) daily, especially in the initial phase of the experiment. Vancomycin trough levels should be measured before the 3rd or 4th dose to assess steady-state concentrations and guide subsequent dose adjustments.[7] Once the animal is stable, monitoring frequency can be reduced.
Q5: What are the early signs of vancomycin-induced nephrotoxicity in my animal model?
A5: Beyond increases in serum creatinine and BUN, urinary biomarkers can provide earlier and more sensitive indications of kidney injury. Kidney Injury Molecule-1 (KIM-1) and Clusterin are urinary biomarkers that have been shown to be elevated within 24 hours of vancomycin administration in rats, correlating with histopathological damage.[3][10] Monitoring these biomarkers can help in detecting nephrotoxicity at an early stage.
Troubleshooting Guides
Problem: Rapid increase in serum creatinine and BUN after vancomycin administration.
-
Possible Cause: The vancomycin dose is too high for the animal's current level of renal function, leading to drug accumulation and nephrotoxicity.
-
Solution:
-
Immediately discontinue or significantly reduce the vancomycin dose.
-
Increase the frequency of renal function monitoring.
-
Measure the vancomycin trough concentration to determine the extent of drug accumulation.
-
Once renal function stabilizes, restart vancomycin at a lower dose or with an extended dosing interval, guided by therapeutic drug monitoring.
-
Problem: Vancomycin trough concentrations are consistently below the target therapeutic range.
-
Possible Cause: The vancomycin dose is too low or the dosing interval is too long.
-
Solution:
-
Increase the vancomycin dose or shorten the dosing interval.
-
Administer a small loading dose to quickly raise the serum concentration to the therapeutic range.
-
Re-check the trough concentration before the next scheduled dose to ensure the adjustment was effective.
-
Problem: Difficulty in obtaining accurate trough level measurements.
-
Possible Cause: Improper timing of blood sample collection.
-
Solution:
-
Ensure that blood samples for trough level determination are collected immediately before the next scheduled vancomycin dose (within 30 minutes).[7]
-
For animals with very frequent dosing, precise timing is critical.
-
If using an external laboratory, ensure they are aware of the required timing for sample processing.
-
Data Presentation
Table 1: Vancomycin Dosing and Associated Renal Biomarkers in a Rat Model
This table summarizes the findings from a study in Sprague-Dawley rats receiving varying intraperitoneal doses of vancomycin. It highlights the correlation between vancomycin exposure (AUC and Cmax) and the elevation of urinary kidney injury biomarkers.
| Vancomycin Exposure Parameter (at 24 hours) | Correlation with Urinary KIM-1 (Spearman's rho) | Correlation with Urinary Clusterin (Spearman's rho) |
| AUC (Area Under the Curve) | 0.438 (p = 0.002) | 0.37 (p-value not specified) |
| Cmax (Maximum Concentration) | 0.451 (p = 0.002) | 0.39 (p-value not specified) |
| Cmin (Minimum Concentration) | Not significantly correlated | 0.22 (p-value not specified) |
Data adapted from O'Donnell et al., Antimicrobial Agents and Chemotherapy, 2017.[11] This data suggests that peak concentration and total drug exposure are more predictive of early kidney injury than trough levels in this model.
Table 2: Human-Based Vancomycin Dosing Adjustments for Renal Impairment (Adaptable for Animal Models)
This table provides a general framework for adjusting vancomycin maintenance doses based on creatinine clearance (CrCl), derived from human clinical guidelines. These can be used as a starting point for animal studies, with further adjustments based on TDM.
| Creatinine Clearance (mL/min) | Recommended Dosing Interval |
| > 90 | Every 8-12 hours |
| 60-89 | Every 12 hours |
| 40-59 | Every 24 hours |
| 30-39 | Every 24 to 36 hours |
| 16-29 | Every 36 to 48 hours |
| < 15 | Dose based on serum levels |
Adapted from various clinical dosing guidelines.[5]
Experimental Protocols
Protocol 1: Induction of Gentamicin-Induced Acute Kidney Injury (AKI) in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Induction: Administer gentamicin at a dose of 100 mg/kg/day via subcutaneous injection for 7 consecutive days.
-
Monitoring:
-
Collect blood samples via tail vein or saphenous vein at baseline and on days 4 and 8 post-gentamicin administration.
-
Analyze serum for creatinine and Blood Urea Nitrogen (BUN) levels.
-
Collect urine over 24-hour periods to measure urinary biomarkers such as KIM-1 and Clusterin.
-
-
Confirmation of AKI: A significant increase in serum creatinine and BUN levels, along with histological evidence of tubular necrosis, confirms the establishment of the AKI model.
Protocol 2: Induction of Adenine-Induced Chronic Kidney Disease (CKD) in Mice
-
Animal Model: Male C57BL/6 mice (6 weeks old).
-
Acclimatization: House the mice in a controlled environment for one week.
-
Induction: Administer adenine at a dose of 50 mg/kg body weight daily for 28 days via oral gavage.[3][4] The adenine should be suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC).
-
Monitoring:
-
Monitor body weight regularly.
-
Collect blood samples at baseline and weekly to measure serum creatinine and BUN.
-
At the end of the 28-day period, collect kidney tissue for histological analysis to confirm interstitial fibrosis and tubular atrophy.
-
-
Confirmation of CKD: Sustained elevation of serum creatinine and BUN, along with characteristic histological changes, indicates the successful induction of CKD.
Protocol 3: Therapeutic Drug Monitoring (TDM) of Vancomycin in Animal Models
-
Blood Sampling:
-
For trough level measurement, collect a blood sample (approximately 0.2-0.3 mL from rats) immediately before the administration of the next scheduled vancomycin dose.[7]
-
For peak level measurement (if required for pharmacokinetic studies), collect a blood sample 30-60 minutes after the completion of the intravenous infusion.
-
Utilize appropriate and minimally invasive blood collection techniques for the chosen animal species (e.g., tail vein, saphenous vein, or submandibular vein).
-
-
Sample Processing:
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample to separate the plasma.
-
Store the plasma at -20°C or below until analysis.
-
-
Analysis:
-
Determine the vancomycin concentration in the plasma using a validated analytical method such as high-performance liquid chromatography (HPLC) or a commercially available immunoassay.
-
-
Dose Adjustment:
-
Based on the measured trough concentration and the animal's renal function status, adjust the vancomycin maintenance dose or dosing interval to achieve the target therapeutic range.
-
Mandatory Visualization
References
- 1. Nephrotoxicity of gentamicin and vancomycin given alone and in combination as determined by enzymuria and cortical antibiotic levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of vancomycin: A retrospective cross-sectional study of blood draw timing and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Vancomycin Exposures Associated with Elevations in Novel Urinary Biomarkers of Acute Kidney Injury in Vancomycin-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Vancomycin Renal Dose | Renal Function Impact, Body Weight Considerations, Trough Levels and More | DoseMeRx [doseme-rx.com]
- 6. idhandbook.hamiltonhealthsciences.ca [idhandbook.hamiltonhealthsciences.ca]
- 7. health.ucdavis.edu [health.ucdavis.edu]
- 8. Larger vancomycin doses (at least four grams per day) are associated with an increased incidence of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vancomycin-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 24-Hour Pharmacokinetic Relationships for Vancomycin and Novel Urinary Biomarkers of Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Vancomycin and Teicoplanin Efficacy Against Vancomycin-Resistant Enterococci (VRE) Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of vancomycin and teicoplanin against vancomycin-resistant Enterococci (VRE) strains. The information presented herein is supported by experimental data from multiple studies to assist researchers and drug development professionals in understanding the nuances of glycopeptide activity against these challenging pathogens.
Executive Summary
Vancomycin-resistant Enterococci have emerged as a significant cause of nosocomial infections, limiting therapeutic options. While both vancomycin and teicoplanin are glycopeptide antibiotics, their effectiveness against VRE differs, primarily due to the specific resistance mechanisms encoded by the VanA and VanB operons. Generally, VanA-type VRE exhibits high-level resistance to both vancomycin and teicoplanin. In contrast, VanB-type VRE is typically resistant to vancomycin but remains susceptible to teicoplanin[1][2][3][4]. This guide synthesizes minimum inhibitory concentration (MIC) data and outlines key experimental protocols for the continued evaluation of these and novel antimicrobial agents.
Data Presentation: In Vitro Susceptibility of VRE Strains
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for vancomycin and teicoplanin against various VRE strains as reported in several studies. The data is categorized by the VRE phenotype (VanA and VanB) to highlight the differential activity of the two glycopeptides.
Table 1: Comparative MIC Values (µg/mL) of Vancomycin and Teicoplanin against VanA-phenotype VRE Strains
| Study Reference | Organism | Vancomycin MIC Range | Teicoplanin MIC Range |
| Triveda et al. | Enterococcus faecium | >256 | 128 to >256 |
| ResearchGate Publication | Various VRE strains | 64 to >256 | 32 to >256 |
| Qu et al. | Enterococcus faecium | >256 | >256 |
Table 2: Comparative MIC Values (µg/mL) of Vancomycin and Teicoplanin against VanB-phenotype VRE Strains
| Study Reference | Organism | Vancomycin MIC Range | Teicoplanin MIC Range |
| S. L. Pendland et al.[3] | Enterococcus faecium | 128 to 512 | 0.25 to 0.5 |
| PHF Science Publication[5] | Enterococcus faecium | ≥256 | Intermediate to Resistant |
| Wikipedia Article[1] | General VanB VRE | Resistant | Susceptible |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of vancomycin and teicoplanin against VRE.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
a. Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of vancomycin and teicoplanin at a concentration of 1280 µg/mL in a suitable solvent.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
b. Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 colonies of the VRE strain.
-
Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test volume.
c. Microdilution Plate Preparation:
-
Perform serial two-fold dilutions of the antimicrobial stock solutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).
-
Add the prepared VRE inoculum to each well.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
d. Incubation and Interpretation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
This protocol outlines a standard time-kill assay to determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
a. Preparation:
-
Prepare tubes with CAMHB containing the antimicrobial agent at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).
-
Prepare a VRE inoculum as described in the MIC determination protocol, with a final concentration of approximately 5 x 10^5 CFU/mL in each tube.
-
Include a growth control tube without any antibiotic.
b. Sampling and Plating:
-
At designated time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw a 100 µL aliquot from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto Mueller-Hinton agar plates.
c. Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate.
d. Data Analysis:
-
Plot the log10 CFU/mL against time for each antimicrobial concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum. A bacteriostatic effect is a <3-log10 reduction.
Mandatory Visualizations
dot
Caption: Experimental workflow for comparing vancomycin and teicoplanin against VRE.
dot
Caption: Signaling pathways for VanA and VanB-mediated vancomycin resistance.
References
- 1. Vancomycin-resistant Enterococcus - Wikipedia [en.wikipedia.org]
- 2. Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of a Teicoplanin-Resistant Enterococcus faecium Mutant during an Outbreak Caused by Vancomycin-Resistant Enterococci with the VanB Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroresistance to Teicoplanin in Enterococcus faecium Harboring the vanA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phfscience.nz [phfscience.nz]
A Comparative Guide to Novel Vancomycin Derivatives for Combating Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of vancomycin-resistant enterococci (VRE) pose a significant threat to public health, necessitating the development of novel therapeutic strategies. This guide provides a comparative analysis of recently developed vancomycin derivatives, offering a valuable resource for researchers and drug development professionals. We present key performance data, detailed experimental protocols for their validation, and a visualization of the underlying resistance mechanisms and experimental workflows.
Comparative Efficacy of Novel Vancomycin Derivatives Against VRE
The in vitro activity of several novel vancomycin derivatives against various phenotypes of VRE, particularly VanA and VanB, has been evaluated. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for key derivatives compared to vancomycin. Oritavancin, in particular, demonstrates potent activity against both VanA and VanB phenotypes of VRE.[1][2][3] Dalbavancin and telavancin show efficacy against VanB strains, but their activity against VanA VRE is limited.[4][5][6]
Table 1: Comparative MIC₅₀ (µg/mL) of Vancomycin Derivatives against Enterococcus faecium (VRE)
| Compound | Vancomycin-Susceptible | VanA VRE | VanB VRE |
| Vancomycin | 1 | >256 | >256 |
| Oritavancin | ≤0.008 | 0.03 | ≤0.008 |
| Dalbavancin | 0.03-0.06 | 8 | 0.06 |
| Telavancin | 0.03 | >2 | ≤2 |
Table 2: Comparative MIC₉₀ (µg/mL) of Vancomycin Derivatives against Enterococcus faecium (VRE)
| Compound | Vancomycin-Susceptible | VanA VRE | VanB VRE |
| Vancomycin | 2 | >256 | >256 |
| Oritavancin | ≤0.008 | 0.06 | ≤0.008 |
| Dalbavancin | 0.06 | >8 | 0.125 |
| Telavancin | 0.06 | >2 | ≤2 |
Table 3: Comparative MIC₅₀/₉₀ (µg/mL) of Vancomycin Derivatives against Enterococcus faecalis (VRE)
| Compound | Vancomycin-Susceptible | VanA VRE | VanB VRE |
| Vancomycin | 1/2 | >256/>256 | >256/>256 |
| Oritavancin | 0.015/0.03 | 0.25/0.5 | 0.015/0.015 |
| Dalbavancin | 0.03/0.06 | >8/>8 | ≤1/≤1 |
| Telavancin | 0.12/0.12 | >2/>2 | ≤2/≤2 |
Experimental Protocols
Standardized methodologies are crucial for the accurate evaluation of novel antimicrobial agents. The following are detailed protocols for key experiments used to validate the efficacy of vancomycin derivatives against VRE.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Vancomycin derivative stock solution
-
Control antibiotics (e.g., vancomycin, linezolid)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the vancomycin derivative and control antibiotics in MHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Mueller-Hinton broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Vancomycin derivative at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline or appropriate buffer for serial dilutions
-
Tryptic Soy Agar (TSA) plates
-
Incubator and shaker
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the VRE strain and dilute it in fresh MHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure: Add the vancomycin derivative at the desired concentrations to the bacterial culture flasks. Include a growth control (no antibiotic).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Plating: Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[7][8]
Visualizing Resistance and Experimental Design
Vancomycin Resistance Mechanism in Enterococci
Vancomycin resistance in enterococci is primarily mediated by the vanA or vanB operons. These operons encode enzymes that modify the peptidoglycan precursor target of vancomycin. The diagram below illustrates the signaling pathway that leads to vancomycin resistance.
References
- 1. Unmet Needs and Prospects for Oritavancin in the Management of Vancomycin-Resistant Enterococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Oritavancin Activity against Vancomycin-Susceptible and Vancomycin-Resistant Enterococci with Molecularly Characterized Glycopeptide Resistance Genes Recovered from Bacteremic Patients, 2009-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial spectrum and potency of dalbavancin tested against clinical isolates from Europe and North America (2003): initial results from an international surveillance protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Determination of a Tentative Epidemiological Cut-Off Value (ECOFF) for Dalbavancin and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. nelsonlabs.com [nelsonlabs.com]
A Comparative Guide to Vancomycin Assay Methods for Therapeutic Drug Monitoring
For researchers, scientists, and drug development professionals, the accurate measurement of vancomycin concentrations in patient samples is critical for effective therapeutic drug monitoring (TDM). This guide provides an objective comparison of various vancomycin assay methods, supported by experimental data, to aid in the selection of the most appropriate technique for clinical and research applications.
Vancomycin, a glycopeptide antibiotic, is a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Due to its narrow therapeutic window, TDM is essential to ensure efficacy while minimizing the risk of nephrotoxicity and ototoxicity.[2][3] The latest guidelines recommend monitoring the area under the curve to minimum inhibitory concentration (AUC/MIC) ratio, moving away from solely relying on trough concentrations.[4][5] This shift underscores the need for accurate and reliable assay methods.
This guide explores the performance of several widely used methods for vancomycin quantification, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various immunoassays such as Chemiluminescent Microparticle Immunoassay (CMIA), Kinetic Interaction of Microparticles in Solution (KIMS), and Fluorescence Polarization Immunoassay (FPIA).
Comparative Performance of Vancomycin Assay Methods
The selection of an appropriate assay method depends on a balance of performance characteristics, including accuracy, precision, sensitivity, and specificity, as well as practical considerations like turnaround time and cost. The following table summarizes key performance data from various cross-validation studies.
| Assay Method | Principle | Linearity Range (µg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy/Recovery (%) | Key Findings & Correlations |
| HPLC | Chromatographic Separation | 1 - 80[6] | < 15[7] | < 15[7] | 90 - 105[7] | Considered a highly accurate and specific method. Often used as a reference method.[8][9] |
| LC-MS/MS | Mass-based Detection | 0.25 - 40[10] | < 10[10] | < 10[10] | 98.4 - 99.6[11] | High sensitivity and specificity. Considered a gold standard for vancomycin TDM.[1] |
| CMIA | Immunoassay | 0.24 - 100[11] | 3.1 - 6.2[11] | - | Mean recovery of 100 ± 10[11] | High correlation with LC-MS/MS (r = 0.840).[1] Some studies suggest it may overestimate concentrations compared to HPLC.[8] |
| KIMS | Immunoassay | 4.0 - 80.0[11] | 2.3 - 8.2[11] | - | - | High correlation with LC-MS/MS (r = 0.926).[1] |
| FPIA | Immunoassay | - | 0.9 - 3.0[12][13] | 2.8 - 8.1[12][13] | Accurate[12][13] | Generally precise and rapid.[12][13] However, can be prone to interference from vancomycin degradation products, potentially leading to overestimated results, especially in patients with renal failure.[9][14] |
| EMIT | Immunoassay | - | - | - | - | Good correlation with LC-MS (r = 0.957).[10] |
| RIA | Immunoassay | - | - | - | Accurate[12][13] | Sensitive but involves radioactive materials.[14] |
| Bioassay | Microbiological | 0.8 - 80[14] | - | - | Accurate[12][13] | Inexpensive but less precise and more time-consuming than other methods.[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the key experimental methods cited.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
To a 200 µL plasma sample, add an internal standard (e.g., acetaminophen).[6][7]
-
Precipitate proteins by adding 0.5 mL of acetonitrile.[6]
-
Vortex the mixture for 30 seconds and then centrifuge for 10 minutes at 1,000 x g.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 35°C.[6]
-
Reconstitute the residue in 200 µL of the mobile phase.[6]
-
-
Chromatographic Conditions:
-
Quantification:
-
Generate a calibration curve by plotting the peak height ratio of vancomycin to the internal standard against known concentrations.
-
Use weighted least-squares regression analysis to determine the concentrations in unknown samples.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Similar to HPLC, involves protein precipitation with a solvent like acetonitrile or methanol. An internal standard (e.g., atenolol-D7) is added prior to precipitation.[11]
-
After centrifugation, the supernatant is often diluted before injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed using known concentrations of vancomycin.
-
Immunoassays (General Protocol)
-
Principle: Immunoassays utilize the specific binding of an antibody to vancomycin. The method of detection varies by the type of immunoassay (e.g., chemiluminescence for CMIA, light scattering for KIMS).
-
Procedure:
-
Patient serum or plasma samples are loaded into an automated analyzer.
-
The sample is mixed with reagents containing anti-vancomycin antibodies and microparticles.
-
The extent of the antigen-antibody reaction is measured by the instrument's detection system.
-
-
Calibration: The analyzer is calibrated using manufacturer-provided calibrators to create a standard curve from which the vancomycin concentration in patient samples is determined.
Cross-Validation Workflow
The process of cross-validating different vancomycin assay methods is crucial to ensure that a new or alternative method provides results that are comparable to a reference or established method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for cross-validation of vancomycin assay methods.
Conclusion
The choice of a vancomycin assay method requires careful consideration of the specific needs of the laboratory and the patient population. While LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, modern immunoassays like CMIA and KIMS offer rapid turnaround times and have shown strong correlations with reference methods.[1][10] However, older immunoassays such as FPIA may be susceptible to interference, particularly in patients with renal impairment.[9][14] For research and clinical settings requiring the highest level of accuracy, chromatographic methods are preferable. For routine TDM where rapid results are essential, well-validated immunoassays provide a reliable alternative. This guide serves as a starting point for professionals to make informed decisions based on a comprehensive understanding of the available technologies and their performance characteristics.
References
- 1. Comparison of vancomycin assays in patients undergoing hemodialysis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods of Therapeutic Drug Monitoring to Guide Vancomycin Dosing Regimens: Trough Concentration versus Ratio of Area Under the Curve to Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline and review by ASHP/PIDS/SIDP/IDSA [idsociety.org]
- 6. scispace.com [scispace.com]
- 7. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic vancomycin monitoring: a comparative analysis of high-performance liquid chromatography and chemiluminescent microparticle immunoassay methods in liver transplant recipients [frontiersin.org]
- 9. Comparison of high-performance liquid chromatography with fluorescence polarization immunoassay for the analysis of vancomycin in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of New Liquid Chromatography-Mass Spectrometry Method and Enzyme-Multiplied Immunoassay Technique for Routine Therapeutic Drug Monitoring of Vancomycin in Chinese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of vancomycin assays in patients undergoing hemodialysis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 12. Laboratory evaluation of five assay methods for vancomycin: bioassay, high-pressure liquid chromatography, fluorescence polarization immunoassay, radioimmunoassay, and fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijfmr.com [ijfmr.com]
comparative pharmacokinetics of vancomycin and oritavancin
A Comparative Guide to the Pharmacokinetics of Vancomycin and Oritavancin
This guide provides a detailed comparison of the pharmacokinetic profiles of vancomycin, a long-standing glycopeptide antibiotic, and oritavancin, a newer lipoglycopeptide. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of oritavancin differ significantly from those of vancomycin, most notably its exceptionally long half-life, which allows for single-dose administration. Vancomycin, in contrast, requires multiple doses and careful therapeutic monitoring. The following table summarizes their key pharmacokinetic parameters.
| Parameter | Vancomycin | Oritavancin | Citation |
| Half-life (t½) | 4-6 hours (adults with normal renal function) | ~393 hours | [1][2][3] |
| Protein Binding | ~55% | ~85% | [1][4] |
| Volume of Distribution (Vd) | 0.4-1 L/kg | ~87.6 L (total) | [1] |
| Metabolism | Not significantly metabolized | Not metabolized | [3][4] |
| Primary Route of Elimination | Renal (glomerular filtration) | Slow renal and fecal excretion of unchanged drug | [3][5] |
| Dosing Regimen | Multiple doses (e.g., every 8-12 hours) | Single intravenous dose (1200 mg) | [2] |
| Therapeutic Monitoring | Required: Target AUC/MIC ratio of 400-600 mg*h/L | Not typically required | [6][7] |
Mechanism of Action: A Key Differentiator
While both antibiotics inhibit bacterial cell wall synthesis, oritavancin possesses multiple mechanisms of action, contributing to its potent and rapid bactericidal activity, including against vancomycin-resistant strains.
Vancomycin's sole mechanism is the inhibition of the transglycosylation step in peptidoglycan synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of precursor units.[8][9] Oritavancin shares this mechanism but also exhibits two additional effects:
-
Inhibition of Transpeptidation : It binds to the pentaglycyl bridging segment in the peptidoglycan, a secondary site not utilized by vancomycin.[4][9][10]
-
Cell Membrane Disruption : Its lipophilic side chain anchors to the bacterial cell membrane, causing depolarization, increased permeability, and rapid cell death.[2][9][10]
Caption: Comparative mechanisms of action for Vancomycin and Oritavancin.
Experimental Protocols for Pharmacokinetic Analysis
The data presented in this guide are derived from rigorous clinical pharmacology studies. The methodologies employed are crucial for understanding the validity and applicability of the pharmacokinetic parameters.
Oritavancin: Population Pharmacokinetic Analysis
A common method for defining the pharmacokinetics of a new drug like oritavancin is through population pharmacokinetic (PopPK) modeling, which analyzes data from multiple clinical trials.
-
Study Design : Data are pooled from Phase 1 studies in healthy volunteers and Phase 2/3 studies in patients with infections like complicated skin and skin structure infections (cSSSI) or Staphylococcus aureus bacteremia.[11][12] Dosing can include single or multiple intravenous infusions with fixed or weight-based doses.[12]
-
Sample Collection : Serial plasma samples are collected at numerous time points after drug administration. In some studies, penetration into specific tissues is assessed using models like cantharide-induced skin blisters, where blister fluid is collected over time.[13]
-
Analytical Method : Drug concentrations in plasma and other fluids are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[13]
-
Pharmacokinetic Modeling : A multi-compartment model (often a three-compartment model for oritavancin) with zero-order infusion and first-order elimination is used to fit the concentration-time data from all subjects simultaneously.[12] This approach allows for the identification of key parameters (Clearance, Volume of Distribution) and the influence of patient-specific covariates (e.g., body weight, age, renal function) on drug disposition.[12]
References
- 1. Oritavancin (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline and review by ASHP/PIDS/SIDP/IDSA [idsociety.org]
- 7. Methods of Therapeutic Drug Monitoring to Guide Vancomycin Dosing Regimens: Trough Concentration versus Ratio of Area Under the Curve to Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Oritavancin population pharmacokinetics in healthy subjects and patients with complicated skin and skin structure infections or bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Oritavancin in Plasma and Skin Blister Fluid following Administration of a 200-Milligram Dose for 3 Days or a Single 800-Milligram Dose - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Vancomycin vs. Linezolid Against Vancomycin-Resistant Staphylococcus aureus (VRSA)
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-resistant Staphylococcus aureus (VRSA) presents a formidable challenge to clinicians and the healthcare system, necessitating a clear understanding of the in vitro efficacy of alternative therapeutic agents. This guide provides a comparative analysis of two key antibiotics, vancomycin and linezolid, against VRSA, supported by available experimental data and detailed methodologies.
Executive Summary
While vancomycin has long been a cornerstone in treating serious methicillin-resistant S. aureus (MRSA) infections, the rise of VRSA, characterized by high-level resistance to vancomycin, has rendered it largely ineffective against these strains.[1][2] Linezolid, a member of the oxazolidinone class, offers an alternative mechanism of action by inhibiting protein synthesis and generally retains activity against VRSA.[3][4] This guide synthesizes the available in vitro data to provide a comparative overview of these two critical antibiotics against VRSA.
Data Presentation: In Vitro Susceptibility
The in vitro activity of vancomycin and linezolid against VRSA is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For VRSA, vancomycin MICs are defined as ≥16 μg/mL.[5][6]
Table 1: Comparative In Vitro Activity of Vancomycin and Linezolid against S. aureus
| Antibiotic | S. aureus Phenotype | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Vancomycin | MRSA | 0.25 - 2 | 0.5 | 1 |
| VISA | 4 - 8 | - | - | |
| VRSA | ≥16 | - | - | |
| Linezolid | MRSA | 0.25 - 4 | 1 | 2 |
| VRE | 0.25 - 2 | 0.75 | 1.5 | |
| VRSA | Generally ≤4 | - | - |
Note: Data compiled from multiple sources.[5][7][8][9] MIC50 and MIC90 values for VRSA are not widely reported due to the rarity of these isolates. Linezolid susceptibility for VRSA is based on the general susceptibility breakpoint for S. aureus (≤4 μg/mL).[5]
Key Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to compare the efficacy of vancomycin and linezolid against VRSA.
Minimum Inhibitory Concentration (MIC) Determination
Protocol: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: A direct colony suspension is prepared from an overnight culture of the VRSA isolate on a non-selective agar plate. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of vancomycin and linezolid are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assays
Protocol: Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL of the VRSA isolate is prepared in CAMHB.
-
Drug Exposure: Vancomycin and linezolid are added to separate tubes containing the bacterial suspension at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, 4x MIC). A growth control tube without any antibiotic is also included.
-
Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted to generate time-kill curves. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Mandatory Visualizations
References
- 1. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of vancomycin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. [In vitro susceptibility to linezolid in methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 9. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
assessing the efficacy of vancomycin combination therapy in vitro
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of vancomycin-intermediate and vancomycin-resistant strains of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge in clinical practice. This has spurred research into combination therapies to enhance the efficacy of vancomycin. This guide provides an objective comparison of the in vitro performance of vancomycin combination therapies with supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Vancomycin Combination Therapies
The following tables summarize the in vitro efficacy of vancomycin in combination with various antibiotic classes against MRSA, as determined by Minimum Inhibitory Concentration (MIC), Fractional Inhibitory Concentration Index (FICI), and time-kill assays.
Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin in Combination with Other Antibiotics against MRSA
| Combination Agent | Vancomycin MIC (μg/mL) Alone | Vancomycin MIC (μg/mL) in Combination | Fold Reduction in Vancomycin MIC | Reference(s) |
| Beta-Lactams | ||||
| Oxacillin | 0.06 - 4 | 0.06 - 1 | 4 to 16-fold | [1][2][3] |
| Cefazolin | 0.06 - 4 | 0.06 - 1 | 4 to 16-fold | [1][2][3] |
| Cefepime | 0.06 - 4 | 0.06 - 1 | 4 to 16-fold | [2][3] |
| Ceftaroline | 0.06 - 4 | 0.06 - 1 | 4 to 16-fold | [2][3] |
| Nafcillin | 0.06 - 4 | 0.06 - 1 | 4 to 16-fold | [2][3] |
| Aminoglycosides | ||||
| Gentamicin | Not Reported | Not Reported | Not Reported | [4][5] |
| Rifampin | ||||
| Rifampin | Not Reported | Not Reported | Not Reported | [6][7][8] |
| Linezolid | ||||
| Linezolid | 0.06 | No significant change | No significant change | [9] |
Note: MIC values can vary depending on the specific MRSA strain and testing methodology.
Table 2: Synergy Assessment by Fractional Inhibitory Concentration Index (FICI)
| Combination Agent | Synergy (FICI ≤ 0.5) | Additive/Indifference (0.5 < FICI ≤ 4) | Antagonism (FICI > 4) | Reference(s) |
| Beta-Lactams | ||||
| Oxacillin | Observed in 51-60% of isolates | Observed in the remainder of isolates | Not Observed | [1] |
| Cefoxitin | Observed in 51-60% of isolates | Observed in the remainder of isolates | Not Observed | [1] |
| Cefazolin | Observed in 51-60% of isolates | Observed in the remainder of isolates | Not Observed | [1] |
| Imipenem | Higher rates of synergy observed | Not Observed | [10] | |
| Meropenem | Synergy observed | Not Observed | [10] | |
| Cefotaxime | Synergy observed | Not Observed | [10] | |
| Linezolid | ||||
| Linezolid | Not Observed | Observed in 2 of 5 strains | Observed in 3 of 5 strains | [9] |
FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is generally defined as an FICI of ≤ 0.5, additivity or indifference as an FICI of > 0.5 to ≤ 4, and antagonism as an FICI of > 4.[11][12][13][14]
Table 3: Outcomes of In Vitro Time-Kill Assays
| Combination Agent | Outcome | Description | Reference(s) |
| Beta-Lactams | |||
| Cefazolin, Cefepime, Ceftaroline, Nafcillin | Synergistic and Bactericidal | Combination resulted in a ≥ 2-log10 decrease in CFU/mL compared to the most active single agent and a ≥ 3-log10 decrease from the initial inoculum. | [2][3] |
| Aminoglycosides | |||
| Gentamicin | Synergy | Enhanced bactericidal activity compared to either drug alone. | [4][15] |
| Rifampin | |||
| Rifampin | Enhanced Bactericidal Activity | Addition of rifampin to vancomycin resulted in enhanced killing. | [8][15] |
| Linezolid | |||
| Linezolid | Antagonism | Combination was less effective than vancomycin alone in 3 of 5 strains. | [9] |
In time-kill assays, synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[9][16]
Experimental Protocols
1. Checkerboard Broth Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index to assess for synergy, additivity/indifference, or antagonism between two antimicrobial agents.[11][13]
-
Materials : 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculum standardized to 0.5 McFarland, stock solutions of vancomycin and the combination antibiotic.
-
Procedure :
-
Two-fold serial dilutions of vancomycin are prepared horizontally across the microtiter plate.
-
Two-fold serial dilutions of the second antibiotic are prepared vertically down the plate.
-
This creates a checkerboard of wells with varying concentrations of both drugs.
-
Each well is inoculated with the bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).
-
Control wells containing each antibiotic alone are included to determine the MIC of each drug individually. A growth control well without any antibiotics is also included.
-
Plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The FICI is calculated using the formula mentioned in the note for Table 2.
-
2. Time-Kill Assay
This dynamic method assesses the rate of bacterial killing over time when exposed to one or more antimicrobial agents.[9][17]
-
Materials : Culture tubes or flasks, appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth), bacterial culture in logarithmic growth phase, vancomycin and combination antibiotic solutions.
-
Procedure :
-
A bacterial suspension is prepared and diluted to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing the broth.
-
Antibiotics are added to the flasks at desired concentrations (e.g., based on their MIC values), both individually and in combination. A growth control flask without antibiotics is included.
-
The flasks are incubated at 37°C with shaking.
-
Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Serial dilutions of the aliquots are plated on agar plates.
-
After incubation, the number of colonies (CFU/mL) is counted for each time point.
-
The results are plotted as log10 CFU/mL versus time to generate time-kill curves.
-
Synergy and bactericidal activity are determined based on the definitions provided in the note for Table 3.
-
Mandatory Visualization
Signaling Pathway: Vancomycin Resistance (VanRS Two-Component System)
Caption: VanRS two-component system signaling pathway for vancomycin resistance.[18][19][20][21]
Experimental Workflow: Checkerboard Synergy Assay
Caption: Workflow for determining antibiotic synergy using the checkerboard method.
Logical Relationship: Proposed Mechanisms of Synergy
Caption: Proposed mechanisms of synergistic action between vancomycin and other antibiotics.[4][6][22]
References
- 1. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vancomycin Acts Synergistically with Gentamicin against Penicillin-Resistant Pneumococci by Increasing the Intracellular Penetration of Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Vancomycin and rifampin therapy for Staphylococcus epidermidis meningitis associated with CSF shunts: report of three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel Vancomycin Resistance Detection Method
This guide provides a comprehensive comparison of a new, hypothetical rapid molecular method for detecting vancomycin resistance in enterococci against established phenotypic and genotypic techniques. The information is intended for researchers, scientists, and drug development professionals involved in the diagnosis and management of antibiotic resistance.
Data Presentation: Comparison of Vancomycin Resistance Detection Methods
The following table summarizes the performance characteristics of the novel rapid molecular assay in comparison to traditional and automated methods for the detection of vancomycin-resistant enterococci (VRE).
| Method | Principle | Turnaround Time | Sensitivity | Specificity | Throughput |
| New Rapid Molecular Assay | Real-time PCR targeting vanA and vanB genes | 1-2 hours | High (>99%) | High (>99%) | High |
| Agar Dilution | Determines Minimum Inhibitory Concentration (MIC) on antibiotic-containing agar | 24-48 hours | High (Gold Standard) | High (Gold Standard) | Low |
| Disk Diffusion (Kirby-Bauer) | Measures zone of inhibition around an antibiotic disk | 18-24 hours | Lower for VanB-type resistance | Moderate | High |
| E-test | Determines MIC using a predefined antibiotic gradient strip | 18-24 hours | High | High | Moderate |
| Automated Systems (e.g., Vitek 2) | Automated broth microdilution for MIC determination | 8-13 hours[1] | High for vanA, lower for vanB[2] | High | High |
| Conventional PCR | Amplification of vanA and vanB genes | 4-8 hours | High | High | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
New Rapid Molecular Assay
This hypothetical method is based on real-time polymerase chain reaction (PCR) for the direct detection of vanA and vanB genes from clinical specimens.
-
Sample Preparation: DNA is extracted from the clinical sample (e.g., rectal swab, bacterial isolate) using a commercial DNA extraction kit.
-
PCR Reaction Setup: A PCR master mix is prepared containing primers and probes specific for the vanA and vanB genes, DNA polymerase, dNTPs, and an internal control.
-
Real-Time PCR Amplification: The reaction is performed in a real-time PCR instrument with the following cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 30 seconds.
-
Data Analysis: The presence of vancomycin resistance genes is determined by the amplification of the target DNA, indicated by an increase in fluorescence. The cycle threshold (Ct) value is used to quantify the initial amount of target DNA.
Agar Dilution Method
This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of vancomycin.
-
Media Preparation: Mueller-Hinton agar plates are prepared containing serial twofold dilutions of vancomycin (e.g., 0.25 to 256 µg/mL)[3].
-
Inoculum Preparation: A bacterial suspension is prepared from a pure culture and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: The agar plates are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.
Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to vancomycin by measuring the diameter of the zone of growth inhibition.
-
Inoculum Preparation: A bacterial suspension is adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a standard amount of vancomycin (e.g., 5 µg) is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-18 hours.
-
Result Interpretation: The diameter of the zone of inhibition is measured and interpreted as susceptible, intermediate, or resistant according to CLSI or EUCAST guidelines[4][5].
E-test
The E-test is a gradient diffusion method that determines the MIC of an antimicrobial agent.
-
Inoculum Preparation and Inoculation: A Mueller-Hinton agar plate is inoculated with a bacterial suspension of 0.5 McFarland turbidity, similar to the disk diffusion method.
-
Strip Application: A plastic strip with a predefined gradient of vancomycin is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Result Interpretation: An elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip[6].
Vitek 2 Automated System
The Vitek 2 system is an automated instrument that performs microbial identification and antimicrobial susceptibility testing.
-
Inoculum Preparation: A bacterial suspension is prepared in a saline solution and its density is adjusted using a densitometer.
-
Card Inoculation: The bacterial suspension and a test card containing various antimicrobial agents in different concentrations are placed into the Vitek 2 instrument.
-
Automated Testing: The instrument automatically fills the card, incubates it, and reads the results using fluorescence-based technology.
-
Result Interpretation: The system's software analyzes the data to determine the MIC and provides an interpretation of susceptible, intermediate, or resistant[7][8].
Mandatory Visualizations
Experimental Workflow Comparison
Caption: Comparative workflow of the new rapid molecular assay and traditional culture-based methods for vancomycin resistance detection.
Vancomycin Resistance Signaling Pathway (vanA Type)
Caption: The VanA-type vancomycin resistance signaling pathway, a two-component regulatory system.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. A 24-Hour Screening Protocol for Identification of Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. munin.uit.no [munin.uit.no]
- 5. EUCAST: Vancomycin susceptibility testing in Enterococcus faecalis and E. faecium using MIC gradient tests [eucast.org]
- 6. liofilchem.net [liofilchem.net]
- 7. VITEK® 2 | Pioneering Diagnostics [biomerieux.com]
- 8. VITEK® 2 [biomerieux.com]
A Comparative Analysis of the Post-Antibiotic Effect of Vancomycin and Telavancin
For researchers, scientists, and drug development professionals, understanding the pharmacodynamic properties of antibiotics is crucial for optimizing dosing regimens and combating antimicrobial resistance. This guide provides a detailed comparison of the post-antibiotic effect (PAE) of two key glycopeptide antibiotics, vancomycin and telavancin, with a focus on their activity against Staphylococcus aureus.
The post-antibiotic effect is the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent. This phenomenon is a significant pharmacodynamic parameter that, along with the minimum inhibitory concentration (MIC), influences the design of effective dosing schedules. For antibiotics with a substantial PAE, less frequent dosing may be possible, as bacterial regrowth is inhibited even when drug concentrations fall below the MIC.
Executive Summary
Telavancin, a lipoglycopeptide derived from vancomycin, exhibits a dual mechanism of action that targets both cell wall synthesis and bacterial membrane integrity, contributing to its potent bactericidal activity. This dual action may also contribute to its prolonged post-antibiotic effects.
Quantitative Analysis of Post-Antibiotic Effect
The following table summarizes the in vitro post-antibiotic effect (PAE) and post-antibiotic sub-MIC effect (PA-SME) of telavancin against various phenotypes of Staphylococcus aureus. The PA-SME measures the duration of growth suppression when bacteria are exposed to sub-inhibitory concentrations of the antibiotic after the initial exposure, which may better reflect the in vivo scenario between doses.
| Bacterial Strain (Staphylococcus aureus) | Vancomycin Susceptibility | Telavancin MIC (µg/mL) | Telavancin PAE (hours) | Telavancin PA-SME at 0.4x MIC (hours) |
| ATCC 29213 | Susceptible (VSSA) | 0.25 | 1.5 | >10.7 |
| ATCC 33591 | Methicillin-Resistant (MRSA) | 0.25 | 2.0 | >7.7 |
| NRS 1 | Vancomycin-Intermediate (VISA) | 0.5 | 1.8 | >10.3 |
| NRS 17 | Hetero-VISA (hVISA) | 0.25 | 1.2 | >8.6 |
| A8313 | Vancomycin-Resistant (VRSA) | 0.5 | 0.9 | 8.4 |
Data extracted from a study on the postantibiotic effects of telavancin against 16 Gram-positive organisms. The study notes that the telavancin PAE values against S. aureus are similar to those reported for vancomycin.[1]
Mechanism of Action and its Implication on PAE
The mechanism of action of glycopeptide antibiotics is integral to their ability to induce a post-antibiotic effect. The tight binding to their target site is a key factor in the persistent inhibition of bacterial growth.
Caption: Mechanism of action for Vancomycin and Telavancin.
Experimental Protocols for Determining Post-Antibiotic Effect
The determination of the PAE involves a standardized in vitro method designed to measure the time it takes for a bacterial culture to recover after a short exposure to an antibiotic. The following is a generalized protocol based on methodologies cited in the literature.
1. Bacterial Preparation:
-
Bacterial strains, such as Staphylococcus aureus, are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized concentration, typically around 5 x 10^6 colony-forming units (CFU)/mL.
2. Antibiotic Exposure:
-
The bacterial suspension is divided into test and control groups.
-
The test group is exposed to the antibiotic (vancomycin or telavancin) at a specified concentration (e.g., 10 times the MIC) for a defined period, usually 1 to 2 hours, at 37°C.
-
The control group is incubated under the same conditions without the antibiotic.
3. Antibiotic Removal:
-
To remove the antibiotic, the bacterial culture is subjected to a significant dilution, typically 1:1,000, in fresh, pre-warmed broth. This dilution reduces the antibiotic concentration to a sub-inhibitory level.
-
Alternatively, the bacteria can be washed through centrifugation and resuspension in fresh medium.
4. Monitoring Bacterial Regrowth:
-
Immediately after dilution (time zero), and at regular intervals (e.g., every 1-2 hours), samples are taken from both the test and control cultures.
-
Viable bacterial counts (CFU/mL) are determined for each sample by plating serial dilutions onto agar plates.
-
The plates are incubated, and the colonies are counted.
5. PAE Calculation:
-
The PAE is calculated using the formula: PAE = T - C
-
T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count immediately after dilution.
-
C is the time required for the viable count in the control culture to increase by 1 log10 CFU/mL.
-
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Conclusion
Both vancomycin and telavancin exhibit a clinically significant post-antibiotic effect against Staphylococcus aureus. The available evidence suggests that the PAE of telavancin is comparable to, and possibly longer than, that of vancomycin. The prolonged PAE of these agents supports dosing regimens that may include extended intervals between doses, which can be advantageous in both clinical and economic terms. The dual mechanism of action of telavancin likely contributes to its potent and sustained antibacterial activity. Further direct comparative studies would be beneficial to more precisely quantify the differences in the PAE of these two important antibiotics against a broader range of clinical isolates.
References
A Comparative Analysis of the Bactericidal Activity of Vancomycin and Newer Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-resistant and vancomycin-intermediate strains of Gram-positive bacteria, particularly Staphylococcus aureus, has necessitated the development of new antimicrobial agents with enhanced bactericidal activity. This guide provides a comprehensive comparison of the bactericidal efficacy of the conventional glycopeptide, vancomycin, against three newer lipoglycopeptides: telavancin, dalbavancin, and oritavancin. The information presented is supported by experimental data from in vitro and in vivo studies to assist researchers and drug development professionals in their evaluation of these critical therapeutics.
Comparative Bactericidal Activity: In Vitro Data
The in vitro bactericidal activities of vancomycin and the newer glycopeptides are commonly assessed using metrics such as Minimum Bactericidal Concentration (MBC) and time-kill curve analyses. The following tables summarize key quantitative data from comparative studies.
Table 1: Minimum Bactericidal Concentration (MBC) in μg/mL
| Organism | Vancomycin | Telavancin | Dalbavancin | Oritavancin |
| Methicillin-Susceptible S. aureus (MSSA) | 1-2 | 0.12-0.5 | 0.03-0.12 | ≤0.12 |
| Methicillin-Resistant S. aureus (MRSA) | 1-4 | 0.25-1 | 0.06-0.25 | ≤0.12 |
| Vancomycin-Intermediate S. aureus (VISA) | 8-16 | 0.5-2 | 1 | 0.03-0.25 |
| Vancomycin-Resistant S. aureus (VRSA) | >32 | >2 | >8 | 0.12-1 |
| Streptococcus pyogenes | 0.5-1 | ≤0.03 | 0.008 | ≤0.03 |
| Enterococcus faecalis (Vancomycin-susceptible) | 2-4 | 0.25-1 | 0.06-0.25 | 0.015-0.12 |
| Enterococcus faecium (Vancomycin-resistant, VanA) | >64 | >8 | >8 | 0.5-2 |
Note: MBC values can vary depending on the specific strain and testing methodology.
Table 2: Time-Kill Assay Data (Log10 CFU/mL Reduction at 24 hours)
| Organism | Drug Concentration | Vancomycin | Telavancin | Dalbavancin | Oritavancin |
| MRSA | 4x MIC | ~2 | >3 | >3 | >3 |
| hGISA | 4x MIC | <2 | ~4.2 | Not Reported | Not Reported |
| S. pyogenes | ≥1 μg/mL | <2 | Not Reported | ~5 | Not Reported |
A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.
Mechanisms of Action: A Comparative Overview
Vancomycin and the newer lipoglycopeptides share a core mechanism of inhibiting bacterial cell wall synthesis. However, the lipophilic side chains of telavancin, dalbavancin, and oritavancin confer additional mechanisms that contribute to their enhanced bactericidal activity.
Caption: Mechanisms of action of vancomycin vs. newer lipoglycopeptides.
Experimental Protocols
Standardized methodologies are crucial for the accurate evaluation of bactericidal activity. Below are detailed protocols for two key experiments.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (≥3-log10) reduction in the initial bacterial inoculum.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL) is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Broth Microdilution: A serial two-fold dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
MBC Plating: A small aliquot (e.g., 10-100 μL) is taken from each well showing no visible growth and is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: The agar plates are incubated at 35-37°C for 18-24 hours, after which the number of colonies (CFU) is counted.
-
MBC Calculation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Curve Assay
Time-kill assays provide information on the rate of bactericidal activity over time.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the MBC assay, with a final starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a larger volume of broth.
-
Addition of Antimicrobial Agent: The antimicrobial agent is added to the broth culture at a specified concentration (e.g., 2x, 4x, or 8x the MIC). A growth control with no antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 35-37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Serial Dilution and Plating: Each aliquot is serially diluted in sterile saline or broth, and a specific volume of each dilution is plated onto agar plates.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the colonies are counted.
-
Data Analysis: The number of CFU/mL is calculated for each time point and plotted on a logarithmic scale against time. A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the bactericidal activity of a novel glycopeptide in comparison to vancomycin.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Vancomycin
Essential guidelines for the safe and compliant disposal of vancomycin in a research environment, ensuring the protection of personnel and the environment while maintaining regulatory compliance.
Improper disposal of antibiotics like vancomycin poses a significant risk to both environmental and public health, contributing to the rise of antimicrobial resistance. For researchers, scientists, and drug development professionals, adhering to strict disposal protocols is not just a matter of compliance, but a core component of responsible scientific practice. Vancomycin is recognized as a high-risk and very stable antibiotic, which is not effectively destroyed by standard autoclaving procedures. Therefore, it must be managed as chemical waste.[1]
This guide provides essential, step-by-step procedures for the proper disposal of vancomycin waste generated in a laboratory setting, including stock solutions, contaminated media, and solid materials.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations can vary. Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, when handling vancomycin waste.
Step-by-Step Disposal Protocol
The guiding principle for vancomycin disposal is that it should be treated as hazardous chemical waste.[1] Under no circumstances should vancomycin solutions be poured down the drain without prior chemical inactivation.
Segregation of Vancomycin Waste
Proper segregation at the point of generation is the first critical step.
-
Designate a Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all vancomycin-contaminated waste. This container must be compatible with chemical waste and adhere to your institution's hazardous waste container guidelines.
-
Solid Waste: All disposable items that have come into contact with vancomycin, such as gloves, bench paper, and plasticware, should be placed directly into the designated hazardous waste container.
-
Liquid Waste: Unused stock solutions and contaminated culture media must be collected for chemical inactivation or direct disposal as hazardous chemical waste.
-
Sharps: Needles, syringes, and other sharps contaminated with vancomycin should be placed in a designated sharps container that is then treated as hazardous chemical waste.
Chemical Inactivation of Liquid Waste
For liquid waste, such as contaminated culture media or dilute solutions, chemical inactivation can be an effective pre-treatment step before collection by a waste disposal vendor. Autoclaving is not sufficient for degrading vancomycin and should not be used as the sole method of treatment.[1]
Experimental Protocol for Chemical Inactivation:
While advanced oxidation processes like UV photolysis and electrooxidation are effective, they are not practical for most laboratory settings.[2][3][4][5][6] However, chemical degradation through hydrolysis or oxidation is a viable option. The following protocols are based on forced degradation studies and general guidelines for chemical disinfection.
Option A: Oxidative Inactivation with Sodium Hypochlorite (Bleach)
This method is suitable for aqueous solutions and culture media.
-
Preparation: Work in a chemical fume hood. Ensure the liquid waste does not contain incompatible chemicals (e.g., acids, ammonia) that could react with bleach to produce toxic gas.[7]
-
Concentration:
-
For general liquid waste (e.g., contaminated buffer), add household bleach (typically 5-6% sodium hypochlorite) to achieve a final concentration of at least 0.5% sodium hypochlorite (a 1:10 dilution of bleach to waste).[8]
-
For waste with a high organic load (e.g., culture media), increase the final concentration to 1% sodium hypochlorite (a 1:5 dilution of bleach to waste).[8][9]
-
-
Contact Time: Mix the solution thoroughly and allow a minimum contact time of 30 minutes.[7] Some guidelines recommend a longer contact time of 12-24 hours to ensure complete inactivation.[9]
-
Collection: After the contact time, the inactivated solution should be collected in the designated hazardous chemical waste container. Do not neutralize or pour down the drain unless explicitly permitted by your EHS department.
Option B: Hydrolytic Degradation (for specialized applications under EHS guidance)
Studies have shown that vancomycin degrades under strongly acidic or basic conditions.[10][11] This method should only be performed by trained personnel in a controlled environment and with prior approval from the EHS department.
-
Acid Hydrolysis: Addition of 3 M Hydrochloric Acid (HCl) can degrade vancomycin over several hours.[11]
-
Base Hydrolysis: Addition of 1.5 M Sodium Hydroxide (NaOH) can lead to more rapid degradation.[11]
Note: These hydrolytic methods involve strong acids and bases and require careful handling and neutralization steps, which must be outlined in a specific, approved protocol.
Disposal of Stock Solutions and Powder
-
Concentrated Stock Solutions: These are considered hazardous chemical waste and should not be inactivated in the lab. They must be collected in a sealed, properly labeled hazardous waste container for disposal by a licensed vendor.[1]
-
Solid Vancomycin Powder: Unused or expired vancomycin powder should be disposed of in its original container within a sealed bag and placed in the hazardous chemical waste container.
Final Disposal
Once the hazardous waste container is full (typically up to 75% capacity), it must be securely sealed. Follow your institution's procedures for requesting a pickup from the EHS department or the licensed hazardous waste disposal vendor. Ensure all labeling is correct and complete.
Data Presentation
The following table summarizes key quantitative data relevant to the chemical stability and environmental impact of vancomycin.
| Parameter | Condition | Result | Significance |
| Chemical Stability | |||
| Acid Hydrolysis | 3 M HCl, Room Temp, 6 hours | Significant Degradation | Indicates susceptibility to strong acids. |
| Base Hydrolysis | 1.5 M NaOH, Room Temp, 1 hour | Significant Degradation | Indicates susceptibility to strong bases. |
| Oxidation | 3% H₂O₂, Room Temp | Significant Degradation | Indicates susceptibility to oxidizing agents. |
| Heat | +80°C, 300 minutes | ~20% Degradation | Confirms heat stability; autoclaving is insufficient for complete degradation. |
| Environmental Toxicity | |||
| LC50 (Rainbow Trout) | 96 Hours | 12,900 mg/L | Provides data on acute toxicity to aquatic life. |
| LC50 (Fathead Minnow) | 96 Hours | 14,200 mg/L | Provides data on acute toxicity to aquatic life. |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of vancomycin waste in a laboratory setting.
Caption: Vancomycin Waste Disposal Workflow.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. mdpi.com [mdpi.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. jcesom.marshall.edu [jcesom.marshall.edu]
- 8. uwo.ca [uwo.ca]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
Safeguarding Your Research: A Guide to Handling Vancomycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vancomycin, from operational procedures to disposal plans. Adherence to these guidelines will help minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for Handling Vancomycin
When working with Vancomycin, especially in its powdered form, a comprehensive approach to personal protection is crucial to prevent skin and respiratory exposure.
Minimum PPE Requirements:
-
Gloves: Chemical-resistant gloves, such as nitrile or latex, are required. Always inspect gloves for tears or punctures before use and change them frequently.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles to protect against splashes and airborne particles.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.
For Handling Vancomycin Powder or Generating Aerosols:
-
Respiratory Protection: Due to the risk of respiratory irritation and potential sensitization, a NIOSH-approved respirator is necessary when handling Vancomycin powder or when there is a potential for aerosol generation. The specific type of respirator should be determined by a workplace hazard assessment.[1][2] A Pfizer Occupational Exposure Limit (OEL) for Vancomycin Hydrochloride has been set at 100µg/m³ for an 8-hour time-weighted average, highlighting the need for respiratory protection in environments where airborne particles may be present.[3]
-
Ventilation: All handling of Vancomycin powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of dust and airborne exposure.[1][3]
Operational Procedures for Safe Handling
Following standardized procedures for handling Vancomycin is critical to maintaining a safe laboratory environment.
Preparation and Use:
-
Designated Area: Designate a specific area for handling Vancomycin. This area should be clearly marked and equipped with the necessary safety equipment, including an eyewash station and a safety shower.[1]
-
Avoid Dust Formation: When working with Vancomycin powder, take care to avoid creating dust. Use techniques that minimize the dispersal of powder, such as gentle scooping and careful weighing.[1][3]
-
Solution Preparation: When preparing solutions, add the powder to the liquid slowly to prevent splashing.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling Vancomycin, even if gloves were worn.
Spill Management and Cleanup
In the event of a Vancomycin spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area of the spill.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat.
-
Contain the Spill: For liquid spills, use absorbent materials to contain the spill. For powder spills, do not dry sweep.
-
Clean the Spill:
-
Decontaminate the Area: After the initial cleanup, decontaminate the spill area with soap and water or another appropriate cleaning agent.[3]
-
Dispose of Waste: All cleanup materials, including used PPE, should be collected in a sealed, labeled container for proper disposal as hazardous waste.[3]
Disposal Plan
Proper disposal of Vancomycin waste is essential to prevent environmental contamination and the potential for antimicrobial resistance.
-
Waste Classification: Vancomycin and materials contaminated with it should be treated as hazardous chemical waste.[1][4]
-
Do Not Drain Dispose: Do not dispose of Vancomycin solutions down the drain.[1]
-
Segregation and Labeling: Segregate Vancomycin waste from other laboratory waste streams. Collect it in a clearly labeled, sealed container.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This may involve contacting your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[4] Stock antibiotic solutions, being at much higher concentrations, are considered hazardous chemical waste and must be disposed of according to institutional protocols.[4]
Quantitative Safety Data
The following table summarizes key quantitative data relevant to the safe handling of Vancomycin.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 100µg/m³ (8-hour TWA) | Pfizer |
Vancomycin Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of Vancomycin in a laboratory setting.
Caption: Workflow for safe handling of Vancomycin in a laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
